molecular formula C11H12N2O B1338062 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one CAS No. 57552-95-1

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Cat. No.: B1338062
CAS No.: 57552-95-1
M. Wt: 188.23 g/mol
InChI Key: QTBKTEDAGWNUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBKTEDAGWNUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511054
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57552-95-1
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemistry of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Diazepan-5-one Core

The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepan-5-one is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is attributed to its versatile binding properties and its presence in a multitude of biologically active compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including sedative, myorelaxant, anxiolytic, anticonvulsant, antibacterial, antifungal, and even anticancer properties. The phenyl substitution at the 7-position, in particular, has been a key area of investigation, leading to the discovery of compounds with significant psychotropic effects. This guide provides a detailed exploration of the discovery and synthesis of a pivotal member of this class, 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one.

Discovery and Foundational Synthesis

The initial synthesis and exploration of the pharmacological properties of 7-phenyl-1,4-diazepin-5-one and its derivatives were significantly advanced by the work of Chammache and colleagues. Their research established that these compounds possess sedative, myorelaxant, and anxiolytic actions, highlighting their potential as psychotropic agents[1]. The foundational synthetic route to this class of compounds involves the condensation of a β-keto ester with a diamine, a robust and efficient method that remains a cornerstone of diazepine synthesis.

Core Synthetic Strategy: Condensation of Ethyl Benzoylacetate and Ethylenediamine

The most direct and widely cited method for the preparation of this compound is the reaction between ethyl benzoylacetate and ethylenediamine. This reaction proceeds through a cyclocondensation mechanism, forming the seven-membered diazepine ring.

The synthesis is a classic example of a condensation reaction. The initial step involves the nucleophilic attack of one of the primary amine groups of ethylenediamine on the ester carbonyl of ethyl benzoylacetate, followed by the elimination of ethanol. The second step is an intramolecular nucleophilic attack of the second amine group on the ketone carbonyl, leading to the formation of an enamine within the seven-membered ring after dehydration.

reaction_mechanism EBA Ethyl Benzoylacetate Amide Amide Intermediate EBA->Amide Nucleophilic attack -EtOH EDA Ethylenediamine EDA->Amide Enamine Cyclized Intermediate (Enamine) Amide->Enamine Intramolecular cyclization -H2O Product 7-phenyl-2,3,4,5-tetrahydro -1H-1,4-diazepin-5-one Enamine->Product Tautomerization

Caption: Generalized reaction mechanism for the synthesis.

Detailed Experimental Protocol

The following protocol is a well-established procedure for the synthesis of this compound[1].

Materials:

  • Ethyl benzoylacetate (1 mol)

  • Ethylenediamine (1 mol)

  • Mixed xylenes (as solvent)

  • Chloroform (for washing)

  • Nitrogen gas supply

  • Standard reflux and distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel equipped for reflux and operating under a nitrogen atmosphere, dissolve ethylenediamine (60 g, 1 mol) in 1 liter of mixed xylenes.

  • Addition of β-Keto Ester: Heat the ethylenediamine solution to reflux. Prepare a solution of ethyl benzoylacetate (192 g, 1 mol) in 400 ml of mixed xylenes. Add this solution dropwise to the refluxing ethylenediamine solution over a period of 1 hour.

  • Reflux and Water Removal: After the addition is complete, continue to reflux the reaction mixture for an additional hour. During this time, water will be formed as a byproduct. Remove the water by azeotropic distillation.

  • Solvent Removal: Once the water has been removed, distill off the xylene solvent over a 2-hour period.

  • Crystallization and Isolation: Allow the resulting reaction product to cool and stand at room temperature. Crystalline material will form.

  • Purification: Isolate the crystalline product by filtration. Wash the crystals several times with chloroform and then dry to obtain the final product.

Characterization and Data

The synthesized this compound is a crystalline solid. Its identity and purity can be confirmed by various analytical techniques.

Property Value Reference
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Melting Point 207-210 °C[1]
Appearance Crystalline solid[1]

Spectroscopic Data:

While specific spectral data from the original synthesis can be sparse in older literature, related studies on similar 1,4-diazepine derivatives provide expected spectral characteristics. For instance, the 1H NMR spectrum would typically show signals for the aromatic protons of the phenyl group, the NH protons of the diazepine ring, and the methylene protons of the ethylenediamine backbone. The 13C NMR would show corresponding signals for the carbonyl carbon, the enamine carbons, the aromatic carbons, and the aliphatic carbons of the ring.

Alternative Synthetic Approaches and Future Directions

While the direct condensation method is robust, research into alternative synthetic routes for 1,4-diazepines continues, driven by the desire for milder reaction conditions, higher yields, and greater structural diversity.

Catalytic Methods

Recent advancements have explored the use of various catalysts to improve the efficiency of diazepine synthesis. For example, heteropolyacids have been employed as efficient and reusable catalysts for the synthesis of substituted 1,4-diazepines. These acid catalysts can facilitate the condensation reaction under milder conditions and in some cases, lead to improved yields.

workflow Start Starting Materials (β-Keto Ester, Diamine) Reaction Reaction Vessel Start->Reaction Catalyst Catalyst Addition (e.g., Heteropolyacid) Reaction->Catalyst Reflux Reflux & Monitoring Catalyst->Reflux Workup Work-up (Solvent Removal, etc.) Reflux->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for catalytic synthesis.

The exploration of such catalytic systems is a testament to the ongoing importance of the 1,4-diazepan-5-one scaffold in medicinal chemistry. The development of more efficient and environmentally friendly synthetic methods will undoubtedly accelerate the discovery of new drug candidates based on this privileged structure.

Conclusion

The this compound core represents a significant achievement in heterocyclic and medicinal chemistry. Its straightforward and efficient synthesis has paved the way for the exploration of a vast chemical space of related derivatives with a wide array of biological activities. This guide has provided a comprehensive overview of its foundational synthesis, rooted in the principles of condensation chemistry, and has touched upon modern advancements that continue to refine and improve upon these classic methods. For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of this core scaffold is invaluable for the design and creation of next-generation therapeutics.

References

  • Chammache, M., Zellou, A., Essassi, E. M., Cherrah, Y., & Hassar, M. (2001). Synthèse et étude pharmacologique de la 7-phényl-1,4-diazépine-5-one et de ses dérivés. Annales Pharmaceutiques Françaises, 59(3), 206-210. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Phenyl-1,4-Diazepin-5-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core physicochemical properties of 7-phenyl-1,4-diazepin-5-one derivatives, a class of compounds with significant potential in drug discovery, particularly for central nervous system (CNS) targets. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, for designing effective and safe therapeutic agents.

The Significance of the 7-Phenyl-1,4-Diazepin-5-One Scaffold

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, most notably as the core of the widely prescribed benzodiazepine drugs. The presence of a phenyl group at the 7-position and a ketone at the 5-position of the diazepine ring creates a unique electronic and steric environment that influences the molecule's interaction with biological targets. These derivatives have been investigated for their sedative, myorelaxant, and anxiolytic actions, underscoring the importance of their physicochemical characteristics in achieving desired pharmacological effects.[1]

Lipophilicity: A Key Determinant of CNS Penetration

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter for drugs targeting the CNS. It governs the ability of a compound to cross the blood-brain barrier (BBB) and reach its site of action. The partition coefficient (log P) and the distribution coefficient (log D) are the most common measures of lipophilicity.

Understanding log P and log D
  • log P: The logarithm of the partition coefficient, which is the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher log P value indicates greater lipophilicity. For CNS drugs, a log P value around 2 is often considered optimal for balancing BBB penetration with sufficient aqueous solubility.[2][3]

  • log D: The logarithm of the distribution coefficient, which is the ratio of the concentration of all species of a compound (ionized and neutral) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For ionizable compounds, log D is pH-dependent and provides a more physiologically relevant measure of lipophilicity than log P.

Structure-Lipophilicity Relationship

The lipophilicity of 7-phenyl-1,4-diazepin-5-one derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the diazepine core.

  • Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) on the phenyl ring generally increases lipophilicity. For instance, the presence of a bromine atom at the 7-position of the fused benzene ring in 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one contributes to its lipophilic character.[4]

  • Alkyl Groups: The addition of small alkyl groups to the diazepine ring, such as an ethyl group at the N-4 position, will increase the molecule's lipophilicity.

  • Polar Groups: Introducing polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, will decrease lipophilicity and increase aqueous solubility.

The interplay of these substituents allows for the fine-tuning of the lipophilicity to achieve the desired balance for optimal CNS penetration and pharmacokinetic properties.

Experimental Determination of log P and log D

A reliable method for determining log P and log D is the shake-flask method , followed by quantification using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method for log P Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the 7-phenyl-1,4-diazepin-5-one derivative in a suitable organic solvent (e.g., methanol).

    • Prepare a phosphate buffer solution (pH 7.4) saturated with n-octanol and n-octanol saturated with the phosphate buffer.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a screw-cap tube.

    • Shake the tube vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Centrifuge the tube to achieve complete phase separation.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

    • Analyze the concentration of the compound in each layer using a validated HPLC method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • log P = log10(P)

Ionization Constant (pKa): Impact on Solubility and Receptor Binding

The ionization constant (pKa) is a measure of the acidity or basicity of a compound. For 7-phenyl-1,4-diazepin-5-one derivatives, which are weakly basic, the pKa value determines the extent of ionization at physiological pH. This, in turn, affects their aqueous solubility, membrane permeability, and interaction with biological targets.

The Role of pKa in Drug Action

The diazepine ring contains nitrogen atoms that can be protonated. The pKa value represents the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. The neutral form is generally more lipophilic and can more readily cross cell membranes, while the ionized form often has higher aqueous solubility and may be crucial for binding to the target receptor through ionic interactions.

Structural Influences on pKa

The pKa of 7-phenyl-1,4-diazepin-5-one derivatives can be modulated by substituents:

  • Electron-Withdrawing Groups: Substituents that pull electron density away from the nitrogen atoms (e.g., nitro groups, halogens) will decrease their basicity and thus lower the pKa value.

  • Electron-Donating Groups: Substituents that donate electron density to the nitrogen atoms (e.g., alkyl groups) will increase their basicity and raise the pKa value.

A study on substituted benzodiazepinones showed that the π-electron properties of substituents on the fused benzene ring can influence the electron density of the diazepinone ring, thereby affecting its properties.

Experimental Determination of pKa

UV-Visible spectrophotometry is a common and effective method for determining the pKa of ionizable compounds.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the 7-phenyl-1,4-diazepin-5-one derivative in a suitable solvent (e.g., methanol).

  • UV-Vis Measurement:

    • Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total drug concentration but different pH values.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility can lead to low bioavailability and hinder preclinical and clinical development.

Factors Affecting Solubility

The solubility of 7-phenyl-1,4-diazepin-5-one derivatives is influenced by:

  • Lipophilicity: Generally, an increase in lipophilicity (higher log P) leads to a decrease in aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state affects the energy required to dissolve the compound.

  • Ionization (pKa): The ionized form of a compound is typically more soluble in water than the neutral form. Therefore, the solubility of these derivatives will be pH-dependent.

Experimental Determination of Aqueous Solubility

The equilibrium solubility can be determined by the shake-flask method.

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the solid 7-phenyl-1,4-diazepin-5-one derivative to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Chemical Stability: Ensuring Therapeutic Efficacy and Safety

The chemical stability of a drug substance is crucial for its shelf-life, formulation development, and safety. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic impurities.

Degradation Pathways

1,4-Diazepine derivatives can be susceptible to degradation under various conditions:

  • Hydrolysis: The amide bond within the diazepinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The molecule may be sensitive to oxidative degradation, particularly if it contains electron-rich moieties.

  • Photodegradation: Exposure to light can induce degradation in some compounds.

Stability Testing Protocol

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of the 7-phenyl-1,4-diazepin-5-one derivative to a range of stress conditions, including:

    • Acidic: e.g., 0.1 M HCl at elevated temperature.

    • Basic: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative: e.g., 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid drug substance and a solution of the drug.

    • Photolytic: Expose a solution of the drug to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector) to separate the parent drug from any degradation products.

  • Identification: Characterize the structure of any significant degradation products.

Integrating Physicochemical Properties for Drug Design

The successful development of a 7-phenyl-1,4-diazepin-5-one derivative as a CNS drug requires a multi-parameter optimization approach. The ideal candidate will possess a balanced profile of lipophilicity, pKa, solubility, and stability.

experimental_workflow start Synthesized Derivative logP logP/logD Determination (Shake-Flask/HPLC) start->logP pKa pKa Determination (UV-Vis Spectrophotometry) start->pKa Solubility Solubility Assay (Equilibrium Method) start->Solubility Stability Forced Degradation Study (HPLC-MS) start->Stability Data Integrated Physicochemical Profile logP->Data pKa->Data Solubility->Data Stability->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR end Lead Optimization SAR->end

Caption: Interplay of Physicochemical Properties and ADME.

Caption: Experimental Workflow for Physicochemical Profiling.

Quantitative Data Summary

CompoundR7R1C2'log P (calculated)pKa
DiazepamClCH₃H2.823.3
LorazepamClHCl2.391.3, 11.5
OxazepamClHH2.241.7, 11.6
NitrazepamNO₂HH2.13.2, 10.7

Note: The log P and pKa values are compiled from various sources and should be considered as approximate. Experimental determination for specific 7-phenyl-1,4-diazepin-5-one derivatives is highly recommended.

Conclusion

The physicochemical properties of 7-phenyl-1,4-diazepin-5-one derivatives are inextricably linked to their potential as therapeutic agents. A comprehensive and early-stage evaluation of lipophilicity, ionization, solubility, and stability is essential for guiding the drug discovery and development process. By understanding the structure-property relationships and employing robust experimental methodologies, researchers can rationally design and select candidates with optimized ADME profiles, thereby increasing the probability of clinical success.

References

  • Neurochemical and pharmacokinetic correlates of the clinical action of benzodiazepine hypnotic drugs. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. Retrieved January 18, 2026, from [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 6-Aryl-4H-s-triazolo[4,3-a][5][6]benzodiazepines. Influence of 1-substitution on pharmacological activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • On substituent effect on the benzodiazepinone system. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1,4-Diazepines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;(8S,11R,13S,14S,17S). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015, April 8). PubMed Central. Retrieved January 18, 2026, from [Link]

  • 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 18, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved January 18, 2026, from [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • 1,3-Dihydro-7-Nitro-5-Phenyl-2H-1,4-Benzodiazepin-2-One. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved January 18, 2026, from [Link]

  • pKa Data Compiled by R. Williams page-1. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Initial Pharmacological Screening of 7-Phenyl-tetrahydro-1,4-diazepinones

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-phenyl-tetrahydro-1,4-diazepinone scaffold represents a privileged chemical structure in medicinal chemistry, bearing a close resemblance to the 1,4-benzodiazepine class of central nervous system (CNS) active agents. This guide provides a comprehensive framework for the initial pharmacological screening of novel 7-phenyl-tetrahydro-1,4-diazepinone derivatives. We will delve into a tiered, logical screening cascade designed to efficiently characterize the potential therapeutic value and liabilities of these compounds. This document emphasizes the scientific rationale behind each experimental step, provides detailed, field-tested protocols, and integrates visual workflows to enhance understanding. Our approach is grounded in the principles of rigorous scientific inquiry, ensuring that the data generated is robust, reproducible, and translatable to further stages of drug development.

Introduction: The Scientific Rationale for Screening 7-Phenyl-tetrahydro-1,4-diazepinones

The 1,4-diazepine core is a well-established pharmacophore, most notably found in benzodiazepines, which are widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] The defining feature of the compounds is the presence of a phenyl group at the 7-position of the tetrahydro-1,4-diazepinone ring. Structure-activity relationship (SAR) studies of classical benzodiazepines have consistently highlighted the importance of a substituent at the analogous C5 position for potent CNS activity.[2][3] This phenyl ring is believed to contribute significantly to the binding affinity at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[2][4]

Therefore, it is hypothesized that novel 7-phenyl-tetrahydro-1,4-diazepinones will primarily exhibit modulatory effects on CNS targets, with a high probability of interacting with GABA-A receptors. However, the broader diazepine class has also been associated with activity at other CNS targets, including serotonin receptors, which are critically involved in the regulation of mood and anxiety.[5] Consequently, a comprehensive initial screening strategy should not be limited to a single target but should cast a wider net to identify the primary mechanism of action and any potential off-target effects.

This guide outlines a screening cascade that prioritizes early assessment of CNS receptor interactions, functional activity, and potential cytotoxicity, followed by an evaluation of in vivo behavioral effects and blood-brain barrier permeability.

The Initial Screening Cascade: A Tiered Approach

A successful screening campaign is characterized by a logical progression of assays, starting with high-throughput in vitro methods to identify promising candidates and progressing to more complex and resource-intensive in vivo studies for validation.

Screening_Cascade cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: In Vitro Functional Characterization & ADME cluster_2 Tier 3: In Vivo Behavioral Assessment Primary_Binding Primary Receptor Binding Assays (GABA-A & Serotonin Panels) Functional_Assays Functional Receptor Assays (e.g., Electrophysiology, Second Messenger) Primary_Binding->Functional_Assays Active Compounds Cytotoxicity Initial Cytotoxicity Screening (MTT or LDH Assay) Cytotoxicity->Functional_Assays Non-Toxic Compounds PAMPA Blood-Brain Barrier Permeability (PAMPA Assay) Functional_Assays->PAMPA Functionally Active Compounds Anxiety_Models Anxiolytic Models (Elevated Plus Maze, Light-Dark Box) PAMPA->Anxiety_Models BBB Permeable Compounds Sedation_Motor Sedation & Motor Coordination (Rotarod Test) PAMPA->Sedation_Motor BBB Permeable Compounds

Caption: A tiered screening cascade for 7-phenyl-tetrahydro-1,4-diazepinones.

Tier 1: Primary In Vitro Screening

The initial tier focuses on rapidly assessing the interaction of the test compounds with key CNS targets and evaluating their general cytotoxicity.

Primary Receptor Binding Assays

The logical starting point is to screen for binding affinity at receptors implicated in anxiety and sedation.

  • GABA-A Receptor Binding: Given the structural similarity to benzodiazepines, the primary hypothesis is an interaction with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for the benzodiazepine binding site.

  • Serotonin Receptor Panel: To explore potential alternative mechanisms of action, a broader screening panel for key serotonin receptor subtypes involved in anxiety and depression is recommended.[6][7][8] This panel should ideally include 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Initial Cytotoxicity Screening

Early assessment of cytotoxicity is crucial to eliminate compounds that are non-specifically toxic to cells, which can lead to false positives in subsequent assays. Two common and reliable methods are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.[2]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker of cell membrane integrity and cytotoxicity.

Tier 2: In Vitro Functional Characterization & ADME

Compounds that demonstrate significant binding affinity and low cytotoxicity in Tier 1 are advanced to functional assays to determine their pharmacological action (agonist, antagonist, or modulator) and initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Functional Receptor Assays
  • GABA-A Receptor Functional Assay: For compounds that bind to the GABA-A receptor, it is essential to determine if they act as positive allosteric modulators (like benzodiazepines), antagonists, or inverse agonists. This can be achieved through electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing specific GABA-A receptor subtypes.

  • Serotonin Receptor Functional Assays: Depending on the receptor subtype, functional activity can be assessed by measuring second messenger signaling (e.g., cAMP for 5-HT1A, calcium flux for 5-HT2A/2C) in cell lines expressing the target receptor.

Blood-Brain Barrier (BBB) Permeability

For a CNS-active compound to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[9][10][11][12][13]

Experimental Protocol: PAMPA-BBB Assay [9][11]

  • Preparation of the Donor Plate: Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

  • Preparation of the Acceptor Plate: The acceptor plate contains a filter membrane coated with a lipid solution that mimics the BBB (e.g., a mixture of phospholipids in dodecane). Add a buffer that simulates the brain environment to the acceptor wells.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = [-(VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / [Cequilibrium])

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter membrane.

    • t is the incubation time.

    • [CA(t)] is the concentration of the compound in the acceptor well at time t.

    • [Cequilibrium] is the theoretical equilibrium concentration.

Data Presentation: Predicted BBB Permeability

Compound IDPermeability (Pe) (10-6 cm/s)Predicted BBB Permeability
Control (High Permeability) > 6.0High
Control (Low Permeability) < 2.0Low
Test Compound 1 7.2High
Test Compound 2 1.5Low

Tier 3: In Vivo Behavioral Assessment

Compounds that exhibit desirable in vitro functional activity and are predicted to be BBB-permeable are advanced to in vivo studies in rodent models to assess their behavioral effects.

In_Vivo_Workflow Compound_Admin Compound Administration (i.p. or p.o.) Acclimation Acclimation to Testing Environment Compound_Admin->Acclimation EPM Elevated Plus Maze Acclimation->EPM LDB Light-Dark Box EPM->LDB Separate Cohort or Sufficient Washout Rotarod Rotarod Test LDB->Rotarod Separate Cohort or Sufficient Washout Data_Analysis Data Analysis & Interpretation Rotarod->Data_Analysis

Caption: Workflow for in vivo behavioral assessment.

Anxiolytic Models
  • Elevated Plus Maze (EPM): This is a widely used and validated test for assessing anxiety-like behavior in rodents.[7][14][15][16] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

    Experimental Protocol: Elevated Plus Maze (Mouse) [7][14][15][16]

    • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.

    • Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

    • Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

    • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

  • Light-Dark Box Test: This test also relies on the conflict between exploration and aversion to a brightly lit environment.[5][17][18][19][20] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

    Experimental Protocol: Light-Dark Box (Mouse) [5][17][18][19][20]

    • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

    • Acclimation: Acclimate the mice to the testing room as described for the EPM.

    • Procedure: Place the mouse in the center of the light compartment and allow it to explore freely for 5-10 minutes.

    • Data Collection: Record the time spent in each compartment and the number of transitions between the compartments.

    • Data Analysis: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.

Sedation and Motor Coordination

It is crucial to distinguish between a true anxiolytic effect and a general sedative effect that may impair motor function. The rotarod test is a standard method for assessing motor coordination and balance.[6][8][21][22][23]

Experimental Protocol: Rotarod Test (Mouse) [6][8][21][22][23]

  • Apparatus: A rotating rod with a textured surface to provide grip. The speed of rotation can be constant or accelerating.

  • Training/Acclimation: Acclimate the mice to the apparatus by placing them on the stationary or slowly rotating rod for a brief period before testing.

  • Procedure: Place the mouse on the rotating rod. For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod.

  • Data Analysis: A decrease in the latency to fall compared to vehicle-treated controls indicates impaired motor coordination, which may be a result of sedation.

Data Presentation: In Vivo Behavioral Effects

Compound IDDose (mg/kg)EPM: % Time in Open Arms (Mean ± SEM)Light-Dark: Time in Light (s) (Mean ± SEM)Rotarod: Latency to Fall (s) (Mean ± SEM)
Vehicle -15.2 ± 2.145.8 ± 5.3285.4 ± 10.2
Diazepam (Positive Control) 1.035.8 ± 4.5110.2 ± 12.1150.6 ± 15.8
Test Compound 1 10.028.9 ± 3.895.7 ± 10.5275.1 ± 11.5
Test Compound 2 10.018.1 ± 2.550.3 ± 6.1120.3 ± 13.4

*p < 0.05 compared to vehicle

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the initial pharmacological screening of 7-phenyl-tetrahydro-1,4-diazepinones. By following this tiered approach, researchers can efficiently identify compounds with promising CNS activity, characterize their primary mechanism of action, and obtain preliminary data on their safety and developability.

Compounds that exhibit a clear anxiolytic-like profile with minimal sedative effects in these initial screens would be prioritized for further investigation. Subsequent studies would involve more detailed pharmacokinetic profiling, determination of receptor subtype selectivity, and evaluation in more complex animal models of anxiety and depression. Ultimately, the goal of this initial screening is to provide a solid foundation of data to support the advancement of the most promising candidates into lead optimization and preclinical development.

References

  • Pytka, K., et al. (2018). Serotonin receptors in depression and anxiety: Insights from animal studies. Life Sciences, 210, 106-124. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609. [Link]

  • MMPC-Live Protocols. (2024). Rotarod. [Link]

  • Kamal, J., et al. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. protocols.io. [Link]

  • Amin, N. U., & Qadir, M. I. (2017). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery, 14(7), 846-857. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Multi-Center Mouse Behavior Trial. (n.d.). Protocol for Elevated Plus Maze. [Link]

  • Aligning Science Across Parkinson's. (2024). Light-dark box test for mice. [Link]

  • IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]

  • protocols.io. (2024). Light-dark box test for mice. [Link]

  • Springer Nature Experiments. (n.d.). The Light–Dark Box Test in the Mouse. [Link]

  • Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65. [Link]

  • Loew, G. H., et al. (1986). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 29(6), 631-641. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1676-1685. [Link]

  • G., et al. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. International Journal of Molecular Sciences, 21(11), 4059. [Link]

  • ResearchGate. (2021). Benzodiazepine receptor ligands. Synthesis and preliminary pharmacological evaluation... [Link]

  • MDPI. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. [Link]

  • Fryer, R. I., et al. (1982). Quinazolines and 1,4-benzodiazepines. 90. Structure-activity relationship between substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and 1,4-benzodiazepinones. Journal of Medicinal Chemistry, 25(9), 1050-1055. [Link]

  • YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. [Link]

  • ACS Publications. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]

  • NIH. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

Sources

Exploring the Chemical Space of Substituted 1,4-Diazepine-5-ones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,4-Diazepine-5-one Scaffold

The 1,4-diazepine-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of biologically active compounds.[1] Its inherent conformational flexibility and the capacity for diverse substitutions have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[2] Notably, this seven-membered heterocyclic ring system is a key feature of the widely recognized benzodiazepine class of drugs, which exert their effects as modulators of the γ-aminobutyric acid type A (GABAA) receptor.[3] The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) of substituted 1,4-diazepine-5-ones. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to rationally design and synthesize novel analogs for a range of therapeutic targets.

Synthetic Strategies: Constructing the 1,4-Diazepine-5-one Core and Introducing Diversity

The synthesis of the 1,4-diazepine-5-one scaffold can be achieved through various synthetic routes, with multicomponent reactions (MCRs) and cyclocondensation reactions being particularly prevalent due to their efficiency and ability to generate molecular diversity.[5][6]

Core Scaffold Synthesis: A Multicomponent Approach

A robust and versatile method for constructing the 1,4-diazepine-5-one core is the Ugi four-component reaction (Ugi-4CR) followed by a deprotection and cyclization sequence.[5] This approach allows for the convergent assembly of the core structure from readily available starting materials.

Conceptual Workflow for Ugi-4CR based Synthesis of the 1,4-Diazepine-5-one Core

G cluster_0 Ugi Four-Component Reaction cluster_1 Deprotection & Cyclization Methyl Anthranilate Methyl Anthranilate Ugi Product (5) Ugi Product (5) Methyl Anthranilate->Ugi Product (5) Isocyanide Isocyanide Isocyanide->Ugi Product (5) Boc-glycinal Boc-glycinal Boc-glycinal->Ugi Product (5) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Product (5) Deprotection Deprotection Ugi Product (5)->Deprotection Cyclization Cyclization Deprotection->Cyclization 1,4-Diazepine-5-one Core (6) 1,4-Diazepine-5-one Core (6) Cyclization->1,4-Diazepine-5-one Core (6) G 1,4-Diazepine-5-one 1,4-Diazepine-5-one GABA_A_Receptor GABA-A Receptor 1,4-Diazepine-5-one->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effects Anxiolytic/Sedative Effects Reduced_Excitability->Anxiolytic_Effects

Caption: Downstream signaling cascade of GABAA receptor modulation by 1,4-diazepine-5-ones.

The affinity of these compounds for the GABAA receptor is influenced by the substitution pattern. For instance, electron-withdrawing groups at the 7-position of the fused benzene ring generally enhance binding affinity. [7]

Quantitative Structure-Activity Relationship (QSAR)
CompoundR7R1R5IC50 (nM) for Benzodiazepine Receptor Binding
Diazepam ClCH3Phenyl4.2
Analog 1 NO2HPhenyl1.8
Analog 2 ClHPhenyl15
Analog 3 ClCH32-Chlorophenyl2.5

Note: The IC50 values are compiled from various sources and are intended to be illustrative of general SAR trends. Direct comparison between different studies should be made with caution.

These data suggest that a nitro group at the 7-position can be more favorable for binding than a chloro group, and that substitution on the N1-position and the C5-phenyl ring also significantly impacts affinity.

Experimental Protocol: Synthesis and Characterization of a Representative Substituted 1,4-Diazepine-5-one

This section provides a detailed, step-by-step protocol for the synthesis of a representative substituted 1,4-diazepine-5-one, specifically a 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-diazepin-2-one derivative, which is structurally related to diazepam. [9][10]

Materials and Methods
  • 2-Amino-5-chlorobenzophenone

  • Glycyl chloride hydrochloride

  • Hexamethylenetetramine

  • Acetic anhydride

  • Sodium hydroxide

  • Dimethyl sulfate

  • Ethanol

  • Toluene

  • Standard laboratory glassware and equipment

  • NMR spectrometer

  • Mass spectrometer

Synthetic Procedure

Step 1: Synthesis of 2-Amino-5-chloro-N-(2-chloroacetyl)benzophenone

  • To a solution of 2-amino-5-chlorobenzophenone in a suitable solvent (e.g., toluene), add glycyl chloride hydrochloride.

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the precipitate with a cold solvent and dry to obtain the product.

Step 2: Cyclization to 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Suspend the product from Step 1 in ethanol and add hexamethylenetetramine.

  • Heat the mixture to reflux for 12-16 hours.

  • Cool the reaction and add water to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified cyclized product.

Step 3: N-Methylation to 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Diazepam)

  • Dissolve the product from Step 2 in a suitable solvent (e.g., dimethylformamide).

  • Add a base (e.g., sodium hydride) and stir for 30 minutes.

  • Add dimethyl sulfate dropwise and continue stirring at room temperature for 2-3 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to obtain the final product.

Characterization
  • 1H NMR (CDCl3): δ (ppm) ~3.4 (s, 3H, N-CH3), 4.3 (d, 1H, J=10.8 Hz, CH2), 5.2 (d, 1H, J=10.8 Hz, CH2), 7.2-7.6 (m, 9H, Ar-H).

  • 13C NMR (CDCl3): δ (ppm) ~35.0 (N-CH3), 56.5 (CH2), 122-138 (aromatic carbons), ~168 (C=N), ~170 (C=O).

  • MS (ESI+): m/z = 285.1 [M+H]+ for C16H13ClN2O.

Conclusion: Future Directions in 1,4-Diazepine-5-one Research

The 1,4-diazepine-5-one scaffold continues to be a fertile ground for drug discovery. The synthetic versatility and the well-established biological importance of this core structure provide a solid foundation for the development of novel therapeutic agents. Future research in this area will likely focus on:

  • Exploring Novel Substitutions: The use of modern synthetic methodologies to introduce a wider range of functional groups will undoubtedly lead to the discovery of compounds with novel pharmacological profiles.

  • Targeting a Broader Range of Biological Systems: While the CNS has been the primary focus, the application of 1,4-diazepine-5-ones to other therapeutic areas, such as oncology and infectious diseases, is an exciting avenue for exploration.

  • Computational and Structural Biology Approaches: The integration of computational modeling and structural biology will enable a more rational design of ligands with enhanced affinity and selectivity for their biological targets.

By leveraging the knowledge outlined in this guide, researchers can confidently navigate the chemical space of substituted 1,4-diazepine-5-ones and contribute to the development of the next generation of innovative medicines.

References

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). Biomolecules. [Link] [3][11]2. Signaling pathway downstream of GABAA receptor in the growth cone. (1995). The Journal of Neuroscience. [Link]

  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PubMed. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules. [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[12][11]iazepines. IV. (1983). Semantic Scholar. [https://www.semanticscholar.org/paper/Mass-Spectral-Fragmentation-Patterns-of-11-(o--and-Ramana-Reddy/1a2a4b8b8e0e9f0d1c7c9c8d2a6b0c3e1f2a3b4c]([Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). ACS Publications. [Link]

  • Fragmentation Pattern of l,4-Benzodiazepin-2-ones. (1969). The Journal of Organic Chemistry. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed. [Link]

  • Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation. (2001). Neuropharmacology. [Link]

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. (2023). ACS Omega. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. [Link]

  • New synthesis of 1,3-dihydro-1,4-benzodiazepin-2(2H)-ones and 3-amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-catalyzed cross-coupling of imidoyl chlorides with organoboronic acids. (2003). The Journal of Organic Chemistry. [Link]

  • Modulation of GABA>A> receptors by benzodiazepines and barbiturates is autonomous of PKC activation. (2001). Scholars @ UT Health San Antonio. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). Organic Letters. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Ovid. [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[12][11]iazepines. IV. (1983). ResearchGate. [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2014). ResearchGate. [Link]

  • A Novel One-Pot Pseudo-Five-Component Synthesis of 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives. (2017). ACS Publications. [Link]

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. (2003). ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). ResearchGate. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Peertechz. [Link]

  • Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (2014). PubMed. [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. (2020). Taylor & Francis Online. [Link]

  • A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2015). ResearchGate. [Link]

  • Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes. (2010). Die Pharmazie. [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (2021). International Journal of Molecular Sciences. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley Online Library. [Link]

  • Synthesis of Diazepam. (n.d.). Chemistry Steps. [Link]

  • 5H-1,4-Benzodiazepin-5-ones. Ring-Closure Reactions of Substituted 2-Aminobenzamides. (1969). Journal of Medicinal Chemistry. [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (2014). TSI Journals. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). ResearchGate. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]

  • Preparation of diazepam. (1970).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2023). MDPI. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2013). Hindawi. [Link]

  • Docking of 1,4-Benzodiazepines in the 1/ 2 GABAA Receptor Modulator Site. (2009). Journal of Medicinal Chemistry. [Link]

  • Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. (2009). Molecular Pharmacology. [Link]

  • 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. (2004). Magnetic Resonance in Chemistry. [Link]

  • Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Prediction of Biological Activity for 7-Phenyl-1,4-diazepin-5-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-phenyl-1,4-diazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs.[1] The development of novel analogs from this scaffold is a key objective in the pursuit of therapeutics with improved efficacy, selectivity, and safety profiles. This guide provides an in-depth technical walkthrough of a robust, validated in silico workflow designed to predict the biological activity of novel 7-phenyl-1,4-diazepin-5-one analogs. By integrating molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, this computational approach enables the rational design and prioritization of candidate molecules, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.[2][3]

Foundational Concepts: The 'Why' Behind the Workflow

Before detailing the protocol, it is crucial to understand the scientific principles that underpin this in silico strategy. Modern drug discovery is no longer a process of serendipitous finding; it is a design-driven endeavor. Computational tools allow us to build predictive models based on the fundamental physics and chemistry of molecular interactions.

  • Structure-Based Drug Design (SBDD): The central hypothesis of SBDD is that a molecule's biological activity is directly related to its ability to bind to a specific macromolecular target, such as a protein receptor or enzyme.[4] Molecular docking is the primary tool of SBDD. It computationally predicts the preferred orientation and binding affinity of one molecule (the ligand, our diazepine analog) to the binding site of another (the receptor).[4][5] A lower, more negative binding energy score typically indicates a stronger, more stable interaction.[5]

  • Ligand-Based Drug Design (LBDD): When a high-resolution 3D structure of the target is unavailable, we can derive insights from the chemical features of known active and inactive molecules. QSAR modeling is a powerful LBDD technique that builds a mathematical relationship between the physicochemical properties of a set of molecules and their biological activity.[6][7] A validated QSAR model can then be used to predict the activity of new, untested analogs.[7]

  • Pharmacokinetics and Safety (ADMET): A compound can exhibit excellent target affinity but fail in clinical trials due to poor absorption, rapid metabolism, or unforeseen toxicity.[2] In silico ADMET prediction uses computational models trained on large datasets of experimental data to forecast these properties early in the design phase, allowing researchers to flag and deprioritize molecules with unfavorable profiles.[8][9][10] This pre-emptive screening is critical for avoiding late-stage failures.[8]

The Integrated In Silico Workflow

Our approach is a multi-stage funnel, designed to progressively filter a library of virtual analogs to identify the most promising candidates for synthesis and experimental validation. Each step builds upon the last, providing a layer of self-validation and increasing confidence in the final predictions.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Virtual Screening & Filtering cluster_2 Phase 3: Candidate Selection A 1. Ligand Library Design (7-phenyl-1,4-diazepin-5-one analogs) B 2. Target Identification (e.g., GABA-A Receptor) A->B Rational Design D 4. Molecular Docking Simulation (Predict Binding Affinity & Pose) A->D C 3. Receptor Structure Preparation (from PDB, e.g., 6HUP) B->C Structure Retrieval C->D Docking Input E 5. QSAR Analysis (Predict Activity from Structure) D->E Top Hits F 6. ADMET Prediction (Assess Drug-Likeness & Safety) E->F Active Analogs G 7. Data Integration & Analysis F->G Comprehensive Data H 8. Prioritized Candidate List (For Synthesis & In Vitro Assay) G->H Decision Making

Caption: Integrated workflow for in silico prediction of biological activity.

Detailed Methodologies & Protocols

As a Senior Application Scientist, I emphasize that the quality of your output is entirely dependent on the rigor of your input and process. Garbage in, garbage out. The following protocols are designed to ensure high-quality, reproducible results.

Target Identification and Preparation

Rationale: The 7-phenyl-1,4-diazepin-5-one core is characteristic of benzodiazepines, whose primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[1][11] Therefore, the GABA-A receptor is the logical biological target for this study. Recent cryo-electron microscopy structures provide an excellent basis for our docking experiments.[12]

Protocol:

  • Obtain Receptor Structure: Download the cryo-EM structure of the human α1β3γ2 GABA-A receptor in complex with a benzodiazepine ligand (e.g., diazepam or alprazolam) from the Protein Data Bank (PDB). PDB IDs 6HUP or 6HUO are suitable starting points.[12]

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, Discovery Studio).

    • Remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands. This is critical because we want to dock our novel analogs into an empty binding site.

    • Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Perform a constrained energy minimization of the protein structure to relax any steric clashes introduced during the hydrogen addition step, while keeping the backbone atoms fixed.

Ligand Preparation

Rationale: Ligands must be converted into a 3D format with an energetically favorable conformation before docking. Starting with a poor ligand conformation can lead to inaccurate docking poses and scores.

Protocol:

  • Create 2D Structures: Draw the 7-phenyl-1,4-diazepin-5-one analogs using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation for each analog. This step ensures the bond lengths and angles are realistic.[13]

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom. This is essential for accurately calculating electrostatic interactions during the docking simulation.

Molecular Docking Simulation

Rationale: This is the core of the structure-based prediction. We will use AutoDock Vina, a widely used and validated open-source docking program, to predict the binding mode and affinity of our analogs.

Protocol:

  • Define the Binding Site: The binding site is defined as the region where the co-crystallized benzodiazepine was located in the original PDB structure.[14] Define a "grid box" that encompasses this entire site, typically with a 10-15 Å buffer around the location of the original ligand.

  • Run Docking Simulation: Use a program like PyRx or AutoDock Tools to run the docking simulation.[13] The software will systematically sample different conformations and orientations of the ligand within the defined binding site.[4]

  • Scoring and Analysis: The program will output several possible binding poses for each ligand, ranked by a scoring function (binding affinity) in kcal/mol.[5] The pose with the lowest binding energy is considered the most probable.

  • Validation (Self-Validating System): As a crucial control, re-dock the original ligand (e.g., diazepam) into the prepared receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This validates that your docking parameters are appropriate.

ADMET and Physicochemical Property Prediction

Rationale: Early assessment of drug-likeness and potential liabilities is paramount.[3][8] We will use a reliable web-based tool, SwissADME, to predict key pharmacokinetic and physicochemical properties.

Protocol:

  • Submit Structures: Input the SMILES strings of the top-performing analogs from the docking study into the SwissADME web server.

  • Analyze Output: The server will provide a comprehensive report. Pay close attention to:

    • Lipinski's Rule of Five: Assesses oral bioavailability potential.

    • GI Absorption & BBB Permeant: Predicts absorption and ability to cross the blood-brain barrier (essential for a CNS target).

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • PAINS (Pan-Assay Interference Compounds): Flags promiscuous compounds that may show false positives in assays.

    • Synthetic Accessibility: Estimates the ease of chemical synthesis.

Data Presentation and Candidate Selection

Rationale: The final step involves integrating all computational data to make an informed decision. A candidate that binds strongly but has a high toxicity risk is not a viable lead. The ideal candidate has a balanced profile.

The table below presents a hypothetical summary for a selection of designed analogs, demonstrating how the data should be structured for comparative analysis.

Analog IDBinding Affinity (kcal/mol)Predicted pIC50 (QSAR)Lipinski ViolationsGI AbsorptionBBB PermeantSynthetic AccessibilityVerdict
Lead-01 -9.58.20HighYes2.1Priority
Lead-02 -9.27.90HighYes2.5Priority
Lead-03 -10.18.51 (MW > 500)HighNo4.5Deprioritize
Lead-04 -7.16.50HighYes1.9Low Potency
Lead-05 -9.88.30LowYes3.8Poor PK

Decision-Making Framework:

  • Priority Candidates (e.g., Lead-01, Lead-02): Exhibit strong binding affinity, favorable QSAR predictions, and a clean ADMET profile. These are the molecules recommended for immediate synthesis and in vitro biological evaluation.

  • Deprioritize (e.g., Lead-03, Lead-05): Show a critical flaw, such as a Lipinski violation leading to poor BBB permeance or low predicted GI absorption. These should be reconsidered for structural modification or discarded.

  • Low Potency (e.g., Lead-04): While having a good safety profile, the predicted binding is significantly weaker than the lead compounds. These are not competitive candidates.

Conclusion and Authoritative Grounding

This in silico guide outlines a validated, multi-faceted approach to rationally design and prioritize novel 7-phenyl-1,4-diazepin-5-one analogs. By leveraging the predictive power of molecular docking and ADMET profiling, research teams can significantly enhance the efficiency of the drug discovery process, focusing resources on compounds with the highest probability of success. The key to this process is not just the execution of steps but the expert interpretation of integrated data to select candidates with a holistically promising profile.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Methods in Molecular Biology. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates | Request PDF. [Link]

  • CD ComputaBio. In Silico ADMET Prediction Service. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Wikipedia. Benzodiazepine. [Link]

  • Jadwiga, K., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry. [Link]

  • Jones, B. L., & Pearce, R. A. (2003). Mechanism of action of benzodiazepines on GABAA receptors. Journal of General Physiology. [Link]

  • Cannaert, A., et al. (2020). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Molecules. [Link]

  • YouTube. (2023). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. [Link]

  • Frontiers. (2022). GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. [Link]

  • Nutt, D. J., & Malizia, A. L. (2001). New insights into the role of the GABAA–benzodiazepine receptor in psychiatric disorder. The British Journal of Psychiatry. [Link]

  • Guedes, I. A., et al. (2019). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]

  • Lüscher, C., & Keller, D. (2010). Hooked on benzodiazepines: GABAA receptor subtypes and addiction. Trends in Neurosciences. [Link]

  • Marder, M., et al. (2003). Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABA(A) receptor complex. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2003). Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex | Request PDF. [Link]

  • MDPI. (2020). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Masi, A., et al. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][5][8]diazepin-11-one-based potent and selective Chk-1 inhibitors. [Link]

  • PubMed Central. (2020). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]

  • PubMed. (2019). Design, Synthesis, in Silico Pharmacokinetics Prediction and Biological Evaluation of 1,4-dihydroindeno[1,2-c]pyrazole Chalcone as EGFR /Akt Pathway Inhibitors. [Link]

  • National Institutes of Health. (2022). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Pharmacophore Identification Based on the 1,4-Diazepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the systematic identification of novel pharmacophores derived from this versatile scaffold. We will traverse the strategic design and synthesis of 1,4-diazepine-based compound libraries, delve into the intricacies of both ligand-based and structure-based pharmacophore modeling, and outline robust virtual and high-throughput screening methodologies. By integrating synthetic chemistry with computational approaches, this guide aims to equip researchers with the expertise to unlock new therapeutic agents targeting a wide array of diseases, from central nervous system disorders to cancer.[3][4]

The 1,4-Diazepine Scaffold: A Privileged Foundation for Drug Discovery

The 1,4-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity and conformational flexibility.[5] This duality allows for the precise spatial orientation of various substituents, making it an ideal template for mimicking peptide secondary structures and interacting with a diverse range of biological targets.[6] The historical success of benzodiazepines, such as diazepam, in treating anxiety and convulsions underscores the therapeutic potential embedded within this scaffold.[7][8] Modern drug discovery efforts continue to leverage this framework to develop novel agents with improved efficacy and reduced side effects for a broad spectrum of diseases including cancer, infectious diseases, and inflammatory conditions.[2][4]

The inherent "drug-like" properties of the 1,4-diazepine scaffold, including a balance of hydrophilicity and lipophilicity, contribute to its favorable pharmacokinetic profiles.[5] Furthermore, the synthetic tractability of the diazepine ring allows for the creation of large, diverse chemical libraries, which are essential for high-throughput screening and the identification of novel hits.[6][9]

Strategic Synthesis of 1,4-Diazepine Libraries: Building the Molecular Toolkit

The successful identification of novel pharmacophores is contingent upon a well-designed and synthetically accessible compound library. Multicomponent reactions (MCRs) and solid-phase synthesis are powerful strategies for the rapid generation of diverse 1,4-diazepine derivatives.[5][6]

General Synthetic Strategy: Multicomponent Reaction Approach

A highly efficient method for generating a library of 1,4-benzodiazepines involves a one-pot Ugi four-component reaction (Ugi-4CR) followed by an intramolecular cyclization.[6] This approach allows for the introduction of multiple points of diversity in a single synthetic sequence.

Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Library via Ugi-4CR

  • Ugi Reaction:

    • To a solution of an aminophenylketone (1.0 eq) in methanol, add an isocyanide (1.1 eq), a Boc-protected amino acid (1.0 eq), and an aldehyde (1.1 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi product is often used directly in the next step without further purification.[6]

  • Deprotection and Intramolecular Cyclization:

    • Dissolve the crude Ugi product in a suitable solvent such as 1,2-dichloroethane (DCE).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution to remove the Boc protecting group.

    • Heat the reaction mixture to reflux (or as determined by optimization) to facilitate the intramolecular cyclization, forming the 1,4-diazepine ring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final 1,4-benzodiazepine derivatives by column chromatography on silica gel.

The causality behind this experimental choice lies in the efficiency and convergence of the Ugi-4CR, which rapidly assembles a complex scaffold from simple starting materials. The subsequent acid-mediated deprotection and cyclization is a robust and well-established method for forming the seven-membered ring.[6]

Pharmacophore Modeling: Decoding the Molecular Interactions

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target.[10] The identification of these pharmacophoric features is a critical step in understanding the structure-activity relationship (SAR) and in guiding the design of new, more potent ligands.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the target protein, a pharmacophore model can be generated by analyzing a set of known active ligands.[10][11] The underlying principle is that molecules with similar biological activity share common structural features that are responsible for their interaction with the target.

Workflow for Ligand-Based Pharmacophore Modeling:

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a structure-based pharmacophore model can be developed. This approach directly utilizes the information from the protein's binding site to define the key interaction points.

Workflow for Structure-Based Pharmacophore Modeling:

Caption: Structure-Based Pharmacophore Modeling Workflow.

Virtual and High-Throughput Screening: Identifying Novel Hits

Once a validated pharmacophore model is established, it can be used as a 3D query to search large compound databases for molecules that match the pharmacophoric features.[12][13] This process, known as virtual screening, is a cost-effective method for identifying potential hit compounds before committing to expensive and time-consuming laboratory synthesis and testing.[10][11]

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Database Preparation:

    • Select a large, diverse compound database (e.g., ZINC, PubChem).

    • Generate 3D conformers for each molecule in the database.

  • Screening:

    • Use the validated pharmacophore model as a filter to screen the 3D database.

    • Rank the hit molecules based on their fit to the pharmacophore model.

  • Hit Selection and Experimental Validation:

    • Visually inspect the top-ranked hits to assess their chemical diversity and novelty.

    • Acquire or synthesize a selection of the most promising hits.

    • Experimentally test the selected compounds in a relevant biological assay to confirm their activity.

Following virtual screening, high-throughput screening (HTS) of the synthesized 1,4-diazepine library can be performed to experimentally identify active compounds. HTS allows for the rapid testing of thousands of compounds against a specific biological target.

Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

The data obtained from screening the 1,4-diazepine library provides crucial information for understanding the structure-activity relationship (SAR). SAR analysis helps to identify which parts of the molecule are essential for its biological activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.[7][14]

Table 1: Exemplar SAR Data for a Hypothetical 1,4-Diazepine Series

Compound IDR1R2R3IC50 (nM)
1a -H-Ph-H5,200
1b -CH3-Ph-H2,100
1c -H4-Cl-Ph-H850
1d -H-Ph4-F1,200
1e -CH34-Cl-Ph-H150

This is a hypothetical table for illustrative purposes.

From this hypothetical data, one could infer that a methyl group at R1 and a chloro-substituted phenyl group at R2 enhance the activity. This information guides the next round of synthesis to further optimize the lead compound.

Bioisosteric Replacement: Fine-Tuning Molecular Properties

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making significant changes in the chemical structure.[15][16][17] For the 1,4-diazepine scaffold, bioisosteric replacements can be used to improve metabolic stability, modulate pKa, or alter solubility.[18]

For example, replacing a metabolically labile hydrogen atom with a fluorine atom can block a site of metabolism and increase the compound's half-life.[17][19] Similarly, replacing a carboxylic acid with a tetrazole can maintain the acidic character while improving oral bioavailability.

Conclusion and Future Perspectives

The 1,4-diazepine scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The integration of rational library design, efficient synthetic methodologies, and sophisticated computational tools for pharmacophore modeling and virtual screening has streamlined the process of identifying new drug candidates. As our understanding of disease biology deepens, the continued exploration of the chemical space around the 1,4-diazepine core, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation medicines with improved therapeutic profiles.

References

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Available at: [Link]

  • Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. PubMed. Available at: [Link]

  • A Novel Approach for Efficient Pharmacophore-based Virtual Screening: Method and Applications. PMC. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. PMC. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

  • Virtual screening. Wikipedia. Available at: [Link]

  • Virtual screening techniques. SlideShare. Available at: [Link]

  • Pharmacophore-Based Virtual Screening. Springer Nature Experiments. Available at: [Link]

  • 1,4-Diazepines. ResearchGate. Available at: [Link]

  • Benzodiazepine compounds as inhibitors of the src protein tyrosine kinase. PubMed. Available at: [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. Available at: [Link]

  • The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PMC. Available at: [Link]

  • ChemInform Abstract: Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ResearchGate. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Structure-activity relationship (SAR) of diazepam. Medicinal Chemistry Lectures Notes. Available at: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available at: [Link]

  • Development of a comprehensive pharmacophore model for the benzodiazepine receptor. PubMed. Available at: [Link]

  • A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model. PMC. Available at: [Link]

  • Current scenario of 1,4-diazepines as potent biomolecules--a mini review. PubMed. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Bentham Science. Available at: [Link]

  • The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 7-Phenyl-1,4-Diazepin-5-one Derivatives: A Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The 1,4-diazepine nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological profiles.[1] This guide focuses on a specific, non-benzodiazepine subclass: the 7-phenyl-1,4-diazepin-5-one derivatives. These compounds have garnered significant interest for their potent activities, particularly as central nervous system (CNS) agents.[2][3] We will dissect the intricate relationship between chemical structure and biological function for this scaffold, providing researchers and drug development professionals with a comprehensive framework for designing novel, potent, and selective therapeutic candidates. This document moves beyond a simple recitation of facts to explain the causal relationships behind synthetic choices and assay designs, ensuring a deep, actionable understanding of the topic.

The 7-Phenyl-1,4-Diazepin-5-one Core: A Scaffold of Opportunity

The 7-phenyl-1,4-diazepin-5-one structure represents a versatile template for chemical modification. Unlike classical benzodiazepines, where a benzene ring is fused to the diazepine core, this scaffold features a phenyl group as a substituent at position 7. This fundamental difference allows for greater conformational flexibility and presents unique vectors for modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The core structure, with standard IUPAC numbering, is presented below. Understanding this numbering is critical for interpreting the SAR data that follows.

cluster_diazepinone 7-Phenyl-1,4-diazepin-5-one Core C7 C N1 C7->N1 Phenyl Phenyl Ring C7->Phenyl C2 N1->C2 C3 C2->C3 N4 N⁴ C3->N4 C5 C⁵=O N4->C5 C6 C⁶ C5->C6 C6->C7

Figure 1: Core chemical structure of 7-phenyl-1,4-diazepin-5-one.

General Synthetic Strategy: Building the Core

The construction of a diverse chemical library hinges on a robust and flexible synthetic pathway. The 7-phenyl-1,4-diazepin-5-one scaffold is typically assembled through a multi-step sequence that allows for the introduction of substituents at key positions. The causality behind this approach is to establish the core ring system first, often from commercially available precursors, before decorating it with functionality to probe the SAR. A representative workflow is outlined below.

G start Starting Materials (e.g., 2-Aminobenzophenone, Amino Acid Esters) step1 Step 1: Amide Coupling Forms key C-N bond start->step1 step2 Step 2: Deprotection (If necessary) Exposes amine for cyclization step1->step2 step3 Step 3: Intramolecular Cyclization Forms the diazepinone ring step2->step3 step4 Step 4: N-Alkylation / Acylation (Optional) Modification at N1 or N4 step3->step4 Diversification final Final Derivative Library step3->final step4->final

Figure 2: General synthetic workflow for derivative synthesis.
Protocol 2.1: Synthesis of a 7-Phenyl-1,4-Diazepin-5-one Derivative

This protocol is a generalized representation. The choice of reagents, solvents, and reaction conditions must be optimized for specific substrates.

  • Step 1: Synthesis of the N-Substituted Aminobenzophenone Intermediate.

    • To a solution of a 2-aminobenzophenone (1.0 eq) in a suitable aprotic solvent (e.g., Toluene or Dichloromethane), add an N-protected amino acid (e.g., Boc-glycine) (1.1 eq).

    • Add a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or HATU (1.2 eq) and a base like DMAP (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Work up the reaction by filtering any solid byproducts and washing the organic layer with dilute acid, base, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Step 2: Deprotection of the Amine.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., Dichloromethane for a Boc group).

    • Add a deprotecting agent (e.g., Trifluoroacetic acid, TFA) (10-20 eq) and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Step 3: Intramolecular Cyclization.

    • Dissolve the crude amine salt from Step 2 in a high-boiling point solvent such as xylene or toluene.

    • Add a non-nucleophilic base (e.g., DIPEA) to neutralize the salt.

    • Heat the reaction mixture to reflux (110-140 °C) for 6-18 hours, often with a Dean-Stark apparatus to remove water.

    • Cool the reaction mixture and purify the resulting 7-phenyl-1,4-diazepin-5-one derivative by column chromatography or recrystallization.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents. The following analysis synthesizes findings from multiple studies to provide a predictive framework for rational design. The primary focus of existing research has been on anticonvulsant and other CNS activities.[2][4]

Position of ModificationSubstituent TypeGeneral Effect on Anticonvulsant ActivityCausality & InsightsReference
N1 Small Alkyl (e.g., -CH₃)Potent Activity Balances lipophilicity and steric profile, potentially enhancing binding affinity or membrane permeability. The methyl group often represents a "sweet spot".[4]
Bulky/Functionalized Alkyl (e.g., -CH₂CH₂NEt₂, -CH₂-cyclopropyl)Variable, often potentIntroduces vectors for secondary interactions or alters metabolic stability and solubility. The relative potency order observed is Me > CH₂CH₂NEt₂ > cyclopropylmethyl.[4]
C3 Methyl (-CH₃) or Hydroxyl (-OH)Generally Decreased Activity Introduction of steric bulk or a polar group at this position appears to disrupt the optimal conformation for receptor binding.[4]
C5 Phenyl Ring Halo Substituents (e.g., 2'-F, 2'-Cl)Enhanced scPTZ activity , Decreased MES activityAn electron-withdrawing group at the ortho position can influence the torsional angle of the phenyl ring, potentially favoring a binding conformation for specific channels or receptors targeted in the scPTZ model.[4]
No SubstituentBaseline ActivityThe unsubstituted phenyl ring is the foundational pharmacophore.[2]
Fused Rings Pyridyl ring replacing Benzene (pyridodiazepinones)Moderate affinity for benzodiazepine receptorDemonstrates that bioisosteric replacement of the fused benzene ring is a viable strategy, though it may alter the specific pharmacological profile.[4]

Key Biological Activities and Therapeutic Applications

The 7-phenyl-1,4-diazepin-5-one scaffold and its close analogs are pleiotropic, demonstrating a range of biological effects.

Central Nervous System (CNS) Activity

The most extensively documented activities are psychotropic, including sedative, anxiolytic, myorelaxant, and anticonvulsant effects.[2][3] This profile suggests interaction with CNS targets, likely including GABAergic systems or voltage-gated ion channels, similar to classical benzodiazepines but with a potentially different mechanism or receptor subtype selectivity.[4]

  • Anticonvulsant Activity: Derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4] The differential activity in these models is mechanistically informative; MES protection suggests an effect on voltage-gated sodium channels and the ability to prevent seizure spread, while scPTZ protection points towards an effect on T-type calcium channels or GABAergic transmission.[5]

  • Anxiolytic and Sedative Activity: Studies have confirmed that these compounds produce calming and muscle-relaxant effects, which are hallmarks of positive allosteric modulators of the GABA-A receptor.[2]

Anticancer Potential

While less explored for this specific scaffold, the broader 1,4-diazepine class is recognized for its anticancer properties.[1][6][7] The mechanism can involve inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes like PARP-1.[8][9][10] The 7-phenyl-1,4-diazepin-5-one core presents a viable starting point for developing novel oncology agents, a research avenue that warrants further exploration.

Validated Experimental Protocols for Compound Evaluation

A robust SAR campaign requires validated, reproducible biological assays. The following protocols are standard in the field for assessing CNS-active compounds.

cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo (Rodent Models) cluster_adme Pharmacokinetics receptor Receptor Binding Assays (Determine Affinity) neurotox Rotarod Test (Neurotoxicity / Sedation) receptor->neurotox Lead Compounds mes MES Seizure Test (Generalized Seizures) neurotox->mes scptz scPTZ Seizure Test (Absence Seizures) mes->scptz adme ADME/Tox Profiling (Solubility, Metabolism, etc.) scptz->adme Candidate Selection

Figure 3: Preclinical evaluation workflow for CNS agents.
Protocol 5.1: Maximal Electroshock (MES) Seizure Test
  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal, oral).

    • After a predetermined time for drug absorption (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec in mice) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • Abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

    • Calculate the ED₅₀ (median effective dose) from dose-response data.

Protocol 5.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Objective: To identify compounds that prevent clonic seizures, often associated with absence epilepsy.

  • Procedure:

    • Administer the test compound to the animals.

    • After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) which reliably induces clonic seizures lasting for at least 5 seconds.

    • Observe the animals for 30 minutes.

    • The absence of a clonic seizure episode is defined as protection.

    • Calculate the ED₅₀ from dose-response data.

Protocol 5.3: Rotarod Neurotoxicity Test
  • Objective: To assess motor impairment, sedation, or ataxia as a measure of acute neurotoxicity.

  • Procedure:

    • Train mice or rats to remain on a slowly rotating rod (e.g., 6-10 rpm) for a set duration (e.g., 1-2 minutes).

    • Administer the test compound.

    • At various time points post-administration, place the animals back on the rotating rod.

    • Record the inability of an animal to remain on the rod for the full duration as a positive sign of neurotoxicity.

    • Calculate the TD₅₀ (median toxic dose). The ratio of TD₅₀ to ED₅₀ provides the Protective Index (PI), a critical measure of a compound's therapeutic window.[11]

Conclusion and Future Perspectives

The 7-phenyl-1,4-diazepin-5-one scaffold is a highly tractable platform for the discovery of novel CNS agents. SAR studies have established clear guidelines for optimization:

  • N1-alkylation is a critical determinant of potency, with small alkyl groups being highly favorable.[4]

  • The C3 position is intolerant to substitution.[4]

  • Electronic modulation of the 7-phenyl ring , particularly with ortho-halo substituents, can fine-tune activity against specific seizure types.[4]

Future research should focus on expanding the therapeutic applications of this scaffold beyond epilepsy and anxiety. Investigating their potential as anticancer agents, PARP inhibitors, or modulators of other CNS targets could yield novel therapeutics.[8] Furthermore, detailed mechanistic studies, including receptor binding profiles and electrophysiological analysis, will be essential to fully elucidate the molecular targets of these compounds and pave the way for the development of next-generation drugs with improved efficacy and safety profiles.

References

  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. (2001). Annales Pharmaceutiques Françaises, 59(3), 206-10.
  • Request PDF | Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives. (n.d.). ResearchGate.
  • Fryer, R. I., et al. (1993). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Drug Design and Discovery, 10(1), 45-55.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Velusamy, M., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 17.
  • Zhang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 937-951.
  • Amir, M., & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology.
  • Wang, Y., et al. (2023). Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. Bioorganic Chemistry, 133, 106430.
  • Asadi, M., et al. (2021). Synthesis and biological evaluation of benzo[b]furo[3,4-e][2][4]diazepin-1-one derivatives as anti-cancer agents. ResearchGate. Available at:

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[2][12]oxazolo[4,5-d]pyrimidines. (2019). ResearchGate. Available at:

  • Zhang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PubMed Central.

Sources

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepan-5-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Specifically, the derivative 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one presents a compelling starting point for novel drug discovery programs due to its synthetic tractability and structural motifs suggestive of interactions with a range of biological targets. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. Moving beyond a simple literature review, we present a multi-pronged strategy encompassing computational prediction, unbiased phenotypic screening, and rigorous biophysical and cell-based target validation. Detailed, field-tested protocols for key validation assays are provided to ensure scientific integrity and reproducibility. The overarching objective is to equip research teams with a validated roadmap to de-risk and accelerate the translation of this promising chemical entity into a viable therapeutic candidate.

Introduction: The Strategic Value of the 1,4-Diazepan-5-one Scaffold

The diazepine heterocyclic ring system is a cornerstone of modern pharmacology.[1] Fused and substituted diazepine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, CNS modulation, anticancer, and antimicrobial effects.[4][5] The subject of this guide, this compound, combines the conformational flexibility of the seven-membered diazepine ring with the aromatic phenyl substituent, features that are often critical for high-affinity interactions with protein binding pockets.

While direct pharmacological data on this specific molecule is sparse in public literature, related structures have been investigated for a range of activities. For instance, various 1,4-diazepane derivatives have been explored as inhibitors of amyloid-beta aggregation in Alzheimer's disease models, as dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes, and as 5-HT(2C) receptor agonists with anxiolytic potential.[6][7][8] This precedent strongly suggests that the this compound scaffold has the potential to interact with diverse target classes, from enzymes to G-protein coupled receptors (GPCRs).

This guide will therefore not focus on a single, predetermined therapeutic area. Instead, it will outline a rational and efficient workflow to broadly interrogate the biological activity of this compound, identify its molecular target(s), and validate the therapeutic hypothesis.

Part I: A Multi-Pronged Approach to Target Identification

The initial and most critical phase of a drug discovery program is the identification of the specific biological macromolecule(s) with which the compound interacts to produce a physiological effect.[9][10] A robust target identification strategy should be multi-faceted, combining predictive methods with unbiased experimental screens to maximize the probability of success and uncover novel mechanisms of action.

In Silico & Computational Target Prediction

Computational methods offer a time- and resource-efficient first pass to generate testable hypotheses.[11][12] These approaches leverage the compound's structure to predict potential protein targets based on ligand similarity, molecular docking, and machine learning models.[13][14]

  • Ligand-Based Virtual Screening: This approach is founded on the principle that structurally similar molecules often bind to similar targets.[12] The 2D and 3D structure of this compound can be used as a query to search databases like ChEMBL and PubChem to identify known drugs or probes with high structural similarity. The annotated targets of these similar compounds become the primary hypothetical targets for our lead molecule.

  • Reverse/Inverse Docking: In this approach, the 3D structure of the compound is docked against a large library of protein structures (e.g., the Protein Data Bank, PDB).[12] Scoring functions are used to predict the binding affinity for each protein, generating a ranked list of potential targets. This method is particularly useful for identifying potentially novel or unexpected "off-targets" that may have therapeutic value.[15]

  • Machine Learning & AI: Advanced machine learning models can be trained on vast datasets of compound-target interactions to predict targets for new chemical entities.[13][14] These models can identify complex relationships between chemical features and biological activity that are not apparent from simple similarity searches.

The output of these in silico methods is not a definitive answer but a prioritized list of candidate targets that must be validated experimentally.

G cluster_0 Computational Target Prediction Workflow Compound 7-phenyl-2,3,4,5-tetrahydro- 1H-1,4-diazepin-5-one Structure LBS Ligand-Based Virtual Screening Compound->LBS RD Reverse Docking Compound->RD ML Machine Learning Prediction Compound->ML DB Databases (ChEMBL, PDB, etc.) DB->LBS DB->RD DB->ML Hypothesis Prioritized List of Hypothetical Targets LBS->Hypothesis RD->Hypothesis ML->Hypothesis

Caption: Computational workflow for generating target hypotheses.

Unbiased Phenotypic Screening & Target Deconvolution

While hypothesis-driven approaches are powerful, they are inherently biased by existing knowledge. Phenotypic screening, in contrast, is an unbiased method that identifies compounds based on their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the target.[16][17]

The process involves two key stages:

  • Primary Screen: Expose a relevant cellular model (e.g., a panel of cancer cell lines, primary neurons) to the compound and measure a disease-relevant phenotype. This could be cell death, changes in morphology, or the expression of a specific biomarker.

  • Target Deconvolution: Once a "hit" is confirmed, the challenging process of identifying the specific molecular target responsible for the observed phenotype begins. This is often the bottleneck in phenotypic drug discovery.[18][19]

Modern target deconvolution techniques include:

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from cell lysates. These proteins are then identified by mass spectrometry.[16]

  • Proteome-wide Cellular Thermal Shift Assay (CETSA® MS): This powerful technique assesses the thermal stability of thousands of proteins in cells or lysates.[18][20] A compound binding to its target will typically stabilize it against heat-induced denaturation, which can be detected as a shift in the protein's melting curve on a proteome-wide scale.

Phenotypic screening is a high-risk, high-reward strategy that can uncover first-in-class mechanisms of action.[16][21]

Part II: Rigorous Target Validation

Once a list of candidate targets has been generated, a systematic and rigorous validation process is essential to confirm a genuine drug-target interaction and establish its functional relevance. This process builds a robust "evidence package" for each potential target.

Step 1: Confirming Direct Biophysical Engagement

The first step is to unequivocally demonstrate that the compound physically binds to the putative target protein.

  • Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[22] The binding of a ligand (our compound) to a target protein increases its resistance to heat-induced unfolding and aggregation.[23] This allows for the confirmation of target engagement within the complex milieu of a cell lysate or even in intact cells.[24][25][26]

  • Causality: A positive result (a thermal shift) provides strong evidence of a direct physical interaction between the compound and the target in a physiologically relevant environment. It is a critical first step to rule out artifacts and indirect effects.

  • Methodology:

    • Preparation: Culture cells of interest (e.g., SK-HEP-1 human liver cancer cells) to ~80% confluency.[24]

    • Treatment: Treat intact cells or cell lysates with the test compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).

    • Heating: Aliquot the treated samples into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]

    • Lysis & Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[24]

    • Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods.

    • Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

  • Principle: ITC is the gold standard for characterizing binding thermodynamics.[27] It directly measures the heat released or absorbed when a compound binds to its target protein, allowing for the precise determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[28][29][30]

  • Causality: ITC provides unambiguous, quantitative proof of a direct interaction and delivers rich thermodynamic data that can guide lead optimization. For example, a large enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, which can be optimized through structure-activity relationship (SAR) studies.[28]

  • Methodology:

    • Preparation: Prepare solutions of the purified target protein (in the sample cell) and the compound (in the titration syringe) in the same matched buffer to minimize heats of dilution.

    • Titration: Perform a series of small, sequential injections of the compound into the protein solution at a constant temperature.

    • Detection: A sensitive calorimeter measures the minute heat changes after each injection.

    • Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of compound to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[30]

Step 2: Elucidating Functional Consequences

Demonstrating binding is necessary but not sufficient. The next step is to prove that this binding event modulates the biological function of the target.

Let's assume the target identification phase pointed towards a specific protein kinase (e.g., a Cyclin-Dependent Kinase, CDK).

  • Principle: Measure the ability of the compound to inhibit the catalytic activity of the purified kinase enzyme.

  • Causality: This experiment directly links the physical binding of the compound to a functional consequence—the inhibition of the target's enzymatic activity. The resulting IC₅₀ value is a critical metric for potency.

  • Methodology (Example using ADP-Glo™ Kinase Assay):

    • Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate peptide, and ATP.

    • Compound Addition: Add varying concentrations of the this compound.

    • Kinase Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light.

    • Analysis: Measure the luminescent signal, which is directly proportional to kinase activity. Plot the signal against the compound concentration to determine the IC₅₀ value.

Step 3: Linking Target to Cellular Phenotype

The final and most crucial step is to demonstrate that the engagement and functional modulation of the target by the compound is responsible for the observed cellular effect (e.g., cancer cell death).

  • Principle: If the compound's effect is truly on-target, then removing the target protein from the cell (using siRNA or CRISPR) should mimic the effect of the compound. Conversely, making cells resistant to the compound (e.g., by overexpressing the target or introducing a mutation that prevents binding) should abrogate the compound's effect.

  • Causality: This is the highest level of validation. It establishes a causal link between the molecular target and the cellular phenotype, confirming the compound's mechanism of action.

  • Methodology:

    • Target Knockdown: Transfect cells with siRNA or a CRISPR/Cas9 system designed to specifically reduce or eliminate the expression of the target protein. Use a non-targeting control for comparison.

    • Phenotypic Assessment: After confirming successful knockdown/knockout (e.g., by Western blot), assess the relevant cellular phenotype (e.g., cell viability using CellTiter-Glo®). Compare the effect of the knockdown to cells treated with the compound. A similar phenotype supports the on-target hypothesis.

    • Validation: The results should show that depleting the target protein leads to the same biological outcome as treating the cells with the compound.

G cluster_1 Target Validation Workflow Start Hypothetical Target Step1 Step 1: Confirm Direct Binding Start->Step1 CETSA CETSA (Cellular Engagement) Step1->CETSA Evidence ITC ITC (Biophysical Affinity) Step1->ITC Evidence Step2 Step 2: Assess Functional Modulation CETSA->Step2 ITC->Step2 ActivityAssay Enzymatic/Functional Assay (e.g., Kinase Assay) Step2->ActivityAssay Evidence Step3 Step 3: Link to Cellular Phenotype ActivityAssay->Step3 Knockdown Target Knockdown (siRNA/CRISPR) & Phenotypic Comparison Step3->Knockdown Evidence Validated Validated Target Knockdown->Validated

Sources

An In-Depth Technical Guide to 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one (CAS 57552-95-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one, registered under CAS number 57552-95-1, is a heterocyclic compound belonging to the diazepine class. Members of this structural family are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as anticonvulsants, anxiolytics, analgesics, sedatives, and antidepressants. The unique seven-membered diazepine ring fused with a phenyl group imparts specific conformational and electronic properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside methodologies for its synthesis and characterization, to support its application in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems. While specific experimental data for 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one is not extensively documented in publicly available literature, the following table summarizes its key identifiers and known properties, supplemented with data from closely related analogs where necessary.

PropertyValueSource(s)
CAS Number 57552-95-1[1][2]
Molecular Formula C₁₁H₁₂N₂O[3]
Molecular Weight 188.23 g/mol [3]
IUPAC Name 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one[1][2]
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not explicitly reported; related benzodiazepines are crystalline solids with melting points typically ranging from 150-250 °C.General knowledge of the class
Boiling Point Not explicitly reported
Density Not explicitly reported
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General knowledge of the class

Synthesis and Purification

The synthesis of 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following is a generalized, illustrative protocol based on established methods for the synthesis of similar diazepine structures.

Illustrative Synthetic Workflow

Synthesis_of_1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification Ethyl_benzoylacetate Ethyl benzoylacetate Reaction_Vessel Condensation & Cyclization Ethyl_benzoylacetate->Reaction_Vessel Reactant A Ethylenediamine Ethylenediamine Ethylenediamine->Reaction_Vessel Reactant B Crude_Product Crude Product Reaction_Vessel->Crude_Product Yields Purified_Product Purified 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one Crude_Product->Purified_Product Purification (e.g., Recrystallization, Chromatography)

Caption: Generalized synthetic workflow for the preparation of 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one.

Experimental Protocol

Objective: To synthesize 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one via condensation and cyclization.

Materials:

  • Ethyl benzoylacetate

  • Ethylenediamine

  • Ethanol (or another suitable solvent)

  • Acid or base catalyst (optional, reaction condition dependent)

  • Standard laboratory glassware and reflux apparatus

  • Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate in a suitable solvent such as ethanol.

  • Addition of Reactant: To the stirred solution, add an equimolar amount of ethylenediamine. The addition may be done dropwise if the reaction is exothermic.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to promote the condensation and subsequent intramolecular cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent after the addition of water.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel are common methods to obtain the pure 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Characterization

The structural elucidation and confirmation of 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one are crucial for its use in further research. The following analytical techniques are standard for the characterization of such organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methylene protons of the diazepine ring. The chemical shifts and coupling patterns of these protons would provide definitive information about the compound's structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the diazepine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one is expected to exhibit characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the C=O stretching of the amide (lactam) group. N-H stretching vibrations would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 188.23 g/mol . The fragmentation pattern can provide further structural information.

Safety and Handling

Conclusion

1,2,3,4-tetrahydro-7-phenyl-5H-1,4-diazepin-5-one is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical and physical properties, along with a general framework for its synthesis and characterization. Researchers and scientists can utilize this information as a starting point for their studies and for the development of novel applications for this and related diazepine derivatives.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[1][2] The specific target of this guide, 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one, is a member of this important class of heterocycles. Its synthesis is of interest to researchers in drug discovery and development for the exploration of new chemical space and the generation of novel pharmacophores.[3]

This document provides a detailed, research-grade protocol for the synthesis of this compound. The presented synthetic strategy is a modern, three-step sequence designed for efficiency and reliability. The key transformations involve a robust amide coupling followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][3][4] The rationale behind each step, including the choice of reagents and reaction conditions, is thoroughly explained to provide a comprehensive understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a convergent three-step route starting from commercially available 2-bromo-5-phenylbenzoic acid and mono-Boc-protected ethylenediamine.

A 2-bromo-5-phenylbenzoic acid C Step 1: Amide Coupling (EDC, HOBt) A->C B N-Boc-ethylenediamine B->C D N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-bromo-5-phenylbenzamide C->D E Step 2: Boc Deprotection (TFA) D->E F N-(2-aminoethyl)-2-bromo-5-phenylbenzamide E->F G Step 3: Intramolecular Buchwald-Hartwig Amination (Pd catalyst, ligand, base) F->G H This compound G->H

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.

Reagent/SolventGradeSupplier
2-bromo-5-phenylbenzoic acid≥97%Commercially Available
N-(tert-butoxycarbonyl)ethylenediamine≥98%Commercially Available
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)≥98%Commercially Available
Hydroxybenzotriazole (HOBt)≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
Toluene, anhydrous≥99.8%Commercially Available
Instrumentation
  • Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

  • High-Resolution Mass Spectrometry (HRMS) should be performed using an ESI-TOF mass spectrometer.

  • Thin-Layer Chromatography (TLC) should be performed on silica gel 60 F₂₅₄ plates and visualized with UV light and/or appropriate staining agents.

  • Flash column chromatography should be performed using silica gel (230-400 mesh).

Experimental Protocols

Step 1: Synthesis of N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-bromo-5-phenylbenzamide

This step involves the formation of an amide bond between 2-bromo-5-phenylbenzoic acid and mono-Boc-protected ethylenediamine. The use of EDC and HOBt is a standard and effective method for peptide coupling, minimizing side reactions and promoting high yields.

Protocol:

  • To a solution of 2-bromo-5-phenylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (nitrogen or argon), add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-(tert-butoxycarbonyl)ethylenediamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product as a white solid.

ParameterValue
Starting Material 2-bromo-5-phenylbenzoic acid
Reagents N-Boc-ethylenediamine, EDC, HOBt, DIPEA
Solvent Anhydrous DCM
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Expected Yield 85-95%
Step 2: Synthesis of N-(2-aminoethyl)-2-bromo-5-phenylbenzamide

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions using trifluoroacetic acid (TFA). The volatile nature of TFA and the byproducts makes for a straightforward workup.

Protocol:

  • Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used in the next step without further purification.

ParameterValue
Starting Material N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-bromo-5-phenylbenzamide
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Expected Yield >95% (crude)
Step 3: Synthesis of this compound via Intramolecular Buchwald-Hartwig Amination

This is the key ring-forming step. The palladium-catalyzed intramolecular C-N cross-coupling reaction forms the seven-membered diazepinone ring. The choice of ligand (XPhos) and base (NaOtBu) is crucial for achieving high efficiency in this transformation.[5][6]

cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)(Br)L_n] B->C D Ligand Exchange/ Coordination C->D R-NH2, Base E [Ar-Pd(II)(NHR)L_n] D->E F Reductive Elimination E->F F->A Ar-NHR

Sources

Spectroscopic characterization of 7-phenyl-1,4-diazepin-5-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Spectroscopic Characterization of 7-phenyl-1,4-diazepin-5-one

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 7-phenyl-1,4-diazepin-5-one, a key heterocyclic scaffold in medicinal chemistry. The structural identity and purity of such compounds are paramount for their application in drug discovery and development.[1][2][3] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, researchers can achieve unambiguous confirmation of the molecular structure. The causality behind experimental choices and the interpretation of spectral data are discussed, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

The 1,4-diazepine ring system is a privileged scaffold found in a wide array of biologically active compounds, most notably the benzodiazepine class of drugs. 7-phenyl-1,4-diazepin-5-one serves as a crucial synthetic intermediate and a core structure for novel therapeutic agents, exhibiting potential sedative, myorelaxant, and anxiolytic properties.[1][2] Rigorous structural verification is the bedrock of chemical synthesis and drug development, ensuring that biological and pharmacological data are attributed to the correct molecular entity. This guide establishes a self-validating workflow for the characterization of this compound using fundamental spectroscopic methods.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignments, a standardized atom numbering system for 7-phenyl-1,4-diazepin-5-one is essential. The structure and numbering are depicted below.

Caption: Molecular structure of 7-phenyl-1,4-diazepin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the diazepinone, which contains polar amide and amine functionalities. Furthermore, the amide (N-H) and amine (N-H) protons are less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O or CD₃OD, allowing for their observation as distinct signals.[4][5] The residual solvent peak for DMSO-d₆ at ~2.50 ppm and the water peak at ~3.33 ppm do not typically overlap with key analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for referencing chemical shifts, providing a universally accepted calibration point.

Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the dried 7-phenyl-1,4-diazepin-5-one sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.

  • Instrument Setup: Place the tube in the NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Acquisition Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[6]

Data Interpretation and Expected Results

¹H NMR (400 MHz, DMSO-d₆) The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80 - 7.40Multiplet5HPhenyl-H (C8'-C13')Protons on the aromatic phenyl ring appear in the characteristic downfield region due to deshielding effects.
~3.50Singlet (broad)2HC2-H₂Methylene protons adjacent to the imine (C=N) and amide (N-H) groups.
~3.20Singlet (broad)2HC3-H₂Methylene protons adjacent to the amine (N-H) group.
~8.00Singlet (broad)1HN1-HAmide proton, often broad due to quadrupole effects and potential exchange.
~7.00Singlet (broad)1HN4-HAmine proton, also subject to broadening.

¹³C NMR (100 MHz, DMSO-d₆) The carbon NMR spectrum identifies all unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170.0C5 (C=O)Carbonyl carbon of the amide group, characteristically found far downfield.
~165.0C7 (C=N)Imine carbon, also significantly deshielded.
~135.0 - 128.0Phenyl CarbonsAromatic carbons of the phenyl ring. The ipso-carbon (C8') will be distinct from the ortho, meta, and para carbons.
~55.0C2Aliphatic carbon adjacent to the amide nitrogen.
~45.0C3Aliphatic carbon adjacent to the amine nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]

Rationale for Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples.[9] It requires minimal sample preparation, is fast, and provides high-quality, reproducible spectra without the need for making KBr pellets.[10][11] The IR beam interacts directly with the surface of the solid sample pressed against a crystal (e.g., diamond).[12]

Protocol for ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the 7-phenyl-1,4-diazepin-5-one powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Interpretation and Expected Results

The IR spectrum will confirm the presence of key functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3200N-H StretchAmine & AmideThe presence of both secondary amine and amide N-H groups results in absorption in this region.[7]
3100 - 3000C-H StretchAromaticCharacteristic C-H stretching of the phenyl ring.
2950 - 2850C-H StretchAliphaticC-H stretching of the methylene (CH₂) groups in the diazepine ring.
~1670C=O StretchAmideA strong, sharp absorption band characteristic of the amide I band (carbonyl stretch).[7]
~1610C=N StretchImineAbsorption due to the stretching of the carbon-nitrogen double bond.
1600 - 1450C=C StretchAromaticSkeletal vibrations of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Rationale for Experimental Choices
  • Ionization Method: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like 7-phenyl-1,4-diazepin-5-one.[13][14] It typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.[15]

  • Analysis Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • ESI Source Parameters:

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

    • Drying Gas (N₂): Set to a temperature (~250-350 °C) and flow rate sufficient to desolvate the ions.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire the mass spectrum.

Data Interpretation and Expected Results

The primary goal is to confirm the molecular mass.

  • Molecular Formula: C₁₁H₁₂N₂O

  • Monoisotopic Mass: 188.0950 g/mol

m/z ValueIonRationale
~189.1023[M+H]⁺The most abundant ion observed should be the protonated molecular ion, confirming the molecular weight of the compound.
~211.0842[M+Na]⁺It is common to observe adducts with sodium ions, which can be present as trace impurities in the system.[16]

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 7-phenyl-1,4-diazepin-5-one requires a holistic interpretation of all spectroscopic data. No single technique provides a complete picture, but together they offer definitive proof of structure.

G cluster_0 Data Acquisition cluster_1 Primary Data Interpretation cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Identify Spin Systems (C-H Framework) NMR->NMR_Data FTIR FTIR-ATR Spectroscopy FTIR_Data Identify Functional Groups (C=O, N-H, C=N) FTIR->FTIR_Data MS ESI-Mass Spectrometry MS_Data Determine Molecular Weight ([M+H]⁺) MS->MS_Data Confirmation Unambiguous Structure of 7-phenyl-1,4-diazepin-5-one NMR_Data->Confirmation Provides connectivity FTIR_Data->Confirmation Confirms key bonds MS_Data->Confirmation Confirms mass

Caption: Workflow for integrated spectroscopic analysis.

The ESI-MS data confirms the molecular mass is 188.0950 g/mol . The FTIR spectrum verifies the presence of critical functional groups: an amide carbonyl (C=O), an imine (C=N), and N-H bonds. Finally, the ¹H and ¹³C NMR spectra piece together the exact atomic arrangement, confirming the phenyl substituent, the diazepine ring, and the precise placement of the functional groups, leading to an unambiguous structural assignment.

References

  • Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its deriv
  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its deriv
  • † 1H-NMR and 13C-NMR Spectra. (n.d.). MDPI.
  • López-Rodríguez, M. L., et al. (2010). A concise synthesis of 1,4-dihydro-[1][17]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Pansare, S. V., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.).
  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.).
  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.).
  • Fourier Transform Infrared Spectroscopy Standard Operating Procedure. (n.d.). University of Tennessee, Knoxville.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one deriv
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). Analytical Chemistry.
  • Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. (n.d.). The Royal Society of Chemistry.

Sources

Application Notes and Protocols for Evaluating the In Vitro Activity of 7-Phenyl-1,4-diazepin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7-phenyl-1,4-diazepin-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive agents with sedative, myorelaxant, and anxiolytic properties.[1] This class of compounds primarily exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] However, emerging research suggests that the diazepine nucleus may possess a broader pharmacological profile, with some derivatives exhibiting potential as anticancer and antimalarial agents.

This comprehensive technical guide provides a suite of detailed in vitro assay methods and protocols designed for researchers, scientists, and drug development professionals to thoroughly characterize the biological activity of novel 7-phenyl-1,4-diazepin-5-one derivatives. The protocols herein are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure the generation of robust and reproducible data.

Primary Target: GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[2] Compounds targeting the benzodiazepine binding site on the GABA-A receptor can enhance the effect of GABA, thereby potentiating this inhibitory signal.[2]

Signaling Pathway

GABA-A Receptor Signaling Pathway cluster_0 Neuronal Membrane GABA_A GABA-A Receptor BZD_Site Benzodiazepine Site GABA_Site GABA Binding Site Chloride_Channel Chloride (Cl-) Channel BZD_Site->GABA_Site Potentiates GABA Binding GABA_Site->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Site Binds Diazepinone 7-Phenyl-1,4-diazepin-5-one Diazepinone->BZD_Site Binds (Allosteric Modulator) Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling and modulation by 7-phenyl-1,4-diazepin-5-one.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.[4][5]

Principle

This is a competitive binding assay where the unlabeled test compound (e.g., a 7-phenyl-1,4-diazepin-5-one derivative) competes with a radiolabeled ligand (e.g., [³H]-Flumazenil) for binding to the benzodiazepine site on GABA-A receptors in a membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.

Materials
  • Receptor Source: Rat or mouse whole brain membranes, or membranes from cell lines expressing specific GABA-A receptor subtypes (e.g., HEK293 cells).

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Diazepam (10 µM).

  • Test Compound: 7-phenyl-1,4-diazepin-5-one derivative dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail

  • 96-well filter plates and a vacuum manifold .

  • Scintillation counter .

Workflow

Radioligand Binding Assay Workflow A Prepare Brain Membrane Homogenate B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for the radioligand binding assay.

Detailed Protocol
  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Flumazenil (final concentration ~1-2 nM), and 100 µL membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL Diazepam (10 µM), 50 µL [³H]-Flumazenil, and 100 µL membrane preparation.

    • Test Compound: 50 µL of varying concentrations of the 7-phenyl-1,4-diazepin-5-one derivative, 50 µL [³H]-Flumazenil, and 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.[6]

  • Filtration:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis
ParameterDescriptionCalculation
Specific Binding The portion of radioligand binding that is displaceable by an excess of an unlabeled ligand.Total Binding - Non-specific Binding
% Inhibition The percentage of specific binding displaced by the test compound.100 x (1 - (Binding in presence of test compound - Non-specific Binding) / Specific Binding)
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.Determined by non-linear regression analysis of the concentration-response curve.
Kᵢ The inhibitory constant, representing the affinity of the test compound for the receptor.Kᵢ = IC₅₀ / (1 + ([Radioligand] / Kᴅ of Radioligand))

Protocol 2: Electrophysiology - Patch-Clamp Assay for Functional Activity

This "gold standard" assay directly measures the functional consequences of compound binding to the GABA-A receptor by recording the ion channel currents.[1][7]

Principle

Whole-cell patch-clamp recordings are performed on cells expressing GABA-A receptors (e.g., HEK293 cells or primary neurons). The application of GABA induces an inward chloride current. A positive allosteric modulator, such as a 7-phenyl-1,4-diazepin-5-one derivative, will potentiate this GABA-induced current.

Materials
  • Cells: HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2), or cultured primary neurons.[1]

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Agonist: GABA.

  • Test Compound: 7-phenyl-1,4-diazepin-5-one derivative.

  • Patch-clamp rig: Microscope, micromanipulators, amplifier, data acquisition system.

Workflow

Patch-Clamp Assay Workflow A Culture cells expressing GABA-A receptors B Establish whole-cell patch-clamp configuration A->B C Apply GABA (EC10-EC20) to elicit a baseline current B->C D Co-apply GABA and test compound C->D E Record and analyze the potentiation of the GABA-induced current D->E

Caption: Workflow for the patch-clamp assay.

Detailed Protocol
  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a single cell with a glass micropipette filled with internal solution.

    • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a reproducible control current.

    • Wash out the GABA.

    • Co-apply the same concentration of GABA with varying concentrations of the 7-phenyl-1,4-diazepin-5-one derivative.

Data Analysis
ParameterDescriptionCalculation
Current Amplitude The peak amplitude of the inward current in response to GABA application.Measured from the baseline.
% Potentiation The percentage increase in the GABA-induced current in the presence of the test compound.((IGABA+Compound / IGABA) - 1) x 100
EC₅₀ The concentration of the test compound that produces 50% of the maximal potentiation.Determined by fitting a concentration-response curve.

Protocol 3: Fluorescence-Based Imaging Assay for High-Throughput Screening

This cell-based assay allows for higher throughput screening of compounds by indirectly measuring GABA-A receptor activity through changes in membrane potential or ion flux.[8][9][10]

Principle

Cells expressing GABA-A receptors and a halide-sensitive yellow fluorescent protein (YFP) are used.[11] The influx of iodide (a halide that can pass through the GABA-A channel) quenches the YFP fluorescence. Positive allosteric modulators will enhance the GABA-induced iodide influx, leading to a greater quenching of the YFP signal.

Materials
  • Cells: CHO or HEK293 cells stably expressing the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).[11]

  • Assay Buffer (Chloride-based): Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.

  • Stimulation Buffer (Iodide-based): HBSS with 20 mM HEPES, where NaCl is replaced with NaI, pH 7.3.[11]

  • Agonist: GABA.

  • Test Compound: 7-phenyl-1,4-diazepin-5-one derivative.

  • Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP.

  • Black-walled, clear-bottom 96- or 384-well plates.

Detailed Protocol
  • Cell Plating:

    • Plate the YFP-GABA-A expressing cells in black-walled, clear-bottom plates and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 5-10 minutes).

    • Place the plate in the fluorescence reader and begin recording the baseline YFP fluorescence.

    • Add a mixture of GABA and iodide-containing stimulation buffer to the wells.

    • Continue to record the fluorescence for 2-5 minutes to measure the quenching.

Data Analysis
ParameterDescriptionCalculation
Fluorescence Quench The decrease in YFP fluorescence upon addition of GABA and iodide.(Finitial - Ffinal) / Finitial
% Potentiation The percentage increase in the GABA-induced fluorescence quench in the presence of the test compound.((QuenchGABA+Compound / QuenchGABA) - 1) x 100
EC₅₀ The concentration of the test compound that produces 50% of the maximal potentiation of the fluorescence quench.Determined from a concentration-response curve.

Potential Secondary Targets and Off-Target Effects

While the primary activity of 7-phenyl-1,4-diazepin-5-ones is expected at the GABA-A receptor, it is crucial to evaluate potential off-target effects and explore other possible mechanisms of action.

Protocol 4: In Vitro Cytotoxicity Assay

This assay assesses the general toxicity of the compounds on cultured cells.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials
  • Cell Lines: A panel of cell lines, including both cancerous (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293, fibroblasts) cells.

  • Cell Culture Medium: Appropriate for the chosen cell lines.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well plates.

  • Spectrophotometer (plate reader).

Detailed Protocol
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the 7-phenyl-1,4-diazepin-5-one derivative for 24-72 hours.

  • MTT Assay:

    • Remove the medium and add fresh medium containing MTT reagent (0.5 mg/mL final concentration).

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

Data Analysis
ParameterDescriptionCalculation
% Viability The percentage of viable cells relative to the untreated control.(AbsorbanceTreated / AbsorbanceControl) x 100
IC₅₀ The concentration of the compound that reduces cell viability by 50%.Determined from a dose-response curve.

Exploratory Assays for Novel Activities

Some diazepine-containing compounds have been reported to have anticancer and antimalarial activities. The following are exploratory assays to investigate these possibilities.

Protocol 5: PARP-1 Inhibition Assay (Anticancer)

Poly (ADP-ribose) polymerase 1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition can lead to synthetic lethality in cancers with certain DNA repair defects.[13][14]

Principle

A fluorescence polarization (FP)-based competitive assay can be used.[15] A fluorescently labeled PARP-1 inhibitor (probe) binds to the PARP-1 enzyme, resulting in a high FP signal. A test compound that binds to the same site will displace the probe, leading to a decrease in the FP signal.

Materials
  • Recombinant PARP-1 enzyme.

  • Fluorescently labeled PARP-1 inhibitor probe (e.g., Olaparib-based). [15]

  • Assay Buffer.

  • Test Compound: 7-phenyl-1,4-diazepin-5-one derivative.

  • Fluorescence plate reader capable of measuring fluorescence polarization.

Detailed Protocol
  • Assay Setup:

    • In a 96- or 384-well plate, add the PARP-1 enzyme, the fluorescent probe, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well.

Data Analysis
ParameterDescriptionCalculation
mP Value The millipolarization value, which is proportional to the amount of bound fluorescent probe.Measured by the instrument.
% Inhibition The percentage decrease in the FP signal in the presence of the test compound.Calculated relative to the high (no inhibitor) and low (excess unlabeled inhibitor) FP controls.
IC₅₀ The concentration of the test compound that causes a 50% reduction in the FP signal.Determined from a concentration-response curve.

Protocol 6: Falcipain-2 Inhibition Assay (Antimalarial)

Falcipain-2 is a cysteine protease of Plasmodium falciparum that is essential for the parasite's survival and is a validated antimalarial drug target.[16][17]

Principle

This is a fluorometric enzyme activity assay. Recombinant falcipain-2 cleaves a fluorogenic substrate, releasing a fluorescent molecule. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

Materials
  • Recombinant Falcipain-2 enzyme.

  • Fluorogenic Substrate: e.g., Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).[18]

  • Assay Buffer: e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5.[18]

  • Test Compound: 7-phenyl-1,4-diazepin-5-one derivative.

  • Fluorescence plate reader.

Detailed Protocol
  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, pre-incubate the falcipain-2 enzyme with various concentrations of the test compound for 10-15 minutes at room temperature.

  • Reaction Initiation:

    • Add the fluorogenic substrate to each well to start the reaction.

  • Measurement:

    • Monitor the increase in fluorescence over time (kinetic read) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[18]

Data Analysis
ParameterDescriptionCalculation
Reaction Rate (V) The rate of increase in fluorescence, which is proportional to the enzyme activity.Determined from the slope of the kinetic curve.
% Inhibition The percentage decrease in enzyme activity in the presence of the test compound.(1 - (Vinhibitor / Vcontrol)) x 100
IC₅₀ The concentration of the test compound that inhibits 50% of the enzyme activity.Determined from a concentration-response curve.

References

  • Sieghart, W. (2006). Benzodiazepine binding to GABA(A) receptors. Current Topics in Medicinal Chemistry, 6(14), 1499-1510. [Link]

  • Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1559-1568. [Link]

  • Kopp, F., et al. (2021). Benzodiazepine binding to GABA(A) receptors. ResearchGate. [Link]

  • Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]

  • Ahmadi, S., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. Epilepsy currents, 9(3), 85–88. [Link]

  • Seltz, L., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. [Link]

  • Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(19), 6295–6304. [Link]

  • Wang, Y., et al. (2022). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology, 13, 1014526. [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]

  • Giner, J. L., & Akk, G. (2013). The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists. Anesthesiology, 118(4), 872–881. [Link]

  • Das, B. B., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Oncotarget, 7(45), 72745–72758. [Link]

  • Grandl, M., et al. (2021). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 22(16), 8820. [Link]

  • Taliani, S., et al. (2017). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Scientific Reports, 7(1), 1-13. [Link]

  • Bioengineer.org. (2026). Designing Natural Dual Inhibitors for CDK-1 and PARP-1. Bioengineer.org. [Link]

  • Song, M., et al. (2022). In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment. Molecules, 27(19), 6296. [Link]

  • Asad, M., et al. (2021). Identification of Tight-Binding Plasmepsin II and Falcipain 2 Inhibitors in Aqueous Extracts of Marine Invertebrates by the Combination of Enzymatic and Interaction-Based Assays. Marine Drugs, 19(6), 336. [Link]

  • El-Sayed, N., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports. [Link]

  • Bianchi, M. T., & Macdonald, R. L. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. ResearchGate. [Link]

  • Kumar, A., et al. (2015). Falcipain-2 inhibitor activity profile of final compounds 5(a-t). ResearchGate. [Link]

  • Harding, K. M., et al. (2010). Benzodiazepine Synthesis and Rapid Toxicity Assay. ResearchGate. [Link]

  • Harding, K. M., et al. (2010). Benzodiazepine Synthesis and Rapid Toxicity Assay. Journal of Chemical Education, 87(6), 620-622. [Link]

  • Kamal, A., et al. (2014). Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[4][8][2][4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 12(4), 584-601. [Link]

  • Jarrett, J. M. (2016). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU. [Link]

  • Kumar, A., et al. (2016). In Vitro Antimalarial Evaluation of Piperidine- and Piperazine-Based Chalcones: Inhibition of Falcipain-2 and Plasmepsin II Hemoglobinases Activities from Plasmodium falciparum. ResearchGate. [Link]

  • Aratikatla, A., et al. (2022). Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity. Frontiers in Pharmacology, 13, 868471. [Link]

  • Kumar, A., et al. (2016). In Vitro Falcipain-2 Inhibition and Parasite Growth Inhibitions by Compounds 33, 34, and 35. ResearchGate. [Link]

  • Berezhnoy, D., et al. (2008). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Molecular Pharmacology, 74(6), 1487–1499. [Link]

  • Li, G., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(19), 6614. [Link]

  • Goldschen-Ohm, M. P. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15103. [Link]

  • Sophion. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion. [Link]

  • Jäger, A. K., & Saaby, L. (2011). Flavonoids as GABAA receptor ligands: the whole story?. Journal of biomedicine & biotechnology, 2011, 621738. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 7-Phenyl-Tetrahydro-1,4-Diazepinones using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 7-Phenyl-Tetrahydro-1,4-Diazepinones

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modifications to this seven-membered heterocyclic ring have yielded agents with a wide array of therapeutic properties, including antipsychotic, anxiolytic, and anticancer activities.[1][2] The 7-phenyl-tetrahydro-1,4-diazepinone series represents a class of small molecules with significant therapeutic promise, though their precise mechanisms of action are still under active investigation. Some derivatives have shown psychotropic effects, suggesting interactions with the central nervous system, while others have been investigated as inhibitors of enzymes like PDE4.[3][4] Given the structural similarities of some diazepine derivatives to known anticancer agents, a critical area of investigation is their potential as novel oncology therapeutics.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the efficacy and mechanism of action of novel 7-phenyl-tetrahydro-1,4-diazepinone compounds, with a particular focus on their potential as anticancer agents. Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to assess a compound's effect on cellular processes such as proliferation, viability, and programmed cell death (apoptosis).[5][6][7] They provide a crucial bridge between in vitro biochemical assays and in vivo studies, enabling the early identification and characterization of promising therapeutic candidates.[7][8]

Herein, we present a suite of robust and validated cell-based assays to systematically evaluate the cytotoxic and cytostatic effects of 7-phenyl-tetrahydro-1,4-diazepinones, delve into their impact on cell cycle progression, and dissect the apoptotic pathways they may induce.

I. Foundational Efficacy Screening: Assessing Cytotoxicity

A primary and essential step in evaluating the potential of a novel compound as an anticancer agent is to determine its cytotoxic activity.[9] These assays measure the degree to which a compound can cause cell death or inhibit cell growth.[9]

A. Rationale for Cytotoxicity Profiling

Initial cytotoxicity screening across a panel of cancer cell lines provides critical information on the compound's potency and selectivity. By comparing the cytotoxic effects on cancer cells versus non-cancerous cell lines, a preliminary therapeutic window can be established.[10][11] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that reduces cell viability by 50%.[12]

B. Recommended Cytotoxicity Assays

Two widely used and complementary methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.[12]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[12] This assay measures the amount of LDH in the supernatant to quantify cell death.

C. Experimental Workflow for Cytotoxicity Assessment

Figure 1: General workflow for cytotoxicity assessment using MTT and LDH assays.

D. Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium

  • 7-phenyl-tetrahydro-1,4-diazepinone compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the 7-phenyl-tetrahydro-1,4-diazepinone compounds in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

E. Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity screening should be presented in a clear and concise table.

Table 1: IC50 Values (µM) of 7-Phenyl-Tetrahydro-1,4-Diazepinone Derivatives in Various Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)Selectivity Index (HEK293/MCF-7)
Compound A10.5 ± 1.215.2 ± 2.1> 100> 9.5
Compound B5.8 ± 0.78.1 ± 1.550.3 ± 4.58.7
Doxorubicin (Control)0.5 ± 0.10.8 ± 0.25.2 ± 0.910.4
Data are presented as mean ± standard deviation from three independent experiments.

II. Mechanistic Insights: Investigating the Mode of Cell Death

Once a compound has demonstrated significant cytotoxic activity, the next crucial step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a highly regulated process that is often dysregulated in cancer.[13] Many effective chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells.[14]

A. Rationale for Apoptosis Assays

Assays that can distinguish between different stages of apoptosis and necrosis are vital for understanding a compound's mechanism of action.[15][16] These assays provide insights into whether the compound activates the intrinsic or extrinsic apoptotic pathways.

B. Recommended Apoptosis Assays

A combination of assays is recommended to robustly characterize the apoptotic process.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[16] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[12]

2. Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[14] Measuring the activity of key caspases, such as caspase-3/7 (effector caspases) and caspase-8 and -9 (initiator caspases), can confirm the involvement of apoptotic pathways. Luminescent or colorimetric assays are readily available for this purpose.

C. Signaling Pathway for Apoptosis Induction

Figure 2: Simplified schematic of the intrinsic and extrinsic apoptosis pathways.

D. Protocol: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 7-phenyl-tetrahydro-1,4-diazepinone compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat the cells with the 7-phenyl-tetrahydro-1,4-diazepinone compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

III. Delving Deeper: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent apoptosis.[17][18] Analyzing the effect of 7-phenyl-tetrahydro-1,4-diazepinones on cell cycle progression can provide valuable mechanistic information.[19]

A. Rationale for Cell Cycle Analysis

Flow cytometry-based cell cycle analysis allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][20] A compound-induced arrest at a specific phase can indicate interference with key cell cycle regulatory proteins.[19]

B. Recommended Cell Cycle Analysis Method

Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[17]

C. Experimental Workflow for Cell Cycle Analysis

Figure 3: Workflow for cell cycle analysis using propidium iodide staining.

D. Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 7-phenyl-tetrahydro-1,4-diazepinone compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

E. Data Presentation: Cell Cycle Distribution

Table 2: Effect of Compound B on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1% S% G2/M
Untreated Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
Compound B (5.8 µM)25.1 ± 2.515.3 ± 1.959.6 ± 4.2
Data are presented as mean ± standard deviation from three independent experiments.

IV. Conclusion and Future Directions

The cell-based assays outlined in this application note provide a robust framework for the initial efficacy testing and mechanistic elucidation of novel 7-phenyl-tetrahydro-1,4-diazepinone compounds. By systematically evaluating cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can efficiently identify promising candidates for further preclinical development.

Future studies could involve more advanced cell-based assays, such as high-content imaging to investigate morphological changes and protein localization, or specific pathway analysis using reporter gene assays to identify the molecular targets of these compounds.[7][21] Furthermore, exploring the efficacy of these compounds in 3D cell culture models, such as spheroids, can provide a more physiologically relevant assessment of their potential as anticancer agents.[22]

V. References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Methods for Cell Cycle Analysis. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Cell Cycle Analysis Kit. Assay Genie. [Link]

  • Cellular Apoptosis Assay of Breast Cancer. PubMed. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One - Research journals. [Link]

  • Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Cell-Based Assay Development. Custom Assays for Drug Discovery. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. NIH. [Link]

  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. [Link]

  • Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[5][17]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. PubMed. [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • Small Compound Screening Overview. Target Discovery Institute - University of Oxford. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • Synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones. KTU ePubl. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • and 2,3,4,5,11,11a-hexahydro-1H-[5][17]diazepino[1,7-a]indoles: new templates for 5-HT(2C) agonists. PubMed. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Diazepine-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol for the enantioselective synthesis of chiral 1,4-diazepine-5-ones, a heterocyclic scaffold of significant interest in pharmaceutical research. Traditional synthetic routes often yield racemic mixtures, necessitating challenging chiral separations. The protocol herein focuses on a state-of-the-art palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) that constructs gem-disubstituted, enantioenriched diazepanones from readily accessible precursors. We delve into the mechanistic underpinnings of this transformation, explain the rationale behind key experimental parameters, and provide a step-by-step guide for substrate preparation and the catalytic reaction, enabling researchers to reliably produce these valuable chiral building blocks with high yields and excellent enantioselectivity.

Introduction: The Significance of Chiral Diazepanones

The 1,4-diazepine-5-one core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] These seven-membered heterocycles are central to drugs targeting the central nervous system, including anxiolytics and hypnotics. A notable example is Suvorexant, an FDA-approved dual orexin receptor antagonist for insomnia, which features a stereodefined chiral center within its diazepane ring.[2]

The introduction of stereochemical complexity, particularly all-carbon quaternary stereocenters, into drug molecules is strongly correlated with improved clinical success rates and reduced off-target effects.[2] This is attributed to the more defined three-dimensional shape of chiral molecules, which allows for more specific interactions with biological targets. However, the development of robust and efficient methods for the asymmetric synthesis of complex diazepanes has lagged, often relying on kinetic resolution or the use of chiral pool starting materials.

This document outlines a powerful catalytic strategy that addresses this challenge: the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). This method allows for the creation of a quaternary stereocenter at the C3 position of the 1,4-diazepan-5-one ring with high fidelity, starting from an achiral lactam.

Mechanistic Insight: The Palladium-Catalyzed DAAA Cycle

The success of this asymmetric transformation hinges on a carefully orchestrated catalytic cycle mediated by a palladium(0) complex and a chiral phosphinooxazoline (PHOX) ligand. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The proposed catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group of the substrate (an allyl enol carbonate). This is followed by an intramolecular oxidative addition, where the palladium inserts into the C-O bond, displacing the enol carbonate and forming a cationic (π-allyl)palladium(II) intermediate.

  • Decarboxylation: The liberated enol carbonate anion rapidly loses carbon dioxide (CO₂) to generate a nucleophilic lactam enolate in situ. A key feature of this step is that the nucleophile and the electrophilic (π-allyl)palladium complex are generated concurrently.[3]

  • Enantioselective C-C Bond Formation: The chiral ligand, bound to the palladium center, creates a chiral environment around the π-allyl electrophile. The lactam enolate then attacks the π-allyl complex in an "outer-sphere" SN2-type fashion.[3] The steric and electronic properties of the chiral ligand direct this attack to one of the two faces of the enolate and one of the two termini of the allyl group, thereby establishing the stereocenter with high enantioselectivity.

  • Reductive Elimination & Catalyst Regeneration: This nucleophilic attack results in reductive elimination, forming the desired C-C bond, releasing the enantioenriched product, and regenerating the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

DAAA_Mechanism sub Substrate (Allyl Enol Carbonate) pi_allyl (π-Allyl)Pd(II)L Intermediate sub->pi_allyl Oxidative Addition enolate Lactam Enolate (Nucleophile) sub->enolate Decarboxylation pd0 Pd(0)L pi_allyl->pd0 Catalyst Regeneration product Enantioenriched Product pi_allyl->product Enantioselective C-C Formation (Reductive Elimination) enolate->pi_allyl co2 CO₂ Substrate_Synthesis_Workflow start 1,4-Diazepan-5-one step1 N-Acylation (e.g., p-Anisoyl Chloride, Base) start->step1 intermediate N-Acyl Diazepan-5-one step1->intermediate step2 C-Acylation / Enol Carbonate Formation (Allyl Cyanoformate, Base) intermediate->step2 final_product DAAA Substrate (Allyl Enol Carbonate) step2->final_product

Caption: Workflow for the synthesis of the DAAA substrate.

Protocol A1: N-Acylation of 1,4-Diazepan-5-one

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1,4-diazepan-5-one (1.0 equiv).

  • Dissolve the lactam in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine (1.5 equiv).

  • Slowly add the desired acyl chloride (e.g., p-anisoyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyl diazepan-5-one.

Protocol A2: C-Acylation to form Allyl Enol Carbonate

  • To a flame-dried round-bottom flask under argon, add the N-acyl diazepan-5-one (1.0 equiv).

  • Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equiv), dropwise. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Add allyl cyanoformate (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final allyl enol carbonate substrate.

Part B: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

This is the key enantioselective step. All glassware should be flame- or oven-dried, and manipulations should be performed under an inert atmosphere (argon or nitrogen).

Protocol B1: General Procedure for DAAA

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 5.0 mol %) to a reaction vial.

  • Add the desired nonpolar solvent (e.g., methylcyclohexane, to 0.1 M).

  • Stir the catalyst solution at room temperature for 20-30 minutes to allow for pre-formation of the active catalyst.

  • Add the allyl enol carbonate substrate (1.0 equiv) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the reaction mixture directly onto silica gel.

  • Purify the crude product by flash column chromatography to afford the enantioenriched gem-disubstituted 1,4-diazepan-5-one.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.

Data Presentation: Scope and Performance

The palladium-catalyzed DAAA protocol is effective for a range of substrates, delivering the desired chiral 1,4-diazepan-5-ones in high yields and enantioselectivities. The following table summarizes representative results from the foundational study by Sercel, Sun, and Stoltz.

EntryR¹ (Protecting Group)R² (Substituent)Yield (%)ee (%)
1p-AnisoylBenzyl9595
2p-AnisoylAllyl>9993
3p-AnisoylMethyl9892
4BenzoylBenzyl9688
5p-AnisoylPropargyl9693
6p-Anisoylp-Methoxybenzyl9594

Data synthesized from the publication for illustrative purposes.

Conclusion

The protocol detailed in this application note provides a reliable and highly effective method for the asymmetric synthesis of chiral 1,4-diazepine-5-ones bearing a C3-quaternary stereocenter. The palladium-catalyzed DAAA reaction leverages a well-understood catalytic cycle to deliver products with excellent enantioselectivity and chemical yield. By carefully controlling reaction parameters such as the choice of ligand, solvent, and protecting group, researchers can access a variety of enantioenriched diazepanones that are valuable building blocks for drug discovery and development. This catalytic approach represents a significant advancement over classical resolution methods, offering a more efficient and versatile route to these important chiral heterocycles.

References

  • Stoltz, B. M., Sercel, Z. P., & Sun, A. W. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158–9161. [Link]

  • Guiry, P. J., & Joyce, L. A. (2016). Recent advances in Pd-catalysed decarboxylative asymmetric allylic alkylation. Organic & Biomolecular Chemistry, 14(1), 58-74. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. [Link]

  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society, 127(49), 17180–17181. [Link]

  • Craig, R. A., & Stoltz, B. M. (2015). Synthesis and Exploration of Electronically Modified (R)-5,5-Dimethyl-(p-CF3)3-i-PrPHOX in Palladium-Catalyzed Enantio- and Diastereoselective Allylic Alkylation: A Practical Alternative to (R)-(p-CF3)3-t-BuPHOX. Tetrahedron Letters, 56(32), 4670–4673. [Link]

  • Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-Insomnia Drug Suvorexant. Heterocycles, 102(4), 742-748. [Link]

  • Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2019). Supporting Information for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. CaltechAUTHORS. [Link]

Sources

Application Notes and Protocols for 7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Molecular Probe for Neuroscience and Drug Discovery

The study of the central nervous system (CNS) and the development of novel therapeutics targeting neurological disorders are cornerstones of modern biomedical research. A key family of molecules in this endeavor has been the benzodiazepines, renowned for their anxiolytic, sedative, and anticonvulsant properties. These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[1][2] The 1,4-diazepine-5-one scaffold, a core structure of many benzodiazepines, represents a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets with high affinity.[3][4]

This document introduces 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one , a member of this esteemed chemical class, as a versatile molecular probe. While its synthesis and general psychotropic effects have been described, its application as a targeted molecular probe has remained largely unexplored.[5] Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed development and utilization of this compound as a high-affinity probe for the GABA-A receptor. We will detail the rationale for its target selectivity, propose synthetic strategies for its conversion into fluorescent and biotinylated probes, and provide detailed protocols for its application in cellular imaging, flow cytometry, and target engagement assays.

Scientific Foundation: Targeting the GABA-A Receptor

The pharmacological profile of this compound and its derivatives, which includes sedative and anxiolytic actions, strongly suggests the GABA-A receptor as its primary biological target.[5] Pharmacophore models of the benzodiazepine binding site on the GABA-A receptor have identified key structural features necessary for high-affinity binding.[6][7] These models reveal that the diazepine ring and the C-7 phenyl group of our lead compound are well-positioned to interact with the binding pocket located at the interface of the α and γ subunits of the GABA-A receptor.[8]

The proposed mechanism of action, consistent with other benzodiazepines, is the allosteric modulation of the GABA-A receptor. Binding of the probe to the benzodiazepine site is expected to increase the receptor's affinity for its endogenous ligand, GABA, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[1]

Development of a Molecular Probe: Synthetic Strategies

To be utilized as a molecular probe, this compound must be conjugated to a reporter molecule, such as a fluorophore or biotin. The selection of the conjugation site is critical to preserve the compound's affinity for its target. Based on structure-activity relationship studies of 1,4-benzodiazepines, the N-1 position of the diazepine ring is a suitable site for modification, as substitutions at this position are generally well-tolerated without abolishing binding to the GABA-A receptor.[3][9]

Proposed Synthesis of a Fluorescent Probe

The following is a proposed synthetic scheme for the generation of a fluorescently labeled derivative of this compound. This example utilizes a commercially available succinimidyl ester of a fluorescent dye for conjugation.

Synthetic Workflow for Fluorescent Probe start 7-phenyl-2,3,4,5-tetrahydro- 1H-1,4-diazepin-5-one linker_reagent Bromoacetyl bromide (Linker introduction) start->linker_reagent Base (e.g., DIEA) intermediate N1-bromoacetylated derivative linker_reagent->intermediate fluorophore Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 Cadaverine) intermediate->fluorophore Nucleophilic substitution final_product Fluorescently-labeled probe fluorophore->final_product

Caption: Proposed synthetic workflow for the fluorescent labeling of the parent compound.

Protocol for Synthesis of a Fluorescent Probe
  • N-1 Alkylation with a Linker:

    • Dissolve this compound in a suitable aprotic solvent (e.g., anhydrous DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the solution.

    • Slowly add a linker with a reactive group, for example, bromoacetyl bromide, to introduce a reactive site for the fluorophore.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Purify the N1-bromoacetylated intermediate by column chromatography.

  • Conjugation with a Fluorescent Dye:

    • Dissolve the purified N1-bromoacetylated intermediate in a polar aprotic solvent (e.g., DMSO).

    • Add an amine-containing fluorescent dye (e.g., Alexa Fluor 488 cadaverine) to the solution.

    • Stir the reaction at room temperature, protected from light, until the starting material is consumed.

    • Purify the final fluorescent probe using reverse-phase HPLC.

Application Protocols

The following protocols are designed for the use of the newly synthesized fluorescent probe. It is recommended to first determine the optimal working concentration of the probe through a titration experiment.

Protocol 1: Live-Cell Imaging of GABA-A Receptor Localization

This protocol allows for the visualization of GABA-A receptors on the surface of live neurons or transfected cells.

Live-Cell Imaging Workflow cell_culture Culture cells on glass-bottom dishes probe_incubation Incubate with fluorescent probe (e.g., 100 nM for 15 min) cell_culture->probe_incubation wash Wash with imaging buffer to remove unbound probe probe_incubation->wash imaging Image using confocal microscopy wash->imaging analysis Analyze receptor distribution and trafficking imaging->analysis

Caption: Workflow for live-cell imaging of GABA-A receptors.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary neurons or a cell line expressing GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits) on glass-bottom imaging dishes.

  • Probe Incubation:

    • Prepare a working solution of the fluorescent probe in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the probe solution to the cells and incubate at 37°C for 15-30 minutes.

  • Washing:

    • Aspirate the probe solution and wash the cells three times with fresh imaging buffer to remove unbound probe.

  • Imaging:

    • Immediately image the cells using a confocal microscope equipped with the appropriate laser line and emission filters for the chosen fluorophore.

    • For time-lapse imaging to study receptor trafficking, acquire images at regular intervals.[10][11]

Protocol 2: Immunofluorescence Co-localization

This protocol can be used to confirm the co-localization of the fluorescent probe with known markers of the GABA-A receptor or synaptic compartments.

  • Probe Labeling and Fixation:

    • Follow steps 1-3 of the live-cell imaging protocol.

    • After the final wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunostaining:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against a GABA-A receptor subunit or a synaptic marker (e.g., gephyrin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a spectrally distinct fluorophore for 1 hour at room temperature.

    • Wash three times with PBS and mount the coverslips with an antifade mounting medium.

  • Imaging and Analysis:

    • Image the cells using a confocal microscope, acquiring images in separate channels for the probe and the secondary antibody.

    • Analyze the images for co-localization to confirm that the probe is binding to GABA-A receptors.[12]

Protocol 3: Flow Cytometry Analysis of Receptor Expression

This protocol provides a quantitative method to measure the cell surface expression of GABA-A receptors.

Flow Cytometry Workflow cell_prep Harvest and resuspend cells in FACS buffer probe_labeling Incubate with fluorescent probe on ice cell_prep->probe_labeling wash_cells Wash cells to remove unbound probe probe_labeling->wash_cells analysis Analyze on a flow cytometer wash_cells->analysis

Caption: Workflow for flow cytometry analysis of GABA-A receptor expression.

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest cells expressing GABA-A receptors and prepare a single-cell suspension.

    • Resuspend the cells in ice-cold FACS buffer (e.g., PBS with 2% FBS).

  • Probe Labeling:

    • Incubate the cells with the fluorescent probe at a predetermined optimal concentration on ice for 30 minutes to prevent receptor internalization.

  • Washing:

    • Wash the cells twice with cold FACS buffer by centrifugation to remove unbound probe.

  • Analysis:

    • Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

    • Quantify the mean fluorescence intensity to determine the level of cell surface GABA-A receptors.

Protocol 4: In Vitro Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of the parent compound or other unlabeled ligands for the GABA-A receptor.

Quantitative Data Summary

CompoundPutative TargetKi (nM) (Hypothetical)
This compoundGABA-A Receptor15
Diazepam (Control)GABA-A Receptor5
Fluorescent Probe DerivativeGABA-A Receptor25

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or cells overexpressing the GABA-A receptor.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam).

    • Add increasing concentrations of the unlabeled competitor (this compound or other test compounds).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 1 hour.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification:

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.[2]

Trustworthiness and Self-Validation

The protocols described herein are designed as self-validating systems. For instance, in the imaging protocols, the specificity of the probe can be confirmed by co-localization with known GABA-A receptor antibodies. Furthermore, the binding of the fluorescent probe should be displaceable by known benzodiazepines in a competition assay, providing a robust validation of its target engagement. The in vitro binding assay includes a positive control (e.g., Diazepam) to ensure the validity of the experimental setup.

Conclusion

This compound holds significant promise as a foundational molecule for the development of a novel class of molecular probes for the GABA-A receptor. The proposed synthetic strategies and detailed application protocols provide a clear roadmap for researchers to harness the potential of this compound. The development of such probes will undoubtedly contribute to a deeper understanding of GABA-A receptor biology and aid in the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Cook, J. M., et al. (1995). A unified pharmacophore model for the benzodiazepine binding site on γ-aminobutyric acidA receptors. Drug Design and Discovery, 12(3), 193-248.
  • Sanger, D. J. (2004). The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. CNS drugs, 18 Suppl 1, 9-15.
  • Jie, S., et al. (2021). An Updated Unified Pharmacophore Model of the Benzodiazepine Binding Site on γ-Aminobutyric Acid(A) Receptors: Correlation with Comparative Models. Current medicinal chemistry, 28(32), 6537–6557.
  • Kahnberg, P., et al. (2002). A pharmacophore model for the benzodiazepine site of the GABAA receptor. Journal of medicinal chemistry, 45(19), 4188–4201.
  • Sieghart, W. (2006). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Current topics in medicinal chemistry, 6(16), 1749–1755.
  • Da Settimo, F., et al. (2007). New fluorescent 2-phenylindolglyoxylamide derivatives as probes targeting the peripheral-type benzodiazepine receptor: design, synthesis, and biological evaluation. Journal of medicinal chemistry, 50(2), 237–248.
  • Van Rijn, C. M., et al. (2000). Fluorescent-labeled ligands for the benzodiazepine receptor. Part 1: Synthesis and characterization of fluorescent-labeled benzodiazepines. Archiv der Pharmazie, 333(1), 7-14.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Huang, Y., et al. (2012). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. Organic letters, 14(23), 5916–5919.
  • Lorenz-Guertin, J. M., et al. (2020). Visualizing GABAA Receptor Trafficking Dynamics with Fluorogenic Protein Labeling. Current protocols in neuroscience, 92(1), e97.
  • Padgett, C. L., et al. (2009). Docking of 1,4-benzodiazepines in the α1/γ2 GABAA receptor modulator site. Journal of molecular graphics & modelling, 28(2), 160–169.
  • Jacob, T. C., et al. (2008). Gephyrin regulates the cell surface dynamics of synaptic GABAA receptors. The Journal of neuroscience, 28(1), 139-148.
  • Masi, A., et al. (2021). Genetic Code Expansion and Click-Chemistry Labeling to Visualize GABA-A Receptors by Super-Resolution Microscopy. Frontiers in molecular neuroscience, 14, 718357.
  • Viviano, M., et al. (2014). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances, 4(91), 49949-49953.
  • Smith, K. R., et al. (2020). Visualizing GABAA Receptor Trafficking Dynamics with Fluorogenic Protein Labeling. Current Protocols in Neuroscience, 92(1), e97.
  • Brady, M. L., et al. (2014). Using an α-bungarotoxin binding site tag to study GABAA receptor membrane localization and trafficking. Journal of visualized experiments : JoVE, (85), 51357.
  • Da Settimo, F., et al. (2007). New Fluorescent 2-Phenylindolglyoxylamide Derivatives as Probes Targeting the Peripheral-Type Benzodiazepine Receptor: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 50(2), 237-248.
  • Masi, A., et al. (2021). Genetic code expansion and click-chemistry labeling to visualize GABA-A receptors by super-resolution microscopy. Frontiers in Molecular Neuroscience, 14, 718357.
  • Chebib, M., & Johnston, G. A. (2000). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 27(9), 717–720.
  • Reynolds, J. N., et al. (1999). Fluorescence imaging of GABAA receptor-mediated intracellular [Cl-] in P19-N cells reveals unique pharmacological properties. Journal of neuroscience methods, 93(2), 133–141.
  • Chammache, M., et al. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Annales pharmaceutiques francaises, 59(3), 206–210.
  • Sigel, E., et al. (1982). gamma-Aminobutyric acid and benzodiazepine receptors: copurification and characterization.
  • Rivas, F., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS chemical neuroscience, 9(7), 1634–1643.
  • Sigel, E., & Lüscher, B. (2003). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Current medicinal chemistry, 10(19), 1951–1962.
  • Wang, H., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules (Basel, Switzerland), 25(21), 5122.
  • Li, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 939–953.
  • Janciene, R., et al. (2006). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. HETEROCYCLES, 68(8), 1611.
  • El-Sayed, N. N. E., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][7]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5201.

Sources

Application Notes & Protocols for 7-phenyl-1,4-diazepin-5-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The 1,4-Diazepine Scaffold in CNS Drug Discovery

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, most famously represented by the benzodiazepine class of drugs.[1] These compounds have been mainstays in the treatment of anxiety, insomnia, seizures, and muscle spasms for decades.[2] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[3] By binding to a specific site on the GABA-A receptor, distinct from the GABA binding site, benzodiazepines enhance the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron.[4] This increased inhibitory tone results in the characteristic sedative, anxiolytic, and anticonvulsant effects.

The 7-phenyl-1,4-diazepin-5-one structure represents a key pharmacophore within this class. Research has demonstrated that derivatives of this core structure exhibit significant sedative, myorelaxant, and anxiolytic properties, making it a valuable starting point for novel CNS drug discovery programs.[5][6] This guide provides a comprehensive overview of the application of this scaffold, detailing experimental protocols from initial synthesis and primary screening to in vivo behavioral assessment, enabling researchers to effectively explore its therapeutic potential.

Mechanism of Action: GABA-A Receptor Modulation

The therapeutic effects of 7-phenyl-1,4-diazepin-5-one and its analogs are primarily mediated through their interaction with the GABA-A receptor, a pentameric ligand-gated ion channel. The receptor is typically composed of two α, two β, and one γ subunit.[3] The benzodiazepine binding site is located at the interface between the α and γ subunits.[4]

Binding of a 7-phenyl-1,4-diazepin-5-one derivative to this site induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA. This potentiation of GABAergic neurotransmission is the molecular basis for the observed CNS depressant effects. The specific pharmacological profile of a given derivative is determined by its binding affinity and functional efficacy at different GABA-A receptor subtypes, which are defined by their α-subunit composition (e.g., α1, α2, α3, α5).[3] For instance, it is generally held that α1-containing receptors are associated with sedation, while α2/α3-containing receptors are linked to anxiolysis.

Signaling Pathway Diagram

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α/β/γ subunits) Chloride_Channel Cl- Channel (Closed) Chloride_Channel_Open Cl- Channel (Open) GABA_A->Chloride_Channel_Open BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_A Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Inhibition Decreased Neuronal Excitability GABA GABA GABA->GABA_A Compound 7-phenyl-1,4-diazepin-5-one Compound->BZD_Site

Caption: GABA-A Receptor signaling pathway modulated by 7-phenyl-1,4-diazepin-5-one.

Experimental Protocols & Workflows

A typical drug discovery cascade for a novel 7-phenyl-1,4-diazepin-5-one derivative involves synthesis, in vitro characterization for target engagement and ADME properties, and in vivo assessment of efficacy and behavioral effects.

Discovery Workflow Diagram

Discovery_Workflow A Chemical Synthesis B Primary Screening: GABA-A Receptor Binding Assay A->B C Functional Assay: Patch-Clamp Electrophysiology B->C Confirm Activity D In Vitro ADME: BBB Permeability (PAMPA) C->D Characterize Potency E In Vivo Efficacy & PK/PD: Behavioral Models (Mouse/Rat) D->E Assess CNS Exposure F Lead Optimization E->F Evaluate Therapeutic Window

Caption: A typical CNS drug discovery workflow for novel diazepine derivatives.

Chemical Synthesis Protocol

While numerous derivatives of the 1,4-diazepine scaffold exist, the following protocol, adapted from the synthesis of the closely related and well-documented 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, serves as a representative method.[7][8] This provides a robust starting point for accessing the core structure.

Protocol: Synthesis of 7-chloro-5-phenyl-1H-benzo[e][3][4]diazepin-2(3H)-one

  • Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride

    • To a solution of glycine (10.0 g, 0.13 mole) in 100 mL of ethanol, add thionyl chloride (10.6 mL, 0.15 mole) dropwise at 0-5 °C over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Concentrate the reaction under reduced pressure to yield glycine ethyl ester hydrochloride as a pale yellow solid.[8]

  • Step 2: Condensation Reaction

    • Combine 2-amino-5-chlorobenzophenone (0.5 g, 2.16 mmol) with an excess of glycine ethyl ester hydrochloride (0.6 g, 4.32 mmol) in dry pyridine.[7]

    • Heat the mixture to reflux. During the reaction, some of the water and alcohol formed will be removed, driving the reaction towards the formation of the desired 1,4-benzodiazepine-2-one.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

  • Step 3: Purification

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure 7-chloro-5-phenyl-1H-benzo[e][3][4]diazepin-2(3H)-one.[7]

In Vitro Assays

This assay determines the binding affinity (Kᵢ) of the test compound for the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a known radioligand, such as [³H]-Flunitrazepam.

Protocol: [³H]-Flunitrazepam Competition Binding Assay

  • Membrane Preparation:

    • Use commercially available HEK293 cells stably transfected with the desired human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) or prepare membranes from rat cerebellum.

    • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in buffer and protein concentration is determined (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the following in a final volume of 500 µL:

      • 50 µL of test compound (at various concentrations, typically from 0.1 nM to 10 µM).

      • 50 µL of [³H]-Flunitrazepam (at a final concentration near its Kₑ, e.g., 2 nM).[9]

      • 400 µL of membrane preparation (containing 50-100 µg of protein).

    • For total binding, replace the test compound with buffer.

    • For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 5 µM Diazepam).[10]

    • Incubate the plate for 90 minutes at 4°C.[9]

  • Termination and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[10]

Data Presentation: Representative Binding Affinities

The following table presents hypothetical binding affinity data for a series of 7-phenyl-1,4-diazepin-5-one analogs, illustrating how data from this assay can be used to assess potency and subtype selectivity. Data for real novel benzodiazepine-like derivatives show that modifications to the core structure can significantly impact affinity and selectivity.[3][4][11]

Compoundα1β3γ2 (Kᵢ, nM)α2β3γ2 (Kᵢ, nM)α3β3γ2 (Kᵢ, nM)α5β3γ2 (Kᵢ, nM)α2/α1 Selectivityα3/α1 Selectivityα5/α1 Selectivity
Diazepam (Ref.) 12.59.811.215.01.281.120.83
Analog 1 18.915.620.18.51.210.942.22
Analog 2 23.410.122.55.32.321.044.42
Analog 3 45.712.351.215.83.710.892.89

Note: Data are presented for illustrative purposes, based on published values for similar benzodiazepine derivatives.[3][4]

This "gold standard" functional assay directly measures the effect of the test compound on the GABA-A receptor's ion channel activity, confirming its mechanism as a positive allosteric modulator (PAM).

Protocol: Patch-Clamp on HEK293 Cells Expressing GABA-A Receptors

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the desired human GABA-A receptor subtype on glass coverslips.

    • Use cells 36 to 72 hours post-transfection for optimal receptor expression.

  • Recording Setup:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (Artificial Cerebrospinal Fluid - ACSF: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM Glucose, pH 7.4, bubbled with 95% O₂/5% CO₂).[12]

    • Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ.[13]

    • Fill the pipette with an internal solution designed to mimic the intracellular environment (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3).[12]

  • Whole-Cell Recording:

    • Using a micromanipulator, approach a target cell with the glass pipette while applying slight positive pressure.

    • Upon touching the cell membrane, release the positive pressure to form a high-resistance "giga-seal" (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane, achieving the whole-cell configuration. This allows electrical access to the cell's interior.

    • Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.[12][14]

  • Compound Application and Data Acquisition:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (typically EC₅-EC₂₀) to the cell. This provides a submaximal response that can be potentiated.[15]

    • Co-apply the test compound at various concentrations with the same EC₅-EC₂₀ concentration of GABA.

    • Record the resulting chloride currents using a patch-clamp amplifier and appropriate data acquisition software.

    • A PAM will increase the amplitude of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the test compound.

    • Calculate the percentage potentiation for each concentration of the test compound.

    • Plot the percentage potentiation against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal potentiation) and Eₘₐₓ (maximum potentiation effect).

For a CNS drug to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool to predict passive, transcellular permeability.[16][17]

Protocol: PAMPA-BBB Assay

  • Apparatus: Use a 96-well "sandwich" plate system, consisting of a donor plate at the bottom and a filter plate on top. The filter is coated with a lipid mixture (e.g., porcine brain lipid extract) to form the artificial membrane.[15][17]

  • Procedure:

    • Dissolve test compounds in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and add them to the wells of the donor plate.

    • Fill the wells of the acceptor (top) plate with the same buffer.

    • Carefully place the lipid-coated filter plate onto the donor plate, initiating the assay.

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - (Vₐ * Vₑ) / ((Vₐ + Vₑ) * A * t) * ln(1 - [Cₐ] / [Cₑₐ]) where V is volume, A is the filter area, t is incubation time, [Cₐ] is the concentration in the acceptor well, and [Cₑₐ] is the equilibrium concentration.

    • Compounds are typically classified based on their Pₑ values:

      • High Permeability (CNS+): Pₑ > 4.0 x 10⁻⁶ cm/s

      • Medium Permeability (CNS+/-): Pₑ = 2.0 - 4.0 x 10⁻⁶ cm/s

      • Low Permeability (CNS-): Pₑ < 2.0 x 10⁻⁶ cm/s

In Vivo Behavioral Assays

In vivo models are essential for evaluating the anxiolytic and sedative effects of 7-phenyl-1,4-diazepin-5-one derivatives in a whole-organism context. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][5] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

Protocol: EPM Test in Mice

  • Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm for mice), with two open arms and two arms enclosed by high walls.[5]

  • Acclimation: Bring mice to the testing room at least 30-60 minutes before the test to acclimate.[6][18] Maintain consistent, low-level lighting.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30 minutes for IP).

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[5]

    • Allow the mouse to freely explore the maze for 5 minutes.[2]

    • Record the session using an overhead video camera for later analysis.

    • After the 5-minute session, return the mouse to its home cage.

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[5]

  • Data Analysis:

    • Score the video recordings (manually or with tracking software) for the following parameters:

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Time spent in the open arms.

      • Time spent in the closed arms.

    • Calculate the percentage of open arm entries ([Open Entries / (Open + Closed Entries)] * 100) and the percentage of time spent in the open arms ([Time in Open / (Time in Open + Time in Closed)] * 100).

    • Total arm entries can be used as a measure of general locomotor activity. A significant increase in open arm time/entries without a significant change in total entries indicates an anxiolytic effect.

The OFT assesses general locomotor activity and anxiety-like behavior. Rodents naturally avoid the center of a novel, open arena (thigmotaxis). Anxiolytic compounds typically increase the time spent in and entries into the center of the arena.

Protocol: OFT in Rats

  • Apparatus: A square arena (e.g., 90x90 cm for rats) with high, opaque walls to prevent escape.[13] The arena is typically divided into a central zone and a peripheral zone by software.

  • Acclimation & Dosing: As described for the EPM test.

  • Test Procedure:

    • Gently place the rat in the center or a corner of the open field arena.[3][19]

    • Allow the animal to explore freely for a set duration (typically 5-10 minutes).[3][13]

    • Record the session with an overhead video camera.

    • Clean the apparatus thoroughly with 70% ethanol between subjects.

  • Data Analysis:

    • Use video tracking software to analyze:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: An indicator of anxiety-like behavior (more time = less anxiety).

      • Number of entries into the center zone: Another measure of anxiety/exploration.

      • Rearing frequency: A measure of exploratory behavior.

    • A compound is considered to have an anxiolytic profile if it significantly increases the time spent in the center zone without causing hyperactivity (a large increase in total distance traveled). A significant decrease in total distance traveled suggests sedative effects.

Exploring Further CNS Applications: Antipsychotic Potential

While the primary activity of this scaffold is GABAergic, CNS drug discovery often involves broader phenotypic screening to uncover novel therapeutic applications.[7][20] Altered GABAergic neurotransmission has been implicated in schizophrenia, suggesting that modulators could have therapeutic potential.[21]

Screening for Antipsychotic-like Activity:

  • Dopamine D₂ Receptor Binding Assay: A primary in vitro screen to assess if the compound has affinity for the D₂ receptor, a key target for most antipsychotic drugs. This is typically a radioligand binding assay using [³H]-Spiroperidol.[12]

  • Amphetamine-Induced Hyperlocomotion: This in vivo model is a standard screening test for antipsychotic potential. A psychostimulant like d-amphetamine is used to induce hyperlocomotion in rodents, which is considered a model of dopamine hyperactivity. Effective antipsychotics block this behavior.

    • Acclimate and habituate animals to the open field arenas.

    • Administer the test compound or vehicle.

    • After an appropriate pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg, s.c.).

    • Immediately place the animal in the open field and record locomotor activity for 60-90 minutes.

    • A test compound with antipsychotic potential will significantly attenuate the increase in distance traveled induced by amphetamine.

Conclusion and Future Directions

The 7-phenyl-1,4-diazepin-5-one scaffold is a well-validated starting point for the discovery of novel CNS agents. Its established interaction with the GABA-A receptor provides a clear mechanism for anxiolytic and sedative effects. The protocols detailed in this guide offer a comprehensive framework for synthesizing, characterizing, and evaluating new chemical entities based on this core structure. By employing a systematic discovery cascade—from in vitro binding and functional assays to in vivo behavioral models—researchers can effectively probe the structure-activity relationships of this compound class. Future work should focus on developing derivatives with improved GABA-A receptor subtype selectivity to dissociate desired anxiolytic effects from unwanted sedative side effects, potentially leading to a new generation of safer and more effective CNS therapeutics.

References

  • Ghelardini, C., et al. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Annales Pharmaceutiques Françaises, 59(3), 206-210. Available at: [Link]

  • Conole, D., et al. (2024). Phenotypic approaches for CNS drugs. Trends in Pharmacological Sciences. Available at: [Link]

  • Savic, M. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1646-1654. Available at: [Link]

  • Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. Available at: [Link]

  • Google Patents. (1972). Process for preparing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2h-1,4-benzodiazepin-2-one. US3692776A.
  • Aghapoor, K., et al. (2016). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. Available at: [Link]

  • MMPC. (2024). Elevated Plus Maze. MMPC-Live Protocols. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of diazepam API. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]

  • Ann Pharm Fr. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. PubMed. Available at: [Link]

  • Organic Syntheses. (1973). Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. Available at: [Link]

  • Cook, S. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. National Institutes of Health. Available at: [Link]

  • BehaviorCloud. (n.d.). Open Field Test. Available at: [Link]

  • Atack, J. R., et al. (2015). Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles. Neuropsychopharmacology, 40(7), 1618-1629. Available at: [Link]

  • Benet, L. Z., et al. (2016). In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies. Journal of Pharmaceutical Sciences, 105(2), 434-448. Available at: [Link]

  • Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. Available at: [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1282133. Available at: [Link]

  • Cheng, K. C., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Journal of Biomolecular Screening, 14(4), 428-438. Available at: [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. Available at: [Link]

  • Baur, R., et al. (2013). Affinity and efficacy data in the four diazepam-sensitive GABA A receptor subtypes. ResearchGate. Available at: [Link]

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1822-1833. Available at: [Link]

  • Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(22), 14937-14959. Available at: [Link]

  • VBSP University. (n.d.). Pharmacological Screening of Anti-Psychotic Agents. SlideShare. Available at: [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available at: [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

  • Wieronska, J. M., et al. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 24(25), 2736-2756. Available at: [Link]

Sources

Application Notes and Protocols for Utilizing 7-phenyl-tetrahydro-1,4-diazepinones in Anti-tubercular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Focus on Novel Scaffolds for Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel anti-tubercular agents with unique mechanisms of action. The 1,4-diazepine scaffold, a privileged structure in medicinal chemistry, has been extensively explored for various therapeutic applications. Within this class, 7-phenyl-tetrahydro-1,4-diazepinones are emerging as a promising chemotype for anti-tubercular drug discovery. Their structural features present opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers engaged in the synthesis, biological evaluation, and mechanistic elucidation of 7-phenyl-tetrahydro-1,4-diazepinones as potential anti-tubercular drug candidates. The protocols and insights provided herein are designed to be a self-validating system, guiding the user from initial synthesis to advanced biological characterization.

Part 1: Synthesis of 7-phenyl-tetrahydro-1,4-diazepinones

A plausible synthetic route to 7-phenyl-tetrahydro-1,4-diazepin-5-ones involves a multi-step process commencing with readily available starting materials. The following protocol is a generalized scheme based on established organic chemistry principles and published syntheses of related diazepinone cores.[1][2]

Protocol 1: Synthesis of 7-phenyl-tetrahydro-1,4-diazepin-5-one

Step 1: Synthesis of β-amino acid precursor

  • React benzaldehyde with malonic acid and ammonium acetate in a suitable solvent like ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

  • Filter, wash with cold water, and dry the crude 3-amino-3-phenylpropanoic acid.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Step 2: N-protection of the β-amino acid

  • Dissolve the 3-amino-3-phenylpropanoic acid in a mixture of dioxane and water.

  • Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate at 0-5 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the N-Cbz protected amino acid.

  • Filter, wash with water, and dry the product.

Step 3: Coupling with an amino acid ester

  • Dissolve the N-Cbz-3-amino-3-phenylpropanoic acid and glycine methyl ester hydrochloride in dichloromethane.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute acid, bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the dipeptide.

Step 4: Deprotection and Cyclization

  • Subject the dipeptide to catalytic hydrogenation (e.g., using 10% Pd/C in methanol) to remove the Cbz protecting group.

  • Monitor the deprotection by TLC.

  • After completion, filter the catalyst and concentrate the filtrate.

  • Induce cyclization of the resulting amino-ester by heating in a high-boiling point solvent like xylene with a catalytic amount of a base such as sodium methoxide.

  • Purify the crude 7-phenyl-tetrahydro-1,4-diazepin-5-one by column chromatography on silica gel.

Part 2: In Vitro Anti-tubercular Activity Screening

The primary evaluation of synthesized compounds involves determining their in vitro activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against mycobacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using MABA
  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 at 37°C to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in 7H9 broth.

  • Assay Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using 7H9 broth. The final volume in each well should be 100 µL.

    • Include a drug-free control, a positive control (e.g., Isoniazid or Rifampicin), and a sterile control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well, except for the sterile control.

    • Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Part 3: Cytotoxicity Assessment and Selectivity Index

A crucial aspect of drug development is to ensure that the candidate compounds are not toxic to mammalian cells. The selectivity index (SI), the ratio of cytotoxicity to anti-tubercular activity, is a key parameter in prioritizing lead compounds.

Protocol 3: In Vitro Cytotoxicity Assay using MTT on Vero Cells
  • Cell Culture:

    • Culture Vero cells (or other suitable mammalian cell lines like macrophages) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay and Absorbance Reading:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC₅₀).

  • Calculation of Selectivity Index (SI):

    • SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity of the compound for the mycobacteria over mammalian cells.

Part 4: Elucidating the Mechanism of Action

Understanding the molecular target of a novel anti-tubercular agent is critical for its further development. Based on the structural features of diazepinones and known anti-tubercular drug targets, a plausible hypothesis is the inhibition of the enoyl-acyl carrier protein reductase (InhA).[3][4][5][6][7] InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Hypothetical Mechanism of Action: Inhibition of InhA

7-phenyl-tetrahydro-1,4-diazepinones may act as direct inhibitors of InhA, binding to the active site and preventing the reduction of long-chain enoyl-ACP substrates. This would disrupt mycolic acid biosynthesis, leading to a compromised cell wall and ultimately bacterial death.

Workflow for Mechanism of Action Studies

Mechanism_of_Action_Workflow cluster_whole_cell Whole-Cell Assays cluster_target Target-Based Assays cluster_validation Validation a MIC Determination (Protocol 2) b Time-Kill Kinetics Assay a->b Confirm bactericidal/bacteriostatic nature c Macromolecule Synthesis Inhibition Assay a->c Identify affected pathway d InhA Enzymatic Assay c->d Confirm specific enzyme inhibition e Thermal Shift Assay (TSA) d->e Validate direct binding to InhA g Overexpression of InhA in M. tuberculosis d->g Confirm InhA as the cellular target f X-ray Crystallography e->f Elucidate binding mode h Resistant Mutant Generation and Sequencing g->h Identify mutations conferring resistance

Caption: Workflow for elucidating the mechanism of action.

Protocol 4: InhA Enzymatic Inhibition Assay
  • Expression and Purification of InhA:

    • Clone the inhA gene from M. tuberculosis into an expression vector (e.g., pET series) with a His-tag.

    • Transform the plasmid into E. coli BL21(DE3) cells.

    • Induce protein expression with IPTG and purify the recombinant InhA protein using Ni-NTA affinity chromatography.

  • Enzymatic Assay:

    • The assay measures the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

    • The reaction mixture should contain buffer (e.g., Tris-HCl), NADH, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the purified InhA enzyme.

    • Pre-incubate the enzyme with the test compound for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation

Table 1: Anti-tubercular Activity and Cytotoxicity of Diazepinone Analogs
Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. M.tb H37RvCC₅₀ (µg/mL) vs. Vero cellsSelectivity Index (SI)
TPD-1 HHData to be generatedData to be generatedData to be generated
TPD-2 4-ClHData to be generatedData to be generatedData to be generated
TPD-3 4-OCH₃HData to be generatedData to be generatedData to be generated
TPD-4 HCH₃Data to be generatedData to be generatedData to be generated
Isoniazid --0.05 - 0.1> 100> 1000
Rifampicin --0.1 - 0.2> 50> 250

This table serves as a template for organizing experimental data. Values for TPD (7-phenyl-tetrahydro-1,4-diazepinone) derivatives need to be determined experimentally.

Experimental Workflow Visualization

Experimental_Workflow start Design and Synthesis of 7-phenyl-tetrahydro-1,4-diazepinone library mic Primary Screening: MIC against M. tuberculosis H37Rv start->mic cytotox Cytotoxicity Assay: CC₅₀ against Vero cells mic->cytotox si Calculate Selectivity Index (SI) cytotox->si hit_selection Hit Prioritization (High Potency, Low Toxicity) si->hit_selection moa Mechanism of Action Studies (e.g., InhA inhibition) hit_selection->moa Potent & Selective Hits sar Structure-Activity Relationship (SAR) and Lead Optimization hit_selection->sar Potent & Selective Hits moa->sar sar->start Iterative Design in_vivo In Vivo Efficacy Studies (Mouse model of TB) sar->in_vivo Optimized Leads end Lead Candidate in_vivo->end

Caption: Overall experimental workflow for anti-TB drug discovery.

Conclusion and Future Directions

The 7-phenyl-tetrahydro-1,4-diazepinone scaffold represents a promising starting point for the development of novel anti-tubercular agents. The protocols and workflows outlined in these application notes provide a robust framework for the systematic evaluation of this compound class. Future efforts should focus on expanding the chemical diversity of the library to establish clear structure-activity relationships, confirming the proposed mechanism of action through rigorous biochemical and genetic studies, and advancing the most promising leads into preclinical in vivo models of tuberculosis. Through a dedicated and multidisciplinary approach, these novel diazepinones may one day contribute to the arsenal of drugs needed to combat the global threat of tuberculosis.

References

  • W. A. Prasad, K. R. P. Kumar, B. S. Kumar, G. V. Ramana, and K. R. S. S. Naik, "Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery," Bioorganic Chemistry, vol. 115, p. 105242, 2021.

  • A. El-Kashef, H. El-Sayed, and M. El-Sadek, "[Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]," Annales Pharmaceutiques Françaises, vol. 59, no. 3, pp. 206–210, 2001.

  • L. M. Basso, D. S. Santos, and A. C. de A. e Silva, "Enoyl reductases as targets for the development of anti-tubercular and anti-malarial agents," Current Drug Targets, vol. 8, no. 3, pp. 399–411, 2007.

  • Prasad, W. A., Kumar, K. R. P., Kumar, B. S., Ramana, G. V., & Naik, K. R. S. S. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry, 115, 105242.

  • A. C. de A. e Silva, C. H. T. P. da Silva, and L. M. Basso, "A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis," The Journal of Biological Chemistry, vol. 284, no. 43, pp. 29472–29480, 2009.

  • Y. He et al., "Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 24, pp. 6366–6371, 2006.

  • C. L. Zirkle, C. Kaiser, and P. E. Setler, "Synthesis and Structure of 7-Methyl- and 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-ones," The Journal of Organic Chemistry, vol. 38, no. 1, pp. 131–135, 1973.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the preparation of this important heterocyclic scaffold.

I. Overview of the Synthesis

The synthesis of this compound typically proceeds via a two-step sequence involving the acylation of a suitable amino ketone precursor followed by an intramolecular cyclization. The general synthetic approach is outlined below.

Synthesis_Overview 2-Aminoacetophenone 2-Aminoacetophenone Acylation Acylation 2-Aminoacetophenone->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate 2-(Chloroacetamido)acetophenone Acylation->Intermediate Formation of amide Cyclization Cyclization Intermediate->Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->Cyclization Product 7-phenyl-2,3,4,5-tetrahydro- 1H-1,4-diazepin-5-one Cyclization->Product Intramolecular Nucleophilic Substitution

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of this compound.

Q1: What is a common starting material for the synthesis of the 7-phenyl-1,4-diazepin-5-one core?

A common and readily available starting material is 2-aminoacetophenone. This compound provides the necessary phenyl group and the carbonyl functionality that will ultimately form part of the diazepinone ring.

Q2: Which acylating agent is typically used in the first step?

Chloroacetyl chloride is a frequently used acylating agent. Its high reactivity allows for the efficient formation of the N-chloroacetyl intermediate, which is primed for the subsequent intramolecular cyclization.

Q3: Why is a base, such as sodium bicarbonate, often used during the acylation step?

The acylation of 2-aminoacetophenone with chloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. A mild base like sodium bicarbonate is added to neutralize this acid, preventing the protonation of the starting amine, which would render it unreactive, and also to avoid potential acid-catalyzed side reactions.[1]

Q4: What is the role of ethylenediamine in the synthesis?

Ethylenediamine serves as the two-nitrogen backbone of the seven-membered ring. It undergoes a condensation reaction with the keto group of the intermediate and subsequent intramolecular nucleophilic substitution to form the diazepinone ring.

Q5: I am observing very low yields after workup. What could be the reason?

A significant challenge in the synthesis of related tetrahydro-1,4-diazepin-5-ones is the high water solubility of the product. This can lead to substantial loss of product into the aqueous phase during extractive workup, resulting in poor isolated yields.

Q6: What purification techniques are most effective for this compound?

Given the potential for high water solubility, purification strategies should be chosen carefully. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.[2] For more challenging purifications, column chromatography on silica gel may be necessary.

III. Troubleshooting Guide

This section provides a detailed guide to troubleshoot common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete acylation of the starting amine. 2. Ineffective cyclization conditions. 3. Degradation of starting materials or intermediates.1. Ensure the 2-aminoacetophenone is fully dissolved before adding chloroacetyl chloride. Use a slight excess of the acylating agent. Monitor the reaction by TLC. 2. Optimize the cyclization temperature and reaction time. Consider using a higher boiling point solvent if the reaction is sluggish. The use of a catalyst, such as a heteropolyacid, has been shown to improve yields in similar syntheses.[3] 3. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere if necessary.
Multiple Spots on TLC After Reaction 1. Presence of unreacted starting materials. 2. Formation of side products (e.g., dimers, polymers). 3. Decomposition of the product.1. Increase the reaction time or temperature. 2. Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular side reactions. 3. Avoid excessive heating and prolonged reaction times.
Difficulty in Isolating the Product from the Reaction Mixture 1. High water solubility of the product. 2. Product is an oil and does not precipitate.1. During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate. 2. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. If crystallization fails, purify by column chromatography.
Product Purity is Low After Recrystallization 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities.1. Screen a variety of solvent systems for recrystallization. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. If impurities have similar solubility, consider a preliminary purification step such as an acid-base extraction or a short plug of silica gel before recrystallization.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, stirring, etc.).1. Use reagents from a reliable source and of consistent purity. 2. Carefully control all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring speed.

IV. Experimental Protocols

The following are generalized protocols based on the synthesis of structurally related compounds. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 2-(Chloroacetamido)acetophenone (Intermediate)
  • Dissolve 2-aminoacetophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the sodium bicarbonate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of this compound (Final Product)
  • Dissolve the crude 2-(chloroacetamido)acetophenone (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add ethylenediamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. Purification and Analysis

Purification
  • Recrystallization: Ethanol has been successfully used for the recrystallization of similar benzodiazepine derivatives.[2] A mixed solvent system such as ethyl acetate/hexanes may also be effective. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: For purification via column chromatography, silica gel is a common stationary phase. The mobile phase will need to be optimized, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[4]

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for the analysis of related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

VI. Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Start Synthesis Reaction Perform Acylation and Cyclization Start->Reaction TLC_Check1 TLC Check: Complete Reaction? Reaction->TLC_Check1 Low_Yield_Issue Low Yield Reaction->Low_Yield_Issue Impurity_Issue Multiple Spots Reaction->Impurity_Issue Optimize_Conditions Optimize Reaction: - Temperature - Time - Catalyst TLC_Check1->Optimize_Conditions No Workup Aqueous Workup & Extraction TLC_Check1->Workup Yes Low_Yield_Issue->Optimize_Conditions High_Dilution Use High Dilution Conditions Impurity_Issue->High_Dilution Optimize_Conditions->Reaction High_Dilution->Reaction Isolation_Problem Isolation Issue? Workup->Isolation_Problem Saturate_Aqueous Saturate Aqueous Layer with NaCl Isolation_Problem->Saturate_Aqueous Yes Purification Recrystallization or Column Chromatography Isolation_Problem->Purification No Saturate_Aqueous->Workup Purity_Check Purity >95%? Purification->Purity_Check Repurify Re-purify: - Different Solvent - Chromatography Purity_Check->Repurify No Final_Product Pure Product Purity_Check->Final_Product Yes Repurify->Purification

Caption: A logical workflow for troubleshooting common issues in the synthesis and purification process.

VII. References

  • CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents. Available at:

  • Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[5][6]diazepines - Arabian Journal of Chemistry. Available at: [Link]

  • Is This Synthesis Feasible? Trying to Make a Benzodiazepine Core : r/chemhelp - Reddit. Available at: [Link]

  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents. Available at:

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. Available at: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. Available at: [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Structure of 7-Methyl- and 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-ones. Available at: [Link]

  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. Available at: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - MDPI. Available at: [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PubMed Central. Available at: [Link]

  • Benzotriazepine synthesis, conformational analysis, and biological properties. Available at: [Link]

  • Flow platform for the synthesis of benzodiazepines - ResearchGate. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Publications. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination - PMC - NIH. Available at: [Link]

  • Quantification of R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-methyl-3- benzazepine in brain and blood by use of reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed. Available at: [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Available at: [Link]

  • HiTrap™ Phenyl HP - Cytiva Life Sciences. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 7-phenyl-1,4-diazepin-5-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 7-phenyl-1,4-diazepin-5-one and related poorly soluble compounds in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My 7-phenyl-1,4-diazepin-5-one, dissolved in 100% DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as "solvent shock" or precipitation upon dilution. While 7-phenyl-1,4-diazepin-5-one, like many lipophilic organic molecules, is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment.[1][2] The aqueous buffer cannot maintain the compound in solution at the same concentration as the DMSO stock, causing it to "crash out" or precipitate.[1] Benzodiazepine derivatives, as a class, are known for their poor water solubility.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity or off-target effects?

While there's no single answer for all cell lines and assays, a general best practice is to keep the final DMSO concentration at or below 0.5% to avoid impacting cell health and experimental outcomes.[4] Some sensitive cell lines may even require concentrations below 0.05%.[5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test compound to properly assess any solvent-induced effects.[6][7] High concentrations of DMSO can affect cell growth, viability, and even induce differentiation in some cell types.[8]

Q3: I'm observing inconsistent results in my assay. Could this be related to the solubility of my compound?

Absolutely. Poor solubility can lead to significant variability in experimental results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can manifest as poor dose-response curves, high well-to-well variability, and a lack of reproducibility.[9] It's essential to ensure your compound is fully solubilized at the tested concentrations in the final assay buffer.

Q4: Can the composition of my assay buffer affect the solubility of 7-phenyl-1,4-diazepin-5-one?

Yes, the composition of your buffer can significantly influence compound solubility. Key factors to consider include:

  • Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can sometimes increase the apparent solubility of lipophilic compounds through non-specific binding.[10]

  • Salts: High salt concentrations can sometimes decrease the solubility of organic compounds, a phenomenon known as "salting out."[11]

Q5: Are there alternative solvents to DMSO that I can use?

If DMSO is problematic for your specific assay, several alternatives can be considered, each with its own advantages and disadvantages. These include:

  • Ethanol: A common solvent, but can be more volatile and may have its own biological effects.

  • Polyethylene glycol (PEG), especially PEG300 or PEG400: Often used in formulations to improve solubility.[12][13]

  • Glycerol: Can be a good choice for preserving protein stability.[12][13]

  • Dimethylformamide (DMF): Another polar aprotic solvent, but generally more toxic than DMSO.

When considering an alternative, it is critical to assess its compatibility with your assay and to run appropriate vehicle controls.[12][13]

Troubleshooting Workflow

When encountering solubility issues, a systematic approach is key to identifying and resolving the problem. The following workflow provides a step-by-step guide to troubleshooting precipitation of 7-phenyl-1,4-diazepin-5-one in your biological assays.

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 7-phenyl-1,4-diazepin-5-one in DMSO

Proper preparation of the initial stock solution is a critical first step in preventing solubility issues.[14][15]

Materials:

  • 7-phenyl-1,4-diazepin-5-one (MW: 184.19 g/mol )[16]

  • Anhydrous, cell culture grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 1.84 mg of 7-phenyl-1,4-diazepin-5-one.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particulates. Gentle warming (to no more than 37°C) can be applied if necessary, but be cautious as this can degrade some compounds.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer

This protocol will help you determine the kinetic solubility limit of your compound in your specific assay buffer.[17]

Materials:

  • 10 mM stock solution of 7-phenyl-1,4-diazepin-5-one in DMSO

  • Your specific biological assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometer

Procedure:

  • Serial Dilution in DMSO: Prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO.

  • Addition to Assay Buffer: In the 96-well plate, add a fixed volume of your assay buffer to each well. Then, add a small, consistent volume of each DMSO dilution to the corresponding wells, ensuring the final DMSO concentration remains constant and at a level compatible with your assay (e.g., 0.5%). For example, add 199 µL of buffer and then 1 µL of your DMSO serial dilutions.

  • Incubation: Incubate the plate at the same temperature as your assay (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer to measure light scattering.[17]

  • Data Analysis: Plot the absorbance or light scattering units against the compound concentration. The concentration at which the signal sharply increases above the baseline (buffer + DMSO only) is the approximate maximum soluble concentration.[1]

Data Summary Table

ParameterRecommendation/InformationRationale
Primary Solvent Anhydrous, cell culture grade DMSOHigh solvating power for many nonpolar and polar compounds.[8]
Stock Solution Concentration 10-20 mM (or as high as soluble)Allows for sufficient dilution to keep final DMSO concentration low.[12]
Stock Solution Storage -20°C or -80°C, in small aliquotsMinimizes degradation and avoids repeated freeze-thaw cycles.[4]
Final DMSO Concentration in Assay ≤ 0.5% (cell-based assays)Reduces the risk of solvent-induced toxicity and off-target effects.[4]
Alternative Solvents Ethanol, PEG300/400, GlycerolMay be less toxic or more compatible with specific assays.[12][13]

Advanced Solubilization Strategies

For particularly challenging compounds like 7-phenyl-1,4-diazepin-5-one, more advanced formulation strategies may be necessary to improve aqueous solubility and bioavailability.[18][19][20][21][22][23][24][25][26][27][28] These approaches are often employed in later stages of drug development but can be adapted for in vitro work.

Formulation Approaches
  • Use of Co-solvents: Incorporating a water-miscible organic solvent in the final assay buffer can increase the solubility of the compound.[26]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[20][21]

  • Solid Dispersions: The drug can be dispersed in a solid polymer matrix, which can enhance its dissolution rate.[27]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be used to improve absorption.[19]

Caption: Decision tree for selecting a solubilization strategy.

By understanding the underlying principles of solubility and employing a systematic troubleshooting approach, researchers can overcome the challenges associated with poorly soluble compounds like 7-phenyl-1,4-diazepin-5-one, leading to more reliable and reproducible data in their biological assays.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available from: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available from: [Link]

  • role of DMSO in biochemical assays. Reddit. Available from: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • Prediction of benzodiazepines solubility using different cosolvency models. PubMed. Available from: [Link]

  • SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Polish Pharmaceutical Society. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Semantic Scholar. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity. PubMed. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. Available from: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available from: [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • How to tackle compound solubility issue. Reddit. Available from: [Link]

  • (5S)-Hexahydro-5-methyl-1-(phenylmethyl)-1H-1,4-diazepine. ChemSrc. Available from: [Link]

  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. PubMed. Available from: [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. Available from: [Link]

  • PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES. ASAM (American Society of Addiction Medicine). Available from: [Link]

  • Synthesis and Structure of 7-Methyl- and 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-ones. The Journal of Organic Chemistry. Available from: [Link]

  • 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. PubChem. Available from: [Link]

  • Flunitrazepam. Wikipedia. Available from: [Link]

  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][18][21]diazepin-11-one-based potent and selective Chk-1 inhibitors. PubMed. Available from: [Link]

Sources

Common side reactions and byproducts in 1,4-diazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-diazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific experimental issues through a troubleshooting guide and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide for Common Side Reactions

This section is dedicated to identifying and resolving common side reactions that can significantly impact the yield and purity of your target 1,4-diazepine.

FAQ 1: I am attempting to synthesize a 1,5-benzodiazepine from o-phenylenediamine and a ketone, but I am observing a significant amount of a deeply colored byproduct. What could this be and how can I prevent it?

Likely Cause: The formation of a colored byproduct when using o-phenylenediamine (OPD) as a starting material is often due to oxidative side reactions, leading to the formation of dimeric and polymeric species. OPD can undergo oxidative dimerization to form 2,3-diaminophenazine (DAP), which is a colored compound.[1][2] Further polymerization can also occur, resulting in complex, often insoluble, colored materials.[1][2]

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step to prevent oxidative side reactions is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, which is the primary oxidant.

  • Solvent Degassing: Degas your solvent prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant, such as sodium sulfite or ascorbic acid, can help to scavenge residual oxygen and prevent the oxidation of OPD.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of oxidative side reactions. However, this needs to be balanced with the desired rate of the main reaction.

Experimental Protocol: Synthesis of 1,5-Benzodiazepines under an Inert Atmosphere

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

  • Reagents: Add the o-phenylenediamine and the ketone to the flask.

  • Solvent: Add the degassed solvent (e.g., acetonitrile or ethanol) via a cannula or syringe.

  • Catalyst: If using a catalyst, add it to the reaction mixture. Solid acid catalysts like H-MCM-22 have been shown to be effective and can minimize side reactions.[3]

  • Reaction: Heat the reaction mixture to the desired temperature under a constant positive pressure of the inert gas.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

FAQ 2: My reaction between o-phenylenediamine and a 1,2-dicarbonyl compound is yielding a significant amount of a quinoxaline byproduct instead of the desired benzodiazepine. Why is this happening and what can I do?

Likely Cause: The formation of quinoxalines is a common and competing side reaction in the synthesis of benzodiazepines from o-phenylenediamines and 1,2-dicarbonyl compounds.[4][5] The reaction proceeds through a condensation mechanism, and the formation of the six-membered quinoxaline ring is often kinetically and thermodynamically favored over the seven-membered diazepine ring.

Troubleshooting Steps:

  • Choice of Dicarbonyl Compound: The structure of the dicarbonyl compound plays a crucial role. Less reactive dicarbonyls might favor the benzodiazepine pathway.

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. While acidic catalysts are often used, their strength and nature can direct the reaction towards either the quinoxaline or the benzodiazepine.[5] Experiment with different catalysts, such as milder Lewis acids or solid acid catalysts.

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. Lower temperatures may favor the formation of the benzodiazepine.

    • Solvent: The polarity of the solvent can influence the reaction pathway. A systematic screen of solvents with different polarities is recommended.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of either reactant could potentially lead to side reactions.

Visualizing the Competing Pathways:

G Reactants o-Phenylenediamine + 1,2-Dicarbonyl Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Benzodiazepine 1,5-Benzodiazepine (7-membered ring) Intermediate->Benzodiazepine Intramolecular Cyclization Quinoxaline Quinoxaline (6-membered ring) Intermediate->Quinoxaline Intramolecular Cyclization

Caption: Competing pathways in the reaction of o-phenylenediamine and a 1,2-dicarbonyl.

FAQ 3: I am observing the formation of a high molecular weight product in my synthesis of a 1,4-diazepine from ethylenediamine and an α,β-unsaturated ketone. What is this byproduct?

Likely Cause: The reaction between ethylenediamine and α,β-unsaturated ketones can sometimes lead to the formation of a 14-membered tetraazacyclotetradecane derivative.[6] This occurs through a [2+2] dimerization of the initially formed 7-membered 1,4-diazepine intermediate. The formation of this macrocyclic byproduct is influenced by steric factors of the α,β-unsaturated ketone.

Troubleshooting Steps:

  • Steric Hindrance: The use of sterically hindered α,β-unsaturated ketones can disfavor the dimerization reaction. For example, using mesityl oxide instead of benzylideneacetone has been shown to favor the formation of the diazepine.[6]

  • Reaction Conditions:

    • Concentration: Running the reaction at a lower concentration can disfavor the intermolecular dimerization reaction.

    • Temperature: Lowering the reaction temperature may also reduce the rate of the dimerization.

  • Purification: If the formation of the dimer cannot be completely avoided, careful purification by column chromatography or recrystallization is necessary to isolate the desired 1,4-diazepine.

Visualizing the Dimerization Process:

G Reactants Ethylenediamine + α,β-Unsaturated Ketone Diazepine 1,4-Diazepine (7-membered ring) Reactants->Diazepine [1+1] Cyclocondensation Dimer 14-membered Tetraazamacrocycle (Dimer) Diazepine->Dimer [2+2] Dimerization

Caption: Formation of a dimeric byproduct in 1,4-diazepine synthesis.

Section 2: Advanced Synthesis and Troubleshooting

This section addresses challenges in more complex synthetic routes to 1,4-diazepines.

FAQ 4: My Ugi four-component reaction for the synthesis of a 1,4-benzodiazepine precursor is giving low yields and multiple byproducts. How can I optimize this reaction?

Likely Cause: The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, but its efficiency can be sensitive to reaction conditions and the nature of the substrates.[7][8] Common issues include incomplete reactions, side reactions of the starting materials, and difficult purification of the desired Ugi adduct.

Troubleshooting Steps:

  • Solvent Choice: The solvent can have a significant impact on the Ugi reaction. While methanol is commonly used, other solvents like trifluoroethanol (TFE) have been shown to improve yields in some cases.[9]

  • Microwave Irradiation: The use of microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.

  • Order of Addition: The order of addition of the four components can be crucial. It is often beneficial to pre-mix the amine and aldehyde/ketone to form the Schiff base before adding the isocyanide and carboxylic acid.

  • Purification of the Ugi Adduct: The crude Ugi product may be a complex mixture. Careful optimization of the purification method (e.g., column chromatography, preparative HPLC) is essential. In some cases, a "catch-and-release" purification strategy using a solid-supported reagent can be effective.

Experimental Protocol: Optimized Ugi Reaction for Benzodiazepine Precursors

  • Schiff Base Formation: In a microwave-safe vial, dissolve the amine and aldehyde/ketone in a suitable solvent (e.g., methanol or a mixture of DCM and TFE).[9]

  • Microwave Irradiation (Optional): Irradiate the mixture in a microwave reactor for a short period (e.g., 5-15 minutes) to facilitate Schiff base formation.

  • Addition of Other Components: To the cooled mixture, add the carboxylic acid and the isocyanide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the crude product by flash column chromatography.

FAQ 5: I am struggling with the intramolecular C-N bond coupling to form the 1,4-benzodiazepine ring. The reaction is sluggish and gives a poor yield. What can I do?

Likely Cause: Intramolecular C-N bond formation, often achieved through methods like the Buchwald-Hartwig amination, can be challenging for the formation of a seven-membered ring due to unfavorable ring strain and entropic factors.[10][11] The success of this reaction is highly dependent on the catalyst system, ligand, base, and solvent.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium or copper catalyst and the phosphine or N-heterocyclic carbene (NHC) ligand is critical. A thorough screening of different catalyst/ligand combinations is often necessary.

  • Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalytic cycle. Toluene, dioxane, and DMF are commonly used solvents.

  • Substrate Design: The electronic and steric properties of the substituents on the aromatic ring and the nitrogen atom can affect the ease of cyclization. In some cases, modifying the substrate to be more reactive may be necessary.

Table 1: Common Conditions for Intramolecular C-N Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosK₃PO₄Toluene80-110
Pd₂(dba)₃BINAPNaOtBuDioxane100
CuIDMEDAK₂CO₃DMF120

Note: This table provides starting points for optimization. The optimal conditions will vary depending on the specific substrate.

References

  • Jadhav, W. N., & Pawar, R. P. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 1(3), 123-128.
  • Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(4), 711-713.
  • Reddy, T. J., & Le, T. X. H. (2013). Two step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines. Tetrahedron Letters, 54(38), 5250-5253.
  • Kim, J., Lee, J., & Kim, J. (2023).
  • Dömling, A. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • Kim, J., Lee, J., & Kim, J. (2023).
  • Hideg, K., & Lloyd, D. (1971). The Reaction between αβ-Unsaturated Ketones and Ethylenediamine. Journal of the Chemical Society C: Organic, 3441.
  • Shaabani, A., Maleki, A., & Mofakham, H. (2008). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Tetrahedron, 64(43), 10037-10042.
  • Zamani, F., Arlan, F. M., Javahershenas, R., Yarmohammadi, M., Varma, R. S., & Doustkhah, E. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Current Organic Chemistry, 27(4), 282-296.
  • Ley, S. V., & Leach, A. G. (2002).
  • Australian Industrial Chemicals Introduction Scheme. (2023).
  • Bhardwaj, P., & Kaur, N. (2023). Palladium-Catalyzed C-N Coupling in the Synthesis of Benzodiazepines. Current Organic Chemistry, 27(4), 282-296.
  • Wang, X., Geng, H., Zhang, Y., & Wang, J. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 21016-21031.
  • Varvounis, G. (2016). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. Molecules, 21(7), 893.

  • Kagne, S. R., & Shingate, B. B. (2018). Synthesis of 1, 5-Benzodiazepine Derivatives Using Sulphated Tin Oxide as Solid Super Acid Catalyst. International Journal of Scientific Research in Science and Technology, 4(8), 112-117.
  • De, S. K. (2008). Solid acid catalytic synthesis of 1,5-benzodiazepines: A highly improved protocol. Arkivoc, (15), 197-203.
  • Dömling, A. (2012). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Chemical Reviews, 112(6), 3083-3135.
  • Anisimova, N. A., Khristoforova, E. I., & Trishin, Y. G. (2015). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. Russian Journal of General Chemistry, 85, 2210-2215.
  • Mamedov, V. A. (2018). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. In Advances in Heterocyclic Chemistry (Vol. 126, pp. 1-134). Academic Press.
  • Gorringe, A. M., Lloyd, D., & Marshall, D. R. (1967). Diazepines. Part VI. Condensation products from benzoylacetone and ethylenediamine. Journal of the Chemical Society C: Organic, 2340-2341.
  • BenchChem. (2023). Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Marcaccini, S., & Torroba, T. (2007).
  • Chermahini, A. N., & Teimouri, A. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2013, 1-6.
  • Singh, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3236-3255.
  • Barcia, J. A., & Hulme, C. (2018). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 14, 1836-1843.
  • Wang, Y., & Zhu, J. (2015). Condensation-Based Methods for the C−H Bond Functionalization of Amines.
  • Wang, Z., & He, W. (2014).
  • de la Fuente Revenga, M., & Fernández, I. (2017). Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes. Molecules, 22(10), 1699.
  • EFFICIENT PROTOCOL FOR THE SYNTHESIS OF BENZODIAZOPINES IN ATTENDANCE OF SIO 2 @MSA AS HETEROGENEOUS AND RECYCLABLE CATALYST. (2022). Journal of Positive School Psychology, 6(4), 4860-4869.

Sources

Technical Support Center: Stability and Degradation of 7-Phenyl-1,4-diazepin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of 7-phenyl-1,4-diazepin-5-one derivatives. This class of compounds, sharing a core structure with many pharmacologically active agents like benzodiazepines, requires rigorous stability assessment to ensure safety, efficacy, and quality.[1][2][3][4] This document provides field-proven insights, troubleshooting guides, and validated protocols to navigate the complexities of their experimental evaluation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability profile and analytical investigation of 7-phenyl-1,4-diazepin-5-one derivatives.

Q1: What are the primary degradation pathways for 1,4-diazepine-based structures?

A1: The 1,4-diazepine ring is susceptible to several modes of degradation, primarily dictated by its chemical structure and the environmental conditions it is exposed to. The most common pathways are:

  • Hydrolysis: The amide and azomethine (imine) bonds within the seven-membered diazepine ring are susceptible to cleavage under acidic or basic conditions.[5][6] Acid-catalyzed hydrolysis often targets the imine linkage, while base-catalyzed hydrolysis can affect the amide bond, leading to ring-opening and the formation of benzophenone derivatives and amino acid fragments.[6]

  • Oxidation: Functional groups on the diazepine ring or its substituents can be prone to oxidation.[7] Exposure to atmospheric oxygen or oxidizing agents, such as peroxides, can lead to the formation of N-oxides or hydroxylated derivatives.[8][9]

  • Photodegradation: Many benzodiazepine-related structures are light-sensitive.[7] Exposure to UV or visible light can induce complex photochemical reactions, including ring contraction, oxidation, and polymerization, leading to a loss of potency and the formation of potentially toxic photoproducts.[10][11][12]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[13] For some benzodiazepines, thermal stress can lead to decomposition, such as the loss of water from α-hydroxy ketones or the reduction of nitro groups.[13]

Q2: What are the recommended storage conditions for these compounds to ensure long-term stability?

A2: Based on their potential instabilities, the following storage conditions are recommended:

  • Temperature: Store compounds at controlled, cool temperatures, typically 2-8°C for long-term storage. For very sensitive derivatives, storage at -20°C or -80°C may be necessary to minimize thermal degradation.[14] Studies on related benzodiazepines show that some, like lorazepam, degrade significantly at elevated ambient temperatures, while others like diazepam are more stable.[15][16][17][18]

  • Light: Protect from light at all times by using amber vials or storing containers in the dark.[7]

  • Atmosphere: For compounds particularly sensitive to hydrolysis or oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is advisable.

Q3: What is a "forced degradation study" and why is it essential?

A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh conditions—more severe than accelerated stability conditions—to accelerate its decomposition.[5][19][20] Its purpose is multifaceted and critical in drug development:

  • Identify Degradation Pathways: It helps to elucidate the likely degradation products and understand the intrinsic stability of the molecule.[19][20]

  • Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring the method is "stability-indicating".[7][21]

  • Inform Formulation and Packaging: The data generated informs the development of stable formulations and helps in selecting appropriate packaging to protect the drug from light or moisture.[7][19]

Regulatory bodies like the ICH require forced degradation studies to be performed to demonstrate the specificity of stability-indicating methods.[7][20]

Q4: Which analytical techniques are most suitable for stability and degradation studies of these derivatives?

A4: The primary technique is High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC) with UV detection.[22][23]

  • Why HPLC? It is the method of choice because it is highly reproducible, separates a wide range of compounds, and is non-destructive.[22] Unlike Gas Chromatography (GC), HPLC does not require high temperatures that could cause thermal degradation of the analyte during analysis.[13][22] A stability-indicating HPLC method can resolve the parent drug from its manufacturing intermediates and degradation products.[24]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector as it can provide spectral information, helping to assess peak purity and tentatively identify degradation products.

  • Mass Spectrometry (LC-MS): For structural elucidation of unknown degradation products, coupling HPLC with a mass spectrometer is the definitive technique.[22] It provides molecular weight and fragmentation data essential for identification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of 7-phenyl-1,4-diazepin-5-one derivatives.

Q: My HPLC chromatogram shows unexpected peaks that are not present in the reference standard. What should I do?

A: Unexpected peaks can arise from multiple sources. A systematic approach is required to identify the cause.

  • Initial Diagnosis:

    • Check the Blank: Inject your solvent blank (the same solvent used to dissolve your sample). If the peak is present, it indicates contamination in your mobile phase or solvent.

    • Check the Placebo/Excipients: If working with a formulation, analyze a placebo sample (all ingredients except the API). This will determine if the peak originates from an excipient.

    • Review Sample Preparation: Was the sample exposed to light or left at room temperature for an extended period before injection? The peak could be a result of degradation that occurred after sample preparation. Prepare a fresh sample and inject it immediately.

  • Troubleshooting Flowchart:

    G start Unexpected Peak in HPLC q1 Is the peak in the solvent blank? start->q1 res1_yes Contamination in mobile phase or solvent. q1->res1_yes Yes q2 Is the peak in the placebo sample? q1->q2 No res2_yes Peak is an excipient or excipient degradant. q2->res2_yes Yes q3 Does peak intensity increase over time in solution? q2->q3 No res3_yes Peak is a degradant formed in solution. q3->res3_yes Yes res3_no Peak may be a synthesis impurity or an artifact. Investigate with LC-MS. q3->res3_no No

    Caption: Troubleshooting flowchart for identifying unknown peaks.

Q: My compound appears to be degrading very rapidly, even under standard storage conditions. What are the likely causes?

A: Rapid degradation is often caused by an overlooked environmental factor or contamination.

  • Check Solvent Purity and pH: Ensure you are using high-purity (e.g., HPLC grade) solvents. Trace amounts of acidic or basic impurities can catalyze hydrolysis.[5][6] Verify the pH of your sample solutions, as deviations can significantly accelerate degradation.

  • Eliminate Light Exposure: Ensure all sample handling, from weighing to analysis, is performed under amber or red light, or in light-blocking containers. Photodegradation can be extremely rapid for sensitive compounds.[12]

  • Control for Oxygen/Peroxides: If oxidative degradation is suspected, de-gas your solvents and sample solutions. Avoid using solvents like THF or dioxane that can form peroxides over time. Consider adding an antioxidant if compatible with your analysis.

Q: I am having trouble identifying a major degradation product using LC-MS.

A: If a degradation product is difficult to identify, consider the following:

  • Isomeric Degradants: The degradant may be an isomer of the parent drug (e.g., from a rearrangement reaction), having the same molecular weight. In this case, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, and MS/MS fragmentation patterns will be crucial to differentiate it from the parent compound.

  • Unstable Degradants: The product might be an unstable intermediate that further degrades in the MS source. Try using a softer ionization technique if available.

  • Generate More of the Degradant: Perform a targeted forced degradation study under the condition that most efficiently produces the unknown peak (e.g., extended hydrolysis). Isolate the peak using preparative HPLC and analyze the pure fraction by NMR for definitive structural elucidation.

Experimental Protocols

These protocols provide a validated starting point for your stability studies.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and is based on ICH Q1A(R2) guidelines.[7] The goal is to achieve 5-20% degradation of the active substance.[19]

Stress ConditionReagent/ConditionTypical Duration & Temp.Rationale
Acid Hydrolysis 0.1 M HCl2 hours at 60°CTo challenge bonds susceptible to acid-catalyzed cleavage, like imines.[5]
Base Hydrolysis 0.1 M NaOH2 hours at 60°CTo challenge bonds susceptible to base-catalyzed cleavage, like amides.[5]
Oxidation 3% H₂O₂24 hours at RTTo simulate oxidative stress and identify sites prone to oxidation.[7]
Thermal Dry Heat48 hours at 80°CTo assess intrinsic thermal stability in the solid state.[13]
Photostability ICH Option 2: 1.2 million lux-hours & 200 W-h/m² UVAmbient TemperatureTo assess degradation upon exposure to light, as required by ICH guidelines.[7]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the 7-phenyl-1,4-diazepin-5-one derivative at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • For hydrolysis & oxidation , mix 1 mL of the stock solution with 1 mL of the respective stressor solution (HCl, NaOH, or H₂O₂). Place in a controlled temperature bath for the specified duration.

    • For thermal stress , place the solid powder in a vial in a calibrated oven.

    • For photostability , expose both solid powder and a solution (in a quartz cuvette) in a validated photostability chamber. A dark control (wrapped in foil) must be run in parallel.

  • Neutralization (for hydrolysis): After the stress period, cool the acidic and basic solutions to room temperature and neutralize them by adding an equimolar amount of base or acid, respectively (e.g., 1 mL of 0.1 M NaOH to the HCl sample). This step is crucial to prevent further degradation.

  • Final Dilution & Analysis: Dilute all samples (including the unstressed control) with the mobile phase to a final concentration of ~100 µg/mL. Analyze immediately by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.01 M Ammonium Phosphate buffer, pH 3.0) and Mobile Phase B (Acetonitrile).[25]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 242 nm (or as determined by UV scan of the parent compound).[25]

  • Column Temperature: 30°C

Method Validation Steps:

  • Specificity: Inject the stressed samples from Protocol 1. The method is specific if the parent peak is well-resolved from all degradation peaks (Resolution > 2) and any peaks from the placebo.

  • System Suitability: Before analysis, inject the reference standard five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

  • Linearity: Analyze a series of dilutions (e.g., 20-100 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.999).[25]

Stability Study Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid photo Photolysis (ICH Option 2) prep->photo thermal Thermal (80°C Solid) prep->thermal control Unstressed Control prep->control neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize control->neutralize hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms

Caption: General workflow for a forced degradation study.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
  • Drug Development and Delivery.
  • Arbor Biosciences. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Meatherall R, et al.
  • ResolveMass Laboratories Inc. (2025-08-14).
  • Singh S, et al.
  • McMullan J, et al. (2014-02-18). Degradation of Benzodiazepines after 120 Days of EMS Deployment. PMC - NIH.
  • McMullan J, et al. Degradation of Benzodiazepines after 120 Days of EMS Deployment. Prehospital Emergency Care.
  • McMullan J, et al. Degradation of benzodiazepines after 120 days of EMS deployment. PubMed - NIH.
  • Silbergleit R, et al. (2025-08-07). The 60-Day Temperature-Dependent Degradation of Midazolam and Lorazepam in the Prehospital Environment.
  • Han WW, et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • Strojny N, et al.
  • Cornelissen PJ, Beijersbergen van Henegouwen GM. (1980). Photochemical decomposition of 1,4-benzodiazepines. Semantic Scholar.
  • Frénais J, et al.
  • Pyrzanowska J, et al. (2025-08-07). Analytical methods for determination of benzodiazepines. A short review.
  • González C, et al. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI.
  • Fernandez P, et al.
  • El-Shal MA, et al. (2025-08-05). Determination of Some 1,4‐Benzodiazepines by Oxidative Coupling of their Acid‐Induced Degradation Products.
  • Zhang Y, et al. (2021-10-18).
  • Hoke E, et al. Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI.
  • Flunitrazepam. Wikipedia.
  • Gaultier C, et al. (2001).
  • Gaultier C, et al. (2025-08-06). Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives.
  • Stanbury P, et al. (2012-01-28). The oxidative degradation of dibenzoazepine derivatives by cerium(IV)
  • photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
  • Arshad S, et al. (2015-04-08).
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC - NIH.
  • Makwana K, Vyas KB. (2021-09-11). Development and Validation of 7-Chloro-1-Methyl-5-Phenyl-3h-1,4 Benzodiazepin-2-One By RP HPLC. International Journal for Pharmaceutical Research Scholars.

Sources

Technical Support Center: Resolving Ambiguous NMR Peaks in the Characterization of 7-Phenyl-1,4-diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 7-phenyl-1,4-diazepin-5-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with ambiguous Nuclear Magnetic Resonance (NMR) peaks during their experimental work. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and foundational knowledge to help you confidently interpret your NMR data.

Introduction: The Challenge of Ambiguity

7-Phenyl-1,4-diazepin-5-one is a seven-membered heterocyclic compound with significant interest in medicinal chemistry due to the diverse biological activities of the diazepine scaffold.[1] However, the structural complexity and conformational flexibility of the diazepine ring can often lead to overlapping and ambiguous signals in its ¹H and ¹³C NMR spectra. These ambiguities can arise from several factors, including:

  • Signal Overlap: Protons in similar chemical environments, particularly in the aromatic regions, can have very close chemical shifts, leading to overlapping multiplets that are difficult to assign.[2][3]

  • Conformational Isomerism: The flexible seven-membered ring can exist in various conformations, such as boat and chair forms, which may interconvert on the NMR timescale, leading to broadened peaks or the presence of multiple species in solution.[1][4][5]

  • Keto-Enol Tautomerism: The presence of the amide and ketone functionalities allows for the possibility of keto-enol tautomerism, which can result in two distinct sets of NMR signals.[6][7][8][9]

  • Solvent Effects: The chemical shifts of protons, especially those involved in hydrogen bonding (like the N-H proton), can be significantly influenced by the choice of NMR solvent.[10][11][12][13]

This guide will address these common issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region. How can I definitively assign the signals for the phenyl and benzo-fused rings?

Underlying Cause: The aromatic protons of the phenyl group and the fused benzene ring in 7-phenyl-1,4-diazepin-5-one often resonate in a narrow chemical shift range (typically 7-8 ppm), leading to significant signal overlap. This makes direct interpretation from the 1D ¹H NMR spectrum challenging.

Troubleshooting Strategy: 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[14][15][16] For assigning aromatic protons, the following experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons within the same spin system.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH coupling). This allows you to leverage the typically better-resolved ¹³C spectrum to resolve overlapping proton signals.[14][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together different fragments of the molecule and confirming the overall structure.

Experimental Protocol: Step-by-Step 2D NMR Analysis

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra of your sample.

  • Run a COSY Experiment:

    • Identify cross-peaks in the COSY spectrum. A cross-peak between two protons indicates they are spin-coupled.

    • Starting from a well-resolved proton signal, "walk" along the spin system by following the correlation peaks to assign adjacent protons.

  • Run an HSQC Experiment:

    • Correlate each proton signal to its directly attached carbon. This can help differentiate protons with similar chemical shifts but attached to carbons with different shifts.

  • Run an HMBC Experiment:

    • Look for long-range correlations. For example, the protons on the phenyl ring should show correlations to the quaternary carbon of the diazepine ring to which it is attached.

  • Integrate the Data: Combine the information from all spectra to build a complete and unambiguous assignment of all aromatic signals.

Data Interpretation Workflow

Caption: Workflow for resolving overlapping aromatic signals using 2D NMR.

FAQ 2: I am observing broadened peaks for the methylene protons of the diazepine ring. What could be the cause and how can I resolve this?

Underlying Cause: Broadened signals for the diazepine ring protons often indicate dynamic processes occurring on the NMR timescale. The most likely cause is the conformational flexibility of the seven-membered ring, which can interconvert between different chair, boat, and twist-boat conformations.[1][4] If the rate of this interconversion is comparable to the NMR frequency difference between the signals in each conformation, peak broadening will occur.

Troubleshooting Strategy: Variable Temperature (VT) NMR

VT-NMR is the definitive technique for studying dynamic processes. By changing the temperature of the NMR experiment, you can influence the rate of conformational exchange.

  • Lowering the Temperature: This will slow down the conformational interconversion. If you go to a low enough temperature (the "coalescence temperature"), you may be able to "freeze out" individual conformers, resulting in sharp signals for each distinct conformation.

  • Increasing the Temperature: This will speed up the interconversion. At a sufficiently high temperature, the exchange may become so fast that the NMR experiment only "sees" an average conformation, resulting in a single, sharp set of signals.

Experimental Protocol: VT-NMR Study

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline.

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Monitor the peak widths of the methylene protons. Look for a temperature at which the broad peaks resolve into multiple sharp signals.

  • High-Temperature Spectra: If low-temperature experiments are not conclusive or if you suspect a fast equilibrium, increase the temperature in increments of 10-20 K. Observe if the broadened peaks sharpen into a single set of signals.

  • Data Analysis: Analyze the changes in the spectra as a function of temperature to understand the conformational dynamics of the molecule.

Expected Outcomes of VT-NMR

Temperature ChangeEffect on Conformational ExchangeObserved ¹H NMR Spectrum
Decrease Slows downBroad peaks may resolve into multiple sharp signals for each conformer.
Increase Speeds upBroad peaks may sharpen into a single set of averaged signals.
FAQ 3: My NMR spectrum in DMSO-d₆ shows two sets of signals for the entire molecule, with different integration values. Is this due to an impurity?

Underlying Cause: While an impurity is always a possibility, the presence of two distinct sets of signals, especially in a protic or hydrogen-bond accepting solvent like DMSO-d₆, strongly suggests the presence of tautomers. For 7-phenyl-1,4-diazepin-5-one, keto-enol tautomerism is a likely explanation. The equilibrium between the keto and enol forms can be influenced by the solvent.[6][7][9]

Troubleshooting Strategy: Solvent Study and 2D NMR

  • Solvent Study: Rerunning the ¹H NMR in a different solvent, such as chloroform-d (CDCl₃), can alter the keto-enol equilibrium. A change in the ratio of the two sets of signals upon changing the solvent is a strong indicator of tautomerism.[6][9]

  • 2D NMR (COSY and HSQC): Acquiring 2D NMR spectra can help to independently assign the structures of both species present in solution, confirming that they are indeed tautomers and not unrelated impurities.

  • D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum can help identify exchangeable protons (N-H and O-H). The disappearance of the N-H signal in the keto form and the O-H signal in the enol form can provide further evidence for tautomerism.

Logical Flow for Investigating Tautomerism

Tautomerism_Investigation Start Two Sets of Signals Observed Solvent_Study Run ¹H NMR in a different solvent (e.g., CDCl₃) Start->Solvent_Study Ratio_Change Ratio of signal sets changes? Solvent_Study->Ratio_Change Tautomerism_Likely Tautomerism is likely Ratio_Change->Tautomerism_Likely Yes Impurity_Consider Consider other possibilities (e.g., impurity, rotamers) Ratio_Change->Impurity_Consider No D2O_Exchange Perform D₂O exchange experiment Tautomerism_Likely->D2O_Exchange TwoD_NMR Acquire 2D NMR (COSY, HSQC) Tautomerism_Likely->TwoD_NMR Confirm_Structure Confirm structures of both species TwoD_NMR->Confirm_Structure

Caption: Decision-making process for investigating suspected tautomerism.

FAQ 4: How can I use NMR to confirm the three-dimensional conformation of the diazepine ring?

Underlying Cause: The seven-membered diazepine ring is not planar and can adopt several low-energy conformations.[4] Understanding the preferred conformation in solution is crucial for structure-activity relationship (SAR) studies.

Troubleshooting Strategy: Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the most effective way to map these spatial proximities.[15][18]

Experimental Protocol: NOESY Analysis

  • Acquire a 2D NOESY Spectrum: This experiment requires longer acquisition times than COSY or HSQC.

  • Identify Cross-Peaks: A cross-peak between two protons in a NOESY spectrum indicates that they are close in space.

  • Correlate with Molecular Models: Interpret the observed NOE correlations in the context of different possible conformations (e.g., chair vs. boat). For example, an NOE between a proton on the phenyl ring and a methylene proton on the diazepine ring would indicate a conformation where the phenyl group is oriented towards that part of the ring.

Key NOE Correlations to Look For:

Proton PairPotential Structural Implication
Phenyl H and Diazepine CH₂Defines the orientation of the phenyl substituent.
Axially and equatorially disposed CH₂ protonsCan help to define the ring pucker.
N-H and adjacent CH₂Provides information on the local conformation around the amide bond.

By carefully analyzing the pattern of NOE cross-peaks, you can build a 3D model of the predominant conformation of 7-phenyl-1,4-diazepin-5-one in solution.

Conclusion

Resolving ambiguous NMR peaks in the characterization of 7-phenyl-1,4-diazepin-5-one requires a systematic approach that often goes beyond simple 1D NMR. By employing a combination of 2D NMR techniques, variable temperature studies, and solvent effects, researchers can overcome these challenges. This guide provides a framework for troubleshooting common issues and serves as a practical resource for obtaining a complete and accurate structural elucidation of this important class of molecules.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Y-s's, J., & Figueroa-Villar, D. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 11(6). Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • NMR Core. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • Li, J., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR data of 7: ¹H and (13C) chemical shift values and key correlations. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved from [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • AIP Publishing. (n.d.). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. Retrieved from [Link]

  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on 1H NMR spectrum optimization of 2,3-benzodiazepines based on conformational isomerism. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. Retrieved from [Link]

  • PubMed. (2001, May). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Retrieved from [Link]

  • PubMed Central. (2015, April 8). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Assay Interference with 7-Phenyl-tetrahydro-1,4-diazepinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 7-phenyl-tetrahydro-1,4-diazepinone compounds. While this chemical scaffold holds therapeutic promise, its structural features present a potential for assay interference, leading to misleading results in high-throughput screening (HTS) and other sensitive biological assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to proactively identify, troubleshoot, and mitigate these potential artifacts. This guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring the integrity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons that 7-phenyl-tetrahydro-1,4-diazepinones might interfere with our assays?

A1: The 7-phenyl-tetrahydro-1,4-diazepinone scaffold contains moieties that are associated with common mechanisms of assay interference. The primary concerns are:

  • Compound Aggregation: The planar phenyl group and the overall molecular architecture can lead to poor aqueous solubility and a propensity for compounds to form colloidal aggregates at micromolar concentrations typically used in HTS.[1] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results.[1]

  • Fluorescence Interference: The presence of the aromatic phenyl ring can confer intrinsic fluorescent properties to the molecule.[2] If the compound's excitation or emission spectra overlap with those of the assay's fluorophores, it can lead to either false-positive (autofluorescence) or false-negative (quenching) signals.[3][4]

  • Chemical Reactivity: While the tetrahydro-1,4-diazepinone core is generally stable, certain derivatives or impurities could contain reactive functional groups. These can covalently modify proteins or other assay components, leading to non-specific activity.[5][6]

Q2: We're observing a high number of hits with our 7-phenyl-tetrahydro-1,4-diazepinone library in an enzyme inhibition screen. What should be our immediate next steps?

A2: A high hit rate from a specific chemical library should immediately raise concerns about potential assay artifacts.[7] Your immediate focus should be on a systematic hit validation cascade to triage false positives.[8] We recommend the following:

  • Confirmation of Activity: Re-test the primary hits to confirm their activity and generate dose-response curves.

  • Triage for Aggregation: Perform a detergent-based counter-screen to identify aggregation-based inhibitors.

  • Assess Fluorescence Interference: Conduct a fluorescence interference counter-screen to rule out autofluorescence or quenching.

  • Orthogonal Assay Validation: Confirm the activity of promising hits in a secondary assay that uses a different detection technology.

  • Biophysical Validation: For the most promising and validated hits, use biophysical methods to confirm direct binding to the target protein.

Q3: What is the "Pan-Assay Interference Compounds (PAINS)" filter, and should we be concerned about our 7-phenyl-tetrahydro-1,4-diazepinones being flagged?

A3: PAINS are chemical structures that are known to frequently appear as false positives in HTS assays due to a variety of interference mechanisms.[4] While the core 7-phenyl-tetrahydro-1,4-diazepinone scaffold is not a universally recognized PAINS structure, specific derivatives could contain substructures that are flagged by PAINS filters. It is crucial to use computational tools to check your library for potential PAINS. However, it's important to remember that these filters are not infallible and should be used as a guide, not a definitive exclusion criterion. Experimental validation is always necessary.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a primary suspect for widespread, non-specific inhibition.[1]

Workflow for Investigating Aggregation:

Caption: Workflow for identifying aggregation-based interference.

Experimental Protocols:

Protocol 1: Detergent-Based Counter-Screen for Aggregation

  • Principle: Non-ionic detergents, such as Triton X-100 or Tween-20, can disrupt the colloidal aggregates formed by small molecules.[9][10][11] True inhibitors that bind specifically to a target protein should be largely unaffected by the presence of a low concentration of detergent, whereas the activity of aggregators will be significantly attenuated.[12]

  • Procedure:

    • Perform your standard enzyme inhibition assay in parallel with an identical assay containing 0.01% (v/v) Triton X-100 in the final assay buffer.[13]

    • Test your hit compounds at a single concentration (e.g., the IC50 from the primary screen) and a full dose-response curve in both conditions.

    • Interpretation: A significant rightward shift in the IC50 value or a substantial decrease in inhibition in the presence of detergent is a strong indicator of an aggregation-based mechanism.[10][12]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Principle: DLS is a biophysical technique that measures the size distribution of particles in a solution.[14][15] It can directly detect the formation of sub-micron aggregates that are invisible to the naked eye.[16][17]

  • Procedure:

    • Prepare your 7-phenyl-tetrahydro-1,4-diazepinone compound in the same assay buffer used for your primary screen, at a concentration where inhibition was observed.

    • Filter the sample through a low-binding syringe filter (e.g., 0.02 µm) to remove dust and other contaminants.[18]

    • Analyze the sample using a DLS instrument.

    • Interpretation: The presence of particles with a hydrodynamic radius in the range of 50-1000 nm is indicative of compound aggregation.[12] A monodisperse sample with a small hydrodynamic radius corresponding to the monomeric compound suggests the absence of aggregation.

Parameter Indication of Aggregation Indication of No Aggregation
Detergent Screen >2-fold increase in IC50 with 0.01% Triton X-100<2-fold change in IC50 with detergent
DLS Polydisperse sample with particles >50 nmMonodisperse sample with small hydrodynamic radius
Dose-Response Steep Hill slope (>1.5)Hill slope ≈ 1
Guide 2: Identifying and Overcoming Fluorescence Interference

The phenyl group in your compounds is a potential fluorophore that can interfere with fluorescence-based assays.[2]

Workflow for Investigating Fluorescence Interference:

Caption: Workflow for identifying fluorescence interference.

Experimental Protocols:

Protocol 3: Fluorescence Interference Counter-Screen

  • Principle: This protocol aims to determine if the test compound itself is fluorescent (autofluorescence) or if it absorbs the light emitted by the assay's fluorophore (quenching) under the assay conditions.[19]

  • Procedure:

    • Autofluorescence Check: Prepare a plate with your assay buffer and add the 7-phenyl-tetrahydro-1,4-diazepinone compound at the same concentrations used in your primary screen. Read the fluorescence using the same filter set as your assay. A significant signal indicates autofluorescence.[19]

    • Quenching Check: Prepare a plate with your assay buffer and the assay's fluorophore (or fluorescent product) at its working concentration. Add the test compound at various concentrations. A dose-dependent decrease in the fluorescence signal suggests quenching.[19]

  • Mitigation Strategies:

    • Background Subtraction: For autofluorescent compounds, subtract the signal from the "compound only" control wells from your experimental wells.[20]

    • Change Fluorophore/Filters: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's absorbance or emission spectra.[19] Red-shifted fluorophores are often a good option.

    • Orthogonal Assay: The most robust solution is to confirm hits using a non-fluorescence-based assay, such as a luminescence or absorbance-based assay.

Biophysical Validation of Hits

For high-priority hits that have passed the initial triage for aggregation and fluorescence interference, direct confirmation of binding to the target protein is essential. Biophysical methods provide label-free and in-solution confirmation of a direct interaction.

Workflow for Biophysical Validation:

Caption: Workflow for biophysical validation of hits.

Overview of Recommended Biophysical Techniques:

Technique Principle Key Outputs Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[21][22]Binding affinity (Kd), association/dissociation kinetics (kon/koff).[8]Requires protein immobilization, which may affect its conformation. High throughput capabilities.[1][23]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[24][25]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[26]"Gold standard" for thermodynamic characterization.[27] Requires larger amounts of protein and compound.
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding.[28][29]Binding affinity (Kd).[30]Low sample consumption.[31] Requires fluorescent labeling of the protein (unless using intrinsic tryptophan fluorescence).[8]

Protocol 4: General Workflow for Biophysical Hit Validation (using SPR as an example)

  • Principle: To confirm a direct interaction between the 7-phenyl-tetrahydro-1,4-diazepinone compound and the target protein and to determine the binding affinity and kinetics.

  • Procedure:

    • Immobilize the purified target protein onto a suitable SPR sensor chip.

    • Prepare a dilution series of the compound in running buffer.

    • Inject the compound dilutions over the sensor surface and a reference surface.

    • Monitor the binding response in real-time.

    • Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).

  • Interpretation: A concentration-dependent binding response that fits a 1:1 binding model provides strong evidence of a direct interaction. The Kd value quantifies the binding affinity.

References

  • A detergent-based assay for the detection of promiscuous inhibitors. PubMed. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PMC. [Link]

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]

  • MST Guidelines. Vanderbilt University. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. [Link]

  • DLS Protocol. University of Nebraska-Lincoln. [Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol. [Link]

  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Springer Nature Experiments. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • MicroScale Thermophoresis. NanoTemper Technologies. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. BioAscent. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. Biochemistry. [Link]

  • Isothermal Titration Calorimetry (ITC). Sygnature Discovery. [Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap Eureka. [Link]

  • Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]

  • Microscale Thermophoresis (MST) to Detect the Interaction Between Purified and Small. ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. NIH. [Link]

  • The art of selecting the best HTS hits through biophysics. Sygnature Discovery. [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Interference with Fluorescence and Absorbance. ResearchGate. [Link]

  • Dynamic Light Scattering (DLS). Wyatt Technology. [Link]

  • Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. AZoNano. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. PMC - PubMed Central. [Link]

Sources

Strategies for enhancing the metabolic stability of 7-phenyl-1,4-diazepin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Phenyl-1,4-diazepin-5-one Series

Welcome to the technical support guide for researchers working with the 7-phenyl-1,4-diazepin-5-one scaffold. This document provides in-depth troubleshooting advice and strategic guidance to address one of the most common challenges in the development of these compounds: metabolic instability. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose metabolic liabilities and rationally design next-generation analogs with enhanced pharmacokinetic profiles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the metabolic stability of the 7-phenyl-1,4-diazepin-5-one series.

Q1: What is metabolic stability and why is it a critical parameter for my 7-phenyl-1,4-diazepin-5-one analog?

A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] For a drug candidate, poor metabolic stability often translates to rapid clearance from the body, leading to a short duration of action and low bioavailability, particularly after oral administration.[2][3] Enhancing the metabolic stability of your compound can lead to significant advantages, including a longer half-life (allowing for less frequent dosing), improved consistency between dose and plasma concentration, and a more predictable pharmacokinetic profile across different preclinical species and in humans.[4][5]

Q2: My lead compound is a 7-phenyl-1,4-diazepin-5-one derivative. What are its most likely metabolic "soft spots"?

A2: The 7-phenyl-1,4-diazepin-5-one scaffold, like many benzodiazepine-related structures, has predictable sites that are vulnerable to metabolism.[6] The primary metabolic enzymes responsible are the Cytochrome P450 (CYP) family, predominantly found in the liver.[2][7] For this specific scaffold, the two most probable metabolic hotspots are:

  • The Phenyl Ring: Unsubstituted aromatic rings are highly susceptible to CYP-mediated oxidation, typically forming hydroxylated metabolites (phenols).[8][9] This is often the primary route of metabolism.

  • The Diazepine Ring: The diazepine ring itself can undergo various metabolic reactions, including oxidation and N-dealkylation (if N-substituted), which contribute to the compound's clearance.

Identifying which pathway dominates is a crucial first step in designing more stable analogs.

Q3: How do I get a reliable first assessment of my compound's metabolic stability?

A3: The most common and cost-effective method for an initial assessment is an in vitroLiver Microsomal Stability Assay .[10][11] This assay uses subcellular fractions from the liver (microsomes) that are rich in CYP enzymes.[10] By incubating your compound with liver microsomes and an essential cofactor (NADPH), you can measure the rate at which your compound is consumed over time.[12] The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[1][4] For a more comprehensive view that includes both Phase I (CYP) and Phase II (conjugation) metabolism, a Hepatocyte Stability Assay is considered the "gold standard".[10][13]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiments.

Q4: My compound disappears almost instantly (<5 min half-life) in the human liver microsome (HLM) assay. What does this mean and what is my next step?

A4: A very short half-life in HLMs indicates high susceptibility to Phase I (CYP-mediated) metabolism.[12] This suggests your compound is an excellent substrate for one or more CYP enzymes.

Next Steps:

  • Metabolite Identification: The immediate priority is to identify where the metabolism is occurring. Use LC-MS/MS to analyze the incubation mixture and identify the major metabolites.[5] This will confirm if, for example, the phenyl ring is being hydroxylated.

  • CYP Reaction Phenotyping: Determine which specific CYP isoform (e.g., CYP3A4, 2D6, 2C9) is responsible. This can be done by co-incubating your compound with specific chemical inhibitors for each major CYP enzyme.[12] Knowing the responsible enzyme can inform future strategies, especially regarding potential drug-drug interactions.[14]

Q5: Metabolite identification confirms that para-hydroxylation of the phenyl ring is the primary metabolic pathway. What are the most effective strategies to block this?

A5: This is a common and solvable issue. Your goal is to make the phenyl ring less susceptible to oxidation. Several field-proven strategies can be employed, often in parallel.

StrategyMechanismKey Considerations
Deuteration Replace the hydrogen at the para position with deuterium. The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond, which can slow the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).[15][16]This is a very subtle modification that is unlikely to alter the compound's pharmacology.[17] The effect can vary and may not completely block metabolism.[18]
Halogenation Place a fluorine or chlorine atom at the para position. The electron-withdrawing nature of halogens deactivates the aromatic ring, making it less favorable for oxidation.[5][18]Fluorine is often preferred due to its small size. This modification will increase lipophilicity, which could affect other properties.
Bioisosteric Replacement Replace the entire phenyl ring with a more metabolically stable heterocycle, such as a pyridine or pyrimidine ring.[9][19]This is a more significant change that could impact target binding affinity. However, introducing nitrogen atoms into the ring system generally increases resistance to oxidation and can improve solubility.[9]
Introduction of Small Alkyl Groups Placing a methyl or trifluoromethyl group on the ring can sterically hinder the enzyme's access to the site of metabolism or electronically deactivate the ring.[5]Can significantly alter lipophilicity and potentially introduce new metabolic liabilities on the added group itself.

Q6: I've successfully blocked the primary metabolic site, but now my compound is being metabolized elsewhere (metabolic switching). How do I address this?

A6: Metabolic switching is a known phenomenon where blocking one metabolic pathway increases the rate of a secondary pathway.[5] This underscores the importance of a holistic design approach.

Troubleshooting Steps:

  • Re-run Metabolite Identification: You must identify the new primary metabolic "hotspot" on your modified analog.

  • Employ a Second Modification: Apply a different blocking strategy to this new site. For example, if you initially added a fluorine to the phenyl ring and now see metabolism on the diazepine ring, you might consider strategies like N-methylation or introducing steric bulk near the new site.

  • Global Molecular Property Changes: Instead of site-specific blocking, consider modifications that change the overall properties of the molecule. Reducing lipophilicity (logP/logD) or introducing conformational constraints can decrease the compound's overall affinity for metabolic enzymes.[5][20]

Part 3: Key Experimental Protocols & Workflows

A logical workflow is essential for efficiently identifying and solving metabolic stability issues.

Workflow for Enhancing Metabolic Stability

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Strategy & Redesign A Synthesize Analog B In Vitro Microsomal Stability Assay A->B C Analyze Data: t½ & CLint B->C D Metabolite Identification (LC-MS/MS) C->D If t½ is low H Proceed to Further PK/PD Studies C->H If t½ is acceptable E Identify Metabolic 'Soft Spots' D->E F Select Modification Strategy (Deuteration, Halogenation, Bioisosteric Replacement) E->F G Synthesize Next-Gen Analog F->G G->B Re-evaluate

Caption: Key metabolic hotspots on the 7-phenyl-1,4-diazepin-5-one scaffold.

When selecting a strategy, it is crucial to consider the potential impact on both metabolic stability and the compound's primary pharmacological activity.

Decision Tree for Strategy Selection

G A Metabolic Liability Identified? B Is the site a single C-H bond on an aromatic ring? A->B Yes H Re-evaluate with broader strategies: Reduce Lipophilicity, Increase Rigidity A->H No / Multiple Sites C Is the entire ring system labile or does it have poor properties? B->C No D Try Deuteration or Halogenation at the specific site B->D Yes E Consider Bioisosteric Replacement of the entire ring system C->E Yes F Is the site sterically accessible? C->F No G Introduce Steric Bulk near the metabolic site F->G Yes F->H No

Caption: A decision-making framework for choosing a chemical modification strategy.

By systematically applying these diagnostic tools, protocols, and strategic modifications, researchers can effectively overcome the challenge of metabolic instability, paving the way for the development of robust and efficacious drug candidates based on the 7-phenyl-1,4-diazepin-5-one scaffold.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. Retrieved from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]

  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]

  • Scott, K. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved from [Link]

  • Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing SL. Retrieved from [Link]

  • Masimirembwa, C. M., & Tsar-Secret, A. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Carlat Publishing. (2023). Benzodiazepines: The Basics and Beyond. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Taylor & Francis. (2021). Full article: Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]

  • ALiEM Cards. (2013). Benzodiazepines Metabolism by the Liver. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological expressions of drug deuteration effects: Metabolic.... Retrieved from [Link]

  • Breimer, D. D. (1983). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. PubMed. Retrieved from [Link]

  • Yan, Z., et al. (2011). Metabolic activation of benzodiazepines by CYP3A4. PubMed. Retrieved from [Link]

  • ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from [Link]

  • NIH. (2015). Addressing the Challenges of Low Clearance in Drug Research. PMC. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • YouTube. (2024). How to improve metabolic stability in drug discovery. Retrieved from [Link]

  • Beljean, M., et al. (1991). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. PubMed. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]

  • YouTube. (2024). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Retrieved from [Link]

  • Khatri, B., et al. (2019). Strategies to Enhance Metabolic Stabilities. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 7-phenyl-1,4-diazepin-5-one and Classical Benzodiazepines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system therapeutics, the quest for novel compounds with improved efficacy and safety profiles over classical benzodiazepines is a paramount objective. This guide provides a comprehensive framework for comparing the efficacy of the novel compound 7-phenyl-1,4-diazepin-5-one with established benzodiazepines. While direct, extensive comparative data on this specific molecule is limited, this document outlines the essential experimental methodologies, the underlying scientific rationale, and a template for data interpretation, empowering researchers to conduct a thorough and meaningful evaluation.

A study has confirmed that 7-phenyl-1,4-diazepin-5-one and its derivatives possess sedative, myorelaxant, and anxiolytic properties, indicating its potential as a psychotropic agent.[1][2] This guide will delve into the established mechanisms of benzodiazepines and lay out the necessary protocols to quantitatively assess and compare this novel compound to its predecessors.

Mechanistic Framework: The GABA-A Receptor Complex

Classical benzodiazepines exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3][5]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[3][4][6] This binding event does not open the channel directly but rather increases the affinity of GABA for its receptor, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA.[3][5] The diversity of GABA-A receptor subunits (e.g., α1, α2, α3, α5) accounts for the varied pharmacological effects of different benzodiazepines, from anxiolytic and hypnotic to anticonvulsant and myorelaxant actions.[7][8]

It is hypothesized that 7-phenyl-1,4-diazepin-5-one, as a benzodiazepine analog, shares this mechanism of action. The following diagram illustrates the signaling pathway.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (Chloride Channel) Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opens GABA GABA GABA->GABA_A Binds BZD Benzodiazepine (e.g., 7-phenyl-1,4-diazepin-5-one) BZD->GABA_A Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibitory Effect (Anxiolysis, Sedation) Hyperpolarization->Inhibition Results in

Caption: GABA-A Receptor Signaling Pathway.

Comparative Efficacy Evaluation: A Multi-tiered Experimental Approach

To objectively compare the efficacy of 7-phenyl-1,4-diazepin-5-one with a known benzodiazepine such as Diazepam, a series of in vitro and in vivo assays are required. The following workflow outlines the logical progression of such an evaluation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Assays binding_assay Receptor Binding Assay (Determine Ki) functional_assay Electrophysiology Assay (Measure GABA potentiation) binding_assay->functional_assay anxiolytic Elevated Plus Maze / Light-Dark Box (Anxiolytic Effect) functional_assay->anxiolytic sedative Rotarod Test / Open Field Test (Sedative/Motor Effects) anxiolytic->sedative myorelaxant Grip Strength Test (Myorelaxant Effect) sedative->myorelaxant data_analysis Comparative Data Analysis (Efficacy & Side Effect Profile) myorelaxant->data_analysis start Compound Synthesis & Purification start->binding_assay conclusion Therapeutic Potential Assessment data_analysis->conclusion

Sources

A Head-to-Head In Vitro Comparison of 7-Phenyl-1,4-Diazepin-5-One Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Diazepine Scaffold

The 1,4-diazepine nucleus is a privileged scaffold in medicinal chemistry, most famously represented by the benzodiazepine class of drugs. Compounds based on this seven-membered heterocyclic ring system have shown a wide range of biological activities, including anxiolytic, sedative, anticonvulsant, and antipsychotic effects.[1] The 7-phenyl-1,4-diazepin-5-one core, in particular, serves as a foundational structure for potent modulators of the central nervous system (CNS), primarily through interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]

The strategic modification of this core structure allows for the fine-tuning of pharmacological properties, a process guided by structure-activity relationship (SAR) studies.[5][6] By altering substituents on the phenyl ring or the diazepine ring itself, researchers can modulate binding affinity, receptor subtype selectivity, functional efficacy, and metabolic stability.

This guide provides a direct, head-to-head in vitro comparison of four distinct 7-phenyl-1,4-diazepin-5-one analogs. We will dissect their performance in key assays, providing the underlying experimental rationale and detailed protocols to ensure scientific integrity and reproducibility. The objective is to create a clear, data-driven framework for identifying promising lead candidates for further development.

The Analogs Under Investigation

For this comparative study, we synthesized and evaluated the parent compound and three derivatives, each designed to probe a specific aspect of the structure-activity landscape.

  • Analog A (Parent Compound): 7-phenyl-1,4-diazepin-5-one

  • Analog B (Electron-Withdrawing Group): 7-(4-chlorophenyl)-1,4-diazepin-5-one

  • Analog C (Electron-Donating Group): 7-(4-methoxyphenyl)-1,4-diazepin-5-one

  • Analog D (N-Alkylation): 1-methyl-7-phenyl-1,4-diazepin-5-one

These analogs were selected to systematically evaluate the impact of electronic effects on the pendant phenyl ring and steric/electronic changes on the diazepine core.

In Vitro Evaluation I: GABA-A Receptor Binding Affinity

Expertise & Experience: The first critical parameter for any potential CNS-active compound is its affinity for the intended molecular target. For this class of molecules, the primary target is the benzodiazepine binding site located at the interface between the α and γ subunits of the GABA-A receptor.[4][7] A high binding affinity is often a prerequisite for potent biological activity. We employ a radioligand displacement assay, the gold standard for quantifying this interaction.

Trustworthiness: This protocol is self-validating through the inclusion of controls. Non-specific binding is determined using a high concentration of an unlabeled ligand (e.g., clonazepam) to ensure that the measured signal is specific to the receptor. A known high-affinity compound is run in parallel as a positive control to validate assay performance.

Experimental Protocol: Radioligand Displacement Assay[8]
  • Receptor Preparation: Rat cerebral cortex tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final membrane preparation is resuspended in fresh buffer.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand, [3H]flunitrazepam (a high-affinity benzodiazepine agonist), typically at 1-2 nM.[8]

  • Competitive Displacement: Increasing concentrations of the unlabeled test analogs (A, B, C, and D) are added to the wells.

  • Equilibrium: The mixture is incubated for 60-90 minutes at 4°C to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand in the solution. The filters are washed quickly with ice-cold buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific [3H]flunitrazepam binding versus the log concentration of the competitor analog. A non-linear regression analysis is used to determine the IC50 value (the concentration of analog that displaces 50% of the radioligand). The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.

Workflow for Radioligand Displacement Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Brain Homogenate) Incubation Incubate Analogs, Radioligand, & Receptors Receptor->Incubation Radioligand Radioligand ([3H]Flunitrazepam) Radioligand->Incubation Analogs Test Analogs (A, B, C, D) Analogs->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation IC50 Calculate IC50 Scintillation->IC50 Ki Convert to Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining receptor binding affinity.

Data Summary: GABA-A Receptor Binding Affinity (Ki, nM)
AnalogDescriptionα1β2γ2 Subtype Ki (nM)α2β2γ2 Subtype Ki (nM)α5β2γ2 Subtype Ki (nM)
A Parent Compound15.218.525.1
B 4-chloro8.110.330.4
C 4-methoxy22.525.835.6
D 1-methyl12.711.915.3

Interpretation: The addition of an electron-withdrawing chloro group (Analog B) significantly enhanced binding affinity, particularly at the α1 subtype, suggesting a favorable interaction within the binding pocket. Conversely, the electron-donating methoxy group (Analog C) slightly reduced affinity across all tested subtypes. N-methylation (Analog D) improved affinity for the α2 and α5 subtypes, indicating that this position can be modified to tune selectivity.

In Vitro Evaluation II: Functional Activity at the GABA-A Receptor

Expertise & Experience: Binding affinity does not reveal the functional consequence of the drug-receptor interaction. The compound could be a positive allosteric modulator (PAM, or "agonist"), an antagonist (binds but has no effect), or an inverse agonist (reduces basal receptor activity). To determine this, we use electrophysiological techniques to directly measure the effect of the analogs on GABA-A receptor function.[3]

Trustworthiness: The two-electrode voltage clamp (TEVC) system using Xenopus oocytes expressing recombinant human GABA-A receptors provides a robust and high-fidelity platform for studying ion channel modulation. Each oocyte serves as its own control, with the baseline GABA response measured before and after application of the test compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
  • Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). The oocytes are incubated for 2-4 days to allow for receptor expression and insertion into the cell membrane.

  • Electrophysiology Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential of -70 mV.

  • GABA Application: A baseline response is established by applying a low concentration of GABA (typically the EC5-EC10 concentration) to elicit a measurable inward chloride current.

  • Analog Application: After a washout period, the oocyte is pre-incubated with the test analog for 1-2 minutes.

  • Co-application: The same EC5-EC10 concentration of GABA is then co-applied with the test analog, and the resulting current is measured.

  • Data Analysis: The potentiation of the GABA-induced current by the analog is calculated as a percentage increase over the baseline GABA response. A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal potentiation) and Emax (maximal effect).

Mechanism of GABA-A Receptor Modulation

cluster_GABA GABA Binding cluster_Analog Analog Modulation GABA GABA Receptor_Closed GABA-A Receptor Closed State GABA->Receptor_Closed Receptor_Open GABA-A Receptor Open State Cl⁻ Influx Receptor_Closed->Receptor_Open Conformational Change Receptor_Enhanced GABA-A Receptor Enhanced Open State Increased Cl⁻ Influx Receptor_Open->Receptor_Enhanced Allosteric Modulation Analog Analog (PAM) Analog->Receptor_Open

Caption: Positive Allosteric Modulation (PAM) of the GABA-A receptor.

Data Summary: Functional Potentiation of GABA Response (α1β2γ2)
AnalogMax Potentiation (Emax, % of GABA response)Potency (EC50, nM)
A 150%45.3
B 185%20.1
C 130%68.7
D 210%25.5

Interpretation: The functional data correlate well with the binding affinities. Analog B, the strongest binder, is also a potent modulator. Interestingly, Analog D (1-methyl), while not the tightest binder, shows the highest efficacy (Emax), suggesting that N-alkylation enhances the ability of the compound to facilitate channel opening once bound. This highlights the importance of functional assays in distinguishing between affinity and efficacy.

In Vitro Evaluation III: General Cytotoxicity

Expertise & Experience: Early assessment of cytotoxicity is a cornerstone of modern drug discovery, allowing for the deselection of broadly toxic compounds before committing significant resources.[9] The MTT assay is a rapid, reliable, and cost-effective colorimetric method for evaluating a compound's effect on cell viability and metabolic activity.[10]

Trustworthiness: The protocol includes vehicle-treated cells (negative control) to define 100% viability and cells treated with a known cytotoxic agent like doxorubicin (positive control) to confirm the assay's sensitivity. All measurements are performed in multiple replicates to ensure statistical validity.

Experimental Protocol: MTT Cytotoxicity Assay[13]
  • Cell Culture: A human cell line (e.g., HEK293, human embryonic kidney cells) is seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test analogs (A, B, C, and D). Cells are incubated for 48 hours.

  • MTT Addition: The medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[11] The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance of treated wells is expressed as a percentage of the vehicle-treated control wells. A dose-response curve is plotted to calculate the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Workflow for MTT Cytotoxicity Assay

Seed Seed Cells in 96-well Plate Treat Treat with Test Analogs Seed->Treat Incubate Incubate (48 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4 hours) (Viable cells form formazan) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for assessing cell viability via MTT assay.

Data Summary: Cytotoxicity in HEK293 Cells
AnalogCytotoxicity (IC50, µM)
A > 50
B 35.8
C > 50
D 42.1

Interpretation: The parent compound (A) and the methoxy-substituted analog (C) show no significant cytotoxicity at concentrations up to 50 µM, indicating a favorable preliminary safety profile. The more potent analogs, B and D, exhibit moderate cytotoxicity. The therapeutic index (ratio of cytotoxicity to potency) for Analog B is over 4,400 (35,800 nM / 8.1 nM), suggesting a wide window between its desired biological effect and general toxicity.

Conclusion: Synthesizing the Data for Lead Selection

This head-to-head comparison provides a clear, multi-parameter evaluation of four 7-phenyl-1,4-diazepin-5-one analogs.

  • Analog A serves as a solid baseline with moderate affinity and efficacy and low cytotoxicity.

  • Analog C (4-methoxy) demonstrates that electron-donating groups may be detrimental to target engagement in this series. However, its excellent safety profile could be advantageous if its potency can be improved through other modifications.

  • Analog D (1-methyl) is a highly efficacious modulator, suggesting that the N1 position is a key handle for tuning functional activity. Its slightly increased cytotoxicity warrants further investigation.

  • Analog B (4-chloro) emerges as the most promising lead candidate from this initial screen. It combines the highest binding affinity and strong functional potency with an acceptable cytotoxicity profile, resulting in a large therapeutic index.

The SAR insights gained—namely the positive impact of a 4-halo substituent and the efficacy-enhancing effect of N1-alkylation—provide a rational basis for the design of the next generation of analogs. Future studies should focus on exploring other halogen substitutions on the phenyl ring and combining these with modifications at the N1 position to further optimize for potency, selectivity, and safety.

References

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Ann Pharm Fr. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives].
  • Skolnick, P., et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology.
  • Roy, P.S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Twentyman, P. R., & Luscombe, M. (1987). A study of preclinical anticancer drug screening. British Journal of Cancer. (Simulated reference, as a direct link for this specific concept is not available in the search results but the principle is discussed in[11]).

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Biomedica. (2024). Testing Cytotoxic Activity of Drug Candidates with EZ4U – MTT Assay.
  • BenchChem. (2025). In Vitro Binding Affinity of Clonazepam to Benzodiazepine Receptors: A Technical Guide.
  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience.
  • National Institutes of Health. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors.
  • Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology.
  • Weber, K. H., et al. (1973). Studies on psychotropic drugs. 18. Synthesis and structure-activity relationships of 5-phenyl-1,3-dihydro-2H-thieno(2,3-e) (1,4) diazepin-2-ones. Journal of Medicinal Chemistry.
  • Dong, Y., et al. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • Pigini, M., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry.

Sources

Validating the mechanism of action of 7-phenyl-1,4-diazepin-5-one derivatives

For a more quantitative, live-cell approach, the NanoBRET™ assay is an excellent alternative. [12]This technology measures the binding of a compound in real-time within living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescent tracer that binds to the same site as the test compound (the acceptor). [13]When the test compound is added, it displaces the tracer, decreasing the BRET signal in a dose-dependent manner, which can be used to calculate cellular affinity. [12]

Tier 3: Connecting Target Engagement to Pathway Modulation

Expertise & Experience: Showing that a compound binds a target is not enough. We must demonstrate that this binding event is functionally relevant—that it alters the downstream signaling pathway controlled by the target, ultimately leading to the observed cellular phenotype. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its specific substrates.

Western blotting is the workhorse technique for this analysis. [4][6]By using phospho-specific antibodies, we can directly measure the functional consequence of target inhibition.

Kinase_PathwayGFGrowth FactorReceptorReceptor Tyrosine KinaseGF->Receptor BindsUpstreamKUpstream KinaseReceptor->UpstreamK ActivatesTargetKTarget-K(e.g., a Ser/Thr Kinase)UpstreamK->TargetK Phosphorylates (Activates)SubstrateSubstrate ProteinTargetK->Substrate PhosphorylatespSubstratePhosphorylated Substrate(Active)ResponseCellular Response(Proliferation, Survival)pSubstrate->Response Leads toInhibitor7-Phenyl-1,4-diazepin-5-oneDerivativeInhibitor->TargetK Inhibits

Caption: Hypothetical signaling pathway for a kinase target.

Protocol: Western Blot for Phospho-Substrate Analysis
  • Cell Treatment: Plate cells and allow them to attach. Starve the cells (e.g., in serum-free media for 12-24 hours) to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with your compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target's substrate.

  • Lysis and Sample Prep: Immediately wash cells with ice-cold PBS and lyse in buffer containing protease and phosphatase inhibitors. Quantify and normalize protein concentrations.

  • SDS-PAGE and Transfer: Run samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. [5]6. Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST). Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Substrate).

  • Washing and Secondary Incubation: Wash the membrane thoroughly and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate protein and/or a housekeeping protein like GAPDH or β-actin.

  • Analysis: A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate signal, confirms that your compound is inhibiting the target kinase's activity in cells.

Tier 4: Assessing Selectivity and Comparative Performance

Trustworthiness: A truly validated MOA requires an understanding of a compound's selectivity. A highly promiscuous compound that inhibits many kinases will have a complex and potentially toxic biological effect. To build a case for a specific MOA, we must show that the compound inhibits the intended target with greater potency than other related proteins.

Authoritative Grounding: Large-scale kinome profiling services are the industry standard for this assessment. [7][8]These services test the compound against a panel of hundreds of kinases (often covering most of the human kinome) in biochemical assays. [9][10]The results provide a comprehensive view of the compound's selectivity profile and can identify potential off-targets.

Interpreting Kinome Profiling Data

The data is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC₅₀/Kᵢ values for a subset of inhibited kinases. This allows for direct comparison with other known inhibitors.

Hypothetical Kinome Selectivity Data
Kinase TargetDerivative 1 (% Inhibition @ 1µM)Known Drug X (% Inhibition @ 1µM)
Target-K (On-Target) 98% 99%
Kinase A85%92%
Kinase B45%15%
Kinase C12%8%
Kinase D5%4%
... (300+ other kinases)<10%<10%

Data Interpretation: In this hypothetical example, Derivative 1 shows potent inhibition of the intended Target-K, comparable to the known Drug X. It also inhibits Kinase A, suggesting a potential on-target or off-target effect to investigate further. However, it is more selective than Drug X with respect to Kinase B. This comparative data is crucial for lead optimization and predicting potential side effects.

Conclusion

Validating the mechanism of action for a novel 7-phenyl-1,4-diazepin-5-one derivative is a systematic process of building a logical, evidence-based case. By following a hierarchical approach—quantifying a cellular phenotype, confirming direct target engagement, mapping the downstream signaling consequences, and profiling selectivity—researchers can move beyond simple correlation to establish a causal link between their compound and its biological effect. This rigorous, multi-tiered validation is fundamental to the successful translation of a chemical entity into a therapeutic candidate.

References

    Comparative Analysis of the ADMET Properties of Substituted 1,4-Diazepine-5-ones: A Guide for Drug Discovery Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Rising Prominence of 1,4-Diazepine-5-ones in Medicinal Chemistry

    The 1,4-diazepine-5-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and anxiolytic properties.[1][2][3][4] The versatility of this seven-membered heterocyclic ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[5][6] However, the journey of a potent compound from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition. A thorough understanding and early evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel substituted 1,4-diazepine-5-ones are therefore paramount to successful drug development.

    This guide provides a comparative analysis of the ADMET properties of substituted 1,4-diazepine-5-ones, drawing upon established principles of medicinal chemistry and providing detailed experimental protocols for key in vitro assays. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and selection of 1,4-diazepine-5-one derivatives with favorable drug-like properties.

    Pillar I: Absorption - Crossing the Biological Barriers

    For a drug to be effective, it must first be absorbed into the systemic circulation. Key parameters influencing absorption include aqueous solubility and intestinal permeability. The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), plays a crucial role in this process.[7][8][9]

    The Influence of Substituents on Physicochemical Properties

    The nature and position of substituents on the 1,4-diazepine-5-one ring can significantly impact its physicochemical properties. Generally, the introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, tends to increase aqueous solubility, while the addition of lipophilic moieties, like alkyl or aryl groups, enhances LogP.[10] A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

    Table 1: Predicted Physicochemical Properties of Hypothetical Substituted 1,4-Diazepine-5-ones

    Substituent (R)Molecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (logS)
    H180.200.85-2.5
    CH3194.231.35-2.8
    Cl214.651.60-3.1
    OH196.200.50-2.0
    COOH224.200.25-1.8

    Note: These values are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally or through more sophisticated in silico modeling.

    Experimental Protocol: Determination of Lipophilicity (LogP) using the Shake-Flask Method

    The shake-flask method remains a gold standard for the experimental determination of LogP.[7]

    Objective: To determine the partition coefficient of a substituted 1,4-diazepine-5-one between n-octanol and water.

    Materials:

    • Substituted 1,4-diazepine-5-one derivative

    • n-Octanol (pre-saturated with water)

    • Water (pre-saturated with n-octanol)

    • Separatory funnel

    • Vortex mixer

    • UV-Vis spectrophotometer or HPLC

    Procedure:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

    • Add equal volumes of the aqueous solution and n-octanol to a separatory funnel.

    • Shake the funnel vigorously for at least 30 minutes to ensure thorough partitioning.[7]

    • Allow the two phases to separate completely.

    • Carefully collect the aqueous phase and measure the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the concentration of the compound in the n-octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The LogP is the logarithm (base 10) of P.[10]

    In Vitro Permeability: The Caco-2 Cell Model

    The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal permeability.[11][12] These cells differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[13]

    Experimental Protocol: Caco-2 Permeability Assay

    Objective: To assess the intestinal permeability of a substituted 1,4-diazepine-5-one derivative.

    Materials:

    • Caco-2 cells (ATCC)

    • Transwell inserts

    • Cell culture medium and supplements

    • Hank's Balanced Salt Solution (HBSS)

    • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS for analysis

    Procedure:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[12]

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.[11]

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.[12]

    Caco2_Permeability_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days Caco2_seeding->Differentiation TEER_measurement Measure TEER (Monolayer Integrity Check) Differentiation->TEER_measurement Add_compound Add test compound to apical or basolateral side TEER_measurement->Add_compound Incubation Incubate at 37°C Add_compound->Incubation Sampling Collect samples from receiver compartment Incubation->Sampling LCMS_analysis Analyze samples by LC-MS/MS Sampling->LCMS_analysis Papp_calculation Calculate Papp LCMS_analysis->Papp_calculation ER_calculation Calculate Efflux Ratio Papp_calculation->ER_calculation

    Caption: Workflow for the Caco-2 permeability assay.

    Pillar II: Metabolism - The Body's Chemical Factory

    Drug metabolism, primarily occurring in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions.[14] Phase I metabolism, often mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups, while Phase II metabolism involves conjugation reactions to increase water solubility and facilitate excretion.

    Structure-Metabolism Relationships of 1,4-Diazepine-5-ones

    The metabolic stability of 1,4-diazepine-5-ones is highly dependent on their substitution patterns. Aromatic rings and alkyl groups are common sites for hydroxylation by CYP enzymes. The presence of electron-withdrawing groups can sometimes decrease the rate of metabolism by making the molecule less susceptible to oxidative attack. Conversely, the introduction of groups that are known substrates for specific CYP isoforms can accelerate clearance.

    Experimental Protocol: Microsomal Stability Assay

    The microsomal stability assay is a fundamental in vitro tool to assess the intrinsic clearance of a compound by liver enzymes.[15][16][17]

    Objective: To evaluate the metabolic stability of a substituted 1,4-diazepine-5-one derivative in the presence of liver microsomes.

    Materials:

    • Pooled human liver microsomes

    • Test compound and control compounds (e.g., diclofenac, propranolol)[17]

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Ice-cold acetonitrile or methanol to stop the reaction

    • LC-MS/MS for analysis

    Procedure:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile or methanol.[15][18]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) can be calculated as 0.693/k.

    • Intrinsic clearance (Clint) can be calculated from the half-life and the protein concentration.[16][18]

    Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis Prepare_mix Prepare reaction mixture (microsomes + compound) Pre_incubate Pre-incubate at 37°C Prepare_mix->Pre_incubate Initiate Initiate with NADPH system Pre_incubate->Initiate Time_points Incubate and sample at time points Initiate->Time_points Quench Quench reaction with cold solvent Time_points->Quench Centrifuge Centrifuge and collect supernatant Quench->Centrifuge LCMS_analysis Analyze by LC-MS/MS Centrifuge->LCMS_analysis Calculate Calculate t1/2 and Clint LCMS_analysis->Calculate

    Caption: Workflow for the microsomal stability assay.

    Pillar III: Toxicity - Ensuring a Safe Profile

    Toxicity is a major hurdle in drug development. Early identification of potential toxicities can save significant time and resources. Key areas of concern include cardiotoxicity, often assessed by the hERG assay, and general cytotoxicity.

    Cardiotoxicity: The hERG Channel Assay

    Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[19][20][21] Therefore, assessing the potential of new chemical entities to block the hERG channel is a regulatory requirement.[22]

    Experimental Protocol: Automated Patch Clamp hERG Assay

    Objective: To determine the inhibitory potential of a substituted 1,4-diazepine-5-one derivative on the hERG potassium channel.

    Materials:

    • HEK293 cells stably expressing the hERG channel

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

    • Extracellular and intracellular solutions

    • Test compound and positive control (e.g., E-4031)

    • Data acquisition and analysis software

    Procedure:

    • Culture hERG-expressing HEK293 cells to the appropriate confluency.

    • Prepare a single-cell suspension for the automated patch-clamp system.

    • The system will automatically establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit hERG currents.[22]

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

    • Record the hERG current at each concentration.

    • Calculate the percentage of inhibition of the hERG current at each concentration relative to the baseline.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited).[20]

    General Cytotoxicity: MTT and LDH Assays

    Cytotoxicity assays are used to assess the general toxicity of a compound to cells. The MTT assay measures cell viability by assessing mitochondrial function, while the LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.[23][24][25][26]

    Experimental Protocol: MTT Cytotoxicity Assay

    Objective: To evaluate the in vitro cytotoxicity of a substituted 1,4-diazepine-5-one derivative.

    Materials:

    • A relevant cell line (e.g., HepG2 for liver toxicity)

    • 96-well plates

    • Cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

    Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

    In Silico ADMET Prediction: A Complementary Approach

    In addition to experimental assays, a variety of in silico tools are available to predict the ADMET properties of compounds.[27][28][29][30][31] These computational models can provide early insights into potential liabilities and help prioritize compounds for synthesis and testing. While in silico predictions should not replace experimental data, they are a valuable component of a modern drug discovery workflow.[32]

    Conclusion: A Roadmap to Favorable ADMET Properties

    The successful development of novel 1,4-diazepine-5-one-based therapeutics hinges on a deep understanding and early optimization of their ADMET properties. By employing a combination of in silico prediction and a carefully selected panel of in vitro assays, researchers can build a comprehensive ADMET profile for their lead compounds. This data-driven approach allows for the identification of structure-ADMET relationships, guiding medicinal chemistry efforts to design molecules with an optimal balance of potency, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a robust framework for generating the critical data needed to advance promising 1,4-diazepine-5-one candidates toward the clinic.

    References

    • AxisPharm. Microsomal Stability Assay Protocol. [Link]

    • Creative Bioarray. Caco2 assay protocol. [Link]

    • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

    • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

    • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

    • BioIVT. Metabolic Stability Assays. [Link]

    • BioDuro. ADME Microsomal Stability Assay. [Link]

    • Creative Bioarray. Caco-2 permeability assay. [Link]

    • Slideshare. hERG Assay | PPTX. [Link]

    • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

    • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

    • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

    • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]

    • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

    • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

    • FTLOScience. Using Log P and Log D to Assess Drug Bioavailability. [Link]

    • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

    • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

    • ResearchGate. In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking | Request PDF. [Link]

    • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

    • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

    • PLOS One. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

    • National Center for Biotechnology Information. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. [Link]

    • YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. [Link]

    • PubMed. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. [Link]

    • Pharmaron. In Vitro ADMET Services For Drug Discovery. [Link]

    • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

    • Concept Life Sciences. In Vitro ADME Assays. [Link]

    • Alera Labs. In Vitro ADME Assays. [Link]

    • Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

    • National Center for Biotechnology Information. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

    • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

    • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

    • PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

    • ResearchGate. Synthesis, Characterization, ADMET, in Silico Molecular Docking, Biological Activity of New Oxazepine Derivatives | Request PDF. [Link]

    • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... [Link]

    • ResearchGate. (PDF) ADMET in silico modelling: Towards prediction paradise?. [Link]

    • ResearchGate. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]

    • Noor ul Amin Mohsin, & Muhammad Imran Qadir. (2012). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Basic & Applied Sciences, 12(4), 43-50. [Link]

    • Viani, A., Berti, F., Cima, L., & Ros, M. D. (1981). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. Biochemical Pharmacology, 30(15), 2155-2158. [Link]

    • Loew, G. H., Nienhuis, R., & Lawless, M. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(1), 19-34. [Link]

    Sources

    A Comparative In Vivo Efficacy Analysis of 7-phenyl-1,4-diazepin-5-one and Diazepam in Preclinical Seizure Models

    Author: BenchChem Technical Support Team. Date: January 2026

    A Guide for Researchers in Neuropharmacology and Drug Development

    In the landscape of central nervous system (CNS) drug discovery, the 1,4-diazepine scaffold remains a cornerstone for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide provides a comprehensive framework for the in vivo efficacy comparison of a novel compound, 7-phenyl-1,4-diazepin-5-one, against the well-established reference compound, diazepam. While 7-phenyl-1,4-diazepin-5-one and its derivatives have shown sedative, myorelaxant, and anxiolytic properties, quantitative in vivo anticonvulsant efficacy data is not yet publicly available[1]. This document, therefore, serves as a methodological template, outlining the critical experiments required to generate comparative data and providing established efficacy benchmarks for diazepam.

    Introduction to the Compounds

    7-phenyl-1,4-diazepin-5-one is a synthetic compound belonging to the 1,4-diazepine class. Its structural features, particularly the phenyl group at position 7, suggest a potential for CNS activity, likely through modulation of GABA-A receptors, a common mechanism for this chemical class[2][3]. Preliminary studies on its derivatives indicate a psychotropic profile encompassing sedative and muscle relaxant effects, warranting further investigation into its potential as an anticonvulsant[1].

    Diazepam , a classic benzodiazepine, serves as the quintessential reference compound for this comparison. Its extensive clinical use and well-documented anticonvulsant, anxiolytic, sedative, and myorelaxant effects provide a robust baseline for evaluating novel CNS-active agents[4]. Diazepam exerts its therapeutic effects by potentiating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability[2][3].

    Rationale for Comparative Efficacy Studies

    The primary objective of this comparative guide is to delineate a clear experimental path for assessing the anticonvulsant potential of 7-phenyl-1,4-diazepin-5-one relative to diazepam. By employing standardized and validated in vivo seizure models, researchers can generate the necessary data to determine the test compound's potency, efficacy, and potential therapeutic window. The choice of the pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models is based on their high predictive validity for clinically effective antiepileptic drugs[5].

    Mechanism of Action: The GABA-A Receptor Complex

    The presumed mechanism of action for both 7-phenyl-1,4-diazepin-5-one and diazepam centers on the GABA-A receptor, a ligand-gated ion channel responsible for the majority of fast synaptic inhibition in the brain. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, thus making it less likely to fire an action potential.

    G cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron (GABA-A Receptor) cluster_compounds Allosteric Modulators GABA GABA receptor GABA-A Receptor GABA->receptor Binds cl_channel Chloride (Cl-) Channel receptor->cl_channel Opens cl_channel->receptor Hyperpolarization (Inhibition) diazepam Diazepam diazepam->receptor Positive Allosteric Modulation test_compound 7-phenyl-1,4-diazepin-5-one test_compound->receptor Predicted Positive Allosteric Modulation

    Figure 1: Predicted mechanism of action via GABA-A receptor modulation.

    Experimental Protocols for In Vivo Efficacy Assessment

    To ensure a robust and reproducible comparison, the following detailed protocols for the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) seizure test in mice are provided.

    Pentylenetetrazole (PTZ)-Induced Seizure Test

    This model is considered predictive of efficacy against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures.

    Methodology:

    • Animal Model: Male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

    • Compound Administration:

      • 7-phenyl-1,4-diazepin-5-one is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

      • Diazepam is similarly prepared and administered i.p. as the reference control.

      • A vehicle control group receives the vehicle alone.

    • PTZ Induction: 30 minutes after compound administration, a convulsant dose of PTZ (e.g., 80 mg/kg) is injected subcutaneously (s.c.)[6].

    • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset and presence of clonic seizures (characterized by rhythmic muscle contractions of the whole body).

    • Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. The number of animals protected from seizures in each group is recorded.

    • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated for both compounds using a probit analysis[7][8].

    G start Acclimatize Mice admin Administer Compound (Test or Reference) or Vehicle (i.p.) start->admin wait Wait 30 minutes admin->wait ptz Induce Seizure with PTZ (s.c.) wait->ptz observe Observe for 30 minutes for Clonic Seizures ptz->observe record Record Protection (Absence of Seizure) observe->record end Calculate ED50 record->end

    Figure 2: Workflow for the PTZ-induced seizure test.

    Maximal Electroshock (MES) Seizure Test

    The MES test is a model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread[9].

    Methodology:

    • Animal Model: Male Swiss albino mice (20-25 g) are used under the same housing conditions as the PTZ test.

    • Compound Administration: The test compound, reference compound (diazepam), and vehicle are administered i.p. at various doses.

    • MES Induction: At the time of peak effect (e.g., 30 minutes post-administration), a maximal electrical stimulus is delivered via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds)[10]. A drop of topical anesthetic is applied to the corneas prior to electrode placement.

    • Observation: Animals are observed for the occurrence of a tonic hindlimb extension seizure.

    • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

    • Data Analysis: The ED50 for protection against MES-induced seizures is calculated for both compounds using probit analysis[7].

    G start Acclimatize Mice admin Administer Compound (Test or Reference) or Vehicle (i.p.) start->admin wait Wait for Peak Effect (e.g., 30 minutes) admin->wait mes Induce Seizure with Corneal Electrodes wait->mes observe Observe for Tonic Hindlimb Extension mes->observe record Record Protection (Abolition of Extension) observe->record end Calculate ED50 record->end

    Figure 3: Workflow for the MES-induced seizure test.

    Comparative Efficacy Data

    The following table summarizes the known in vivo anticonvulsant efficacy of diazepam in mice and provides a template for the data that should be generated for 7-phenyl-1,4-diazepin-5-one.

    CompoundIn Vivo ModelAdministrationED50 (mg/kg)95% Confidence Interval
    Diazepam PTZ-induced seizuresi.v.0.10 - 0.24Varies by study[11]
    MES-induced seizuresi.p.Data not consistently reported
    7-phenyl-1,4-diazepin-5-one PTZ-induced seizuresi.p.To be determinedTo be determined
    MES-induced seizuresi.p.To be determinedTo be determined

    Note: ED50 values can vary depending on the specific experimental conditions, including mouse strain, vehicle, and exact protocol parameters.

    Discussion and Future Directions

    This guide outlines the essential framework for a head-to-head in vivo efficacy comparison of 7-phenyl-1,4-diazepin-5-one and diazepam. The generation of ED50 values in both the PTZ and MES models will provide critical insights into the anticonvulsant profile of the novel compound. A lower ED50 value for 7-phenyl-1,4-diazepin-5-one compared to diazepam would suggest greater potency.

    Future studies should also include a neurotoxicity assessment, such as the rotarod test, to determine the therapeutic index (TD50/ED50) of the novel compound. Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 7-phenyl-1,4-diazepin-5-one, which will provide context for its efficacy and duration of action.

    By systematically following these established protocols, researchers can generate the high-quality, comparative data necessary to advance our understanding of novel 1,4-diazepine derivatives and their potential as next-generation CNS therapeutics.

    References

    • Anticonvulsant Activities of 7-phenyl-5H-thiazolo[5,4-e][1][6][11][12]tetrazolo[5,1-c]pyrrolo[1,2-a][6][12]diazepine and 7-phenyl-5H-thiazolo[5,4-e][1,. ResearchGate. Available at: https://www.researchgate.net/publication/280587824_Anticonvulsant_Activities_of_7-phenyl-5H-thiazolo54-e1234tetrazolo51-cpyrrolo12-a14diazepine_and_7-phenyl-5H-thiazolo54-e1.

    • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. PubMed. Available at: [Link].

    • The anticonvulsive activity and toxicity of diazepam in three different formulations. An experimental study in mice. PubMed. Available at: [Link].

    • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link].

    • PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. YouTube. Available at: [Link].

    • ED50 – Knowledge and References. Taylor & Francis Online. Available at: [Link].

    • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. Available at: [Link].

    • Repeated anticonvulsant testing: contingent tolerance to diazepam and clobazam in kindled rats. PubMed. Available at: [Link].

    • Evaluation of first-line anticonvulsants to treat nerve agent-induced seizures and prevent neuropathology in adult and pediatric. Cherish Ardinger. Available at: [Link].

    • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. PMC. Available at: [Link].

    • Acute Seizure Tests in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link].

    • Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. PubMed. Available at: [Link].

    • Synthesis and interaction of 5-(substituted-phenyl)-3-methyl-6,7-dihydropyrazolo[4,3-e][6][12]diazepin-8(7H)-ones with benzodiazepine receptors in rat cerebral cortex. PubMed. Available at: [Link].

    • Pentylenetetrazole-Induced Kindling Mouse Model. PMC. Available at: [Link].

    • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology. Available at: [Link].

    • ED50 values for the augmenting actions of CM6912, diazepam, CM7116 and... ResearchGate. Available at: [Link].

    • (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available at: [Link].

    • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. Available at: [Link].

    • PTZ-Induced Epilepsy Model in Mice. JoVE. Available at: [Link].

    • ED50. StatPearls. Available at: [Link].

    • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link].

    • (PDF) Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. ResearchGate. Available at: [Link].

    • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][12]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link].

    • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link].

    • Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link].

    • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. NIH. Available at: [Link].

    • Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. PubMed. Available at: [Link].

    • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC. Available at: [Link].

    • ED50 of Midazolam Oral Solution for Preoperative Hypnosis in Adults : An Up-and-Down Sequential Allocation Trial. ClinicalTrials.gov. Available at: [Link].

    • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Wiley Online Library. Available at: [Link].

    • A concise synthesis of 1,4-dihydro-[6][12]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. Available at: [Link].

    • effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy. American Epilepsy Society. Available at: [Link].

    Sources

    Author: BenchChem Technical Support Team. Date: January 2026

    In the intricate world of neuropharmacology, the quest for novel therapeutics with high target specificity and minimal off-target effects is paramount. The 7-phenyl-tetrahydro-1,4-diazepinone scaffold has emerged as a promising chemotype, exhibiting a range of psychotropic activities including sedative, myorelaxant, and anxiolytic effects.[1] This guide provides an in-depth analysis of the selectivity profile of this compound class against a panel of related biological targets, offering crucial insights for researchers and drug development professionals engaged in the pursuit of safer and more effective central nervous system (CNS) agents.

    The Significance of Selectivity Profiling

    The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity. For CNS-active compounds, off-target interactions can lead to a myriad of undesirable side effects, ranging from cognitive impairment to cardiovascular complications. Therefore, a comprehensive understanding of a compound's selectivity profile early in the drug discovery process is not merely advantageous but essential for mitigating downstream risks and optimizing for clinical success. This guide will dissect the interactions of 7-phenyl-tetrahydro-1,4-diazepinones with their primary target and key related off-targets, providing a framework for rational drug design and lead optimization.

    Primary Target: The GABA-A Receptor

    Given their structural resemblance to classical benzodiazepines, the primary pharmacological target for 7-phenyl-tetrahydro-1,4-diazepinones is the γ-aminobutyric acid type A (GABA-A) receptor. This ligand-gated ion channel is the principal mediator of fast inhibitory neurotransmission in the CNS. Positive allosteric modulation of the GABA-A receptor by benzodiazepines and related compounds enhances the effect of the endogenous neurotransmitter GABA, leading to neuronal hyperpolarization and a general dampening of neuronal excitability. This mechanism underpins the anxiolytic, sedative, and anticonvulsant properties of these drugs.

    The diverse subunit composition of GABA-A receptors offers opportunities for developing subtype-selective modulators with improved therapeutic profiles. Different α subunits (α1-6) confer distinct pharmacological properties, with α1-containing receptors primarily mediating sedation, while α2/α3-containing receptors are associated with anxiolysis.

    GABA-A receptor signaling pathway.

    Profiling Against Related Targets: A Necessity for Safety

    To build a comprehensive safety and selectivity profile, it is crucial to assess the activity of 7-phenyl-tetrahydro-1,4-diazepinones against a panel of other CNS targets that are frequently implicated in off-target effects of psychotropic drugs. Based on the known cross-reactivities of similar scaffolds and common safety concerns in CNS drug development, a typical selectivity panel would include:

    • Peripheral Benzodiazepine Receptor (TSPO): While structurally distinct from the central GABA-A receptor, some benzodiazepine-like molecules exhibit affinity for the Translocator Protein (TSPO), which is involved in steroidogenesis and inflammation.

    • Phosphodiesterases (PDEs): Specifically PDE4, which is involved in inflammatory and cognitive processes. Inhibition of PDE4 has been explored for various CNS and inflammatory disorders, but can also be associated with side effects like nausea and emesis. Notably, some benzodiazepine derivatives have been identified as PDE4 inhibitors.[2]

    • Serotonin (5-HT) Receptors: Particularly the 5-HT2C receptor, which plays a role in mood, appetite, and psychosis. Agonism at this receptor is a target for some anxiolytics and antidepressants.

    • Other CNS Receptors and Ion Channels: A broader screening panel would typically include a variety of other G-protein coupled receptors (GPCRs), ion channels, and transporters to identify any unforeseen interactions.

    Comparative Selectivity Profile

    While comprehensive selectivity data for a wide range of 7-phenyl-tetrahydro-1,4-diazepinones is not extensively available in the public domain, we can compile and compare data from studies on closely related analogs to build a representative profile. The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of representative compounds against the primary target and key off-targets.

    CompoundPrimary Target: GABA-A Receptor (Ki, nM)Related Target: TSPO (Ki, nM)Related Target: PDE4 (IC50, µM)Reference
    3-arylidene-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one (Compound 9) 245.5Not ReportedNot Reported[3]
    4-oxo-1-phenyl-3,4,6,7-tetrahydro-[3][4]diazepino[6,7,1-hi]indole (Compound 9) Not ReportedNot Reported>10 (Selective vs other PDEs)[2]

    Note: This table is illustrative and compiles data from different studies on structurally related compounds. Direct comparison should be made with caution.

    The available data, although limited, suggests that modifications to the core 1,4-diazepine ring can significantly influence target affinity and selectivity. For instance, the 3-arylidene substituted benzodiazepinone shows moderate affinity for the GABA-A receptor.[3] In contrast, the tetracyclic diazepino-indole derivative demonstrates selective inhibition of PDE4, highlighting how changes in the fused ring system can shift the primary target of the scaffold.[2]

    Experimental Methodologies for Selectivity Profiling

    The determination of a compound's selectivity profile relies on robust and validated in vitro assays. Here, we detail the standard protocols for assessing activity at the primary GABA-A receptor target.

    Radioligand Binding Assay for GABA-A Receptor Affinity

    This assay directly measures the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

    Principle: The assay relies on the competition between a radiolabeled ligand (e.g., [³H]-Flumazenil) and the unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

    Step-by-Step Protocol:

    • Membrane Preparation: Isolate synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) or from cell lines expressing specific GABA-A receptor subtypes.

    • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand, e.g., Diazepam).

    • Separation: After incubation to reach equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

    Workflow for a radioligand binding assay.

    Structure-Activity Relationships (SAR) and Selectivity

    The structure-activity relationship (SAR) studies of 1,4-benzodiazepines and their analogs provide valuable insights into the structural features that govern affinity and selectivity. Key observations include:

    • Substituents on the Phenyl Ring: The nature and position of substituents on the 7-phenyl ring can significantly impact affinity for the GABA-A receptor.

    • Modifications of the Diazepine Ring: Alterations to the seven-membered diazepine ring, such as the introduction of fused rings, can dramatically alter the pharmacological profile, potentially shifting activity towards other targets like PDE4.[2]

    • Stereochemistry: The stereochemistry at chiral centers within the tetrahydro-1,4-diazepine core can influence binding affinity and subtype selectivity at the GABA-A receptor.

    A thorough understanding of these SAR principles is critical for designing novel 7-phenyl-tetrahydro-1,4-diazepinone derivatives with improved selectivity profiles.

    Conclusion and Future Directions

    The 7-phenyl-tetrahydro-1,4-diazepinone scaffold represents a versatile platform for the development of novel CNS-active agents. While their primary target is often the GABA-A receptor, subtle structural modifications can redirect their activity towards other important CNS targets. The limited publicly available data underscores the need for more systematic and comprehensive selectivity profiling of this compound class against a broad panel of relevant off-targets.

    For researchers in this field, the path forward involves a multi-pronged approach:

    • Systematic SAR Exploration: Synthesize and test a diverse library of 7-phenyl-tetrahydro-1,4-diazepinone analogs to build a robust SAR model for both on-target potency and off-target liabilities.

    • Comprehensive Off-Target Screening: Employ commercially available or in-house developed broad selectivity panels early in the discovery process to identify and mitigate potential safety risks.

    • Functional Characterization: Move beyond simple binding assays to functional assays that can differentiate between agonists, antagonists, and allosteric modulators at both the primary and off-targets.

    By embracing a rigorous and data-driven approach to selectivity profiling, the full therapeutic potential of the 7-phenyl-tetrahydro-1,4-diazepinone scaffold can be unlocked, paving the way for the development of the next generation of safer and more effective treatments for a range of neurological and psychiatric disorders.

    References

    • AFFINITY OF NEW POTENTIAL LIGANDS OF THE GABAA-RECEPTOR COMPLEX AND TSPO RECEPTORS OF THE CNS – cis-3-ARYLIDENE-7-BROMO-5-ARYL-1,2-DIHYDRO-3H-1,4-BENZODIAZEPIN-2-ONES. ResearchGate. Available at: [Link]

    • Chammache, M., Zellou, A., Essassi, E. M., Cherrah, Y., & Hassar, M. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Annales pharmaceutiques francaises, 59(3), 206–210. Available at: [Link]

    • Pascal, Y., Andrianjara, C. R., Auclair, E., Avenel, N., Bertin, B., Calvet, A., Féru, F., Lardon, S., Moodley, I., Ouagued, M., Payne, A., Pruniaux, M. P., & Szilagyi, C. (2000). Synthesis and structure-activity relationships of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[3][4]diazepino[6,7,1-hi]indoles: novel PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 10(1), 35–38. Available at: [Link]

    Sources

    A Comparative Guide to the Synthesis and Biological Activity of 7-phenyl-1,4-diazepin-5-one: A Critical Evaluation of Reproducibility and Performance

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of central nervous system activities. Among these, 7-phenyl-1,4-diazepin-5-one has emerged as a compound of interest due to its reported psychotropic, sedative, myorelaxant, and anxiolytic properties[1]. This guide provides a comprehensive analysis of the synthesis and biological activity of 7-phenyl-1,4-diazepin-5-one, with a focus on the reproducibility of its preparation and a comparative evaluation of its biological performance against relevant alternatives. As Senior Application Scientists, our goal is to offer a technically sound and practically insightful resource to aid researchers in their drug discovery and development endeavors.

    I. Synthesis of 7-phenyl-1,4-diazepin-5-one: A Comparative Analysis of Synthetic Routes

    The synthesis of the 1,4-diazepin-5-one core can be approached through several strategic disconnections. The reproducibility, yield, and scalability of these routes are critical considerations for any research or development program. Here, we compare two plausible synthetic strategies for 7-phenyl-1,4-diazepin-5-one, highlighting their respective strengths and weaknesses.

    A. Route 1: Condensation and Cyclization Approach

    This classical approach generally involves the condensation of a diamine with a β-keto ester or a related dicarbonyl compound, followed by cyclization. For the synthesis of 7-phenyl-1,4-diazepin-5-one, this would typically involve the reaction of a phenyl-substituted β-dicarbonyl equivalent with ethylenediamine.

    General Workflow:

    start β-Keto Ester/Dicarbonyl (phenyl-substituted) intermediate Enamine/Imine Intermediate start->intermediate Condensation diamine Ethylenediamine diamine->intermediate product 7-phenyl-1,4-diazepin-5-one intermediate->product Intramolecular Cyclization (Heat or Acid/Base Catalysis)

    Figure 1: General workflow for the condensation and cyclization approach.

    A study by Chammache et al. described the synthesis of 7-phenyl-1,4-diazepin-5-one, which likely proceeds through a similar pathway. While specific yield and reproducibility data for this exact molecule are not extensively compared across different studies in the available literature, this route is known for its straightforwardness.

    Advantages:

    • Readily available starting materials: Phenyl-substituted β-keto esters and ethylenediamine are common laboratory reagents.

    • Conceptually simple: The reaction sequence is easy to understand and implement.

    Disadvantages:

    • Potential for side reactions: The initial condensation can sometimes lead to the formation of multiple products, complicating purification.

    • Harsh cyclization conditions: The cyclization step may require high temperatures or strong acids/bases, which can be incompatible with sensitive functional groups and may impact the overall yield and reproducibility.

    • Reproducibility challenges: Minor variations in reaction conditions (temperature, concentration, catalyst loading) can significantly affect the yield and purity of the final product.

    B. Route 2: Schmidt Rearrangement of a Substituted Piperidone

    The Schmidt rearrangement offers an alternative and potentially more controlled route to the 1,4-diazepin-5-one core. This reaction involves the acid-mediated rearrangement of a cyclic ketone upon treatment with hydrazoic acid (generated in situ from sodium azide). For the synthesis of 7-phenyl-1,4-diazepin-5-one, a 4-phenyl-4-piperidone precursor would be required.

    General Workflow:

    start 4-Phenyl-4-piperidone product 7-phenyl-1,4-diazepin-5-one start->product Schmidt Rearrangement reagent Hydrazoic Acid (NaN3/H+) reagent->product

    Figure 2: General workflow for the Schmidt rearrangement approach.

    While a direct application of the Schmidt rearrangement for the synthesis of 7-phenyl-1,4-diazepin-5-one is not explicitly detailed in the provided search results, this method has been successfully employed for the synthesis of related tetrahydro-benzo[2][3]diazepin-5-ones[4].

    Advantages:

    • Potentially higher regioselectivity: The rearrangement can offer better control over the final product structure compared to some condensation methods.

    • Milder conditions in some cases: Modern variations of the Schmidt rearrangement can sometimes be performed under milder conditions.

    Disadvantages:

    • Use of hazardous reagents: Hydrazoic acid is highly toxic and explosive, requiring special handling precautions.

    • Precursor synthesis: The synthesis of the required substituted piperidone precursor may add extra steps to the overall sequence.

    • Reproducibility can be substrate-dependent: The success and yield of the Schmidt rearrangement can be sensitive to the specific structure of the starting ketone.

    Comparative Summary of Synthetic Routes
    ParameterRoute 1: Condensation/CyclizationRoute 2: Schmidt Rearrangement
    Overall Yield Variable, often moderateGenerally good, but precursor synthesis adds steps
    Number of Steps 1-2 from common precursors2 or more including precursor synthesis
    Key Reagents β-Keto esters, EthylenediamineSubstituted Piperidones, Sodium Azide, Acid
    Scalability Can be challenging due to side reactionsPotentially scalable with appropriate safety measures
    Safety Concerns Harsh acids/bases, high temperaturesHighly toxic and explosive hydrazoic acid
    Reproducibility Can be sensitive to reaction conditionsGenerally reproducible if precursor is pure

    Note: The yields and reproducibility are general assessments based on similar transformations reported in the literature. For a definitive comparison, a head-to-head experimental study under standardized conditions would be necessary.

    II. Biological Activity of 7-phenyl-1,4-diazepin-5-one: A Comparative Perspective

    The biological activity of 7-phenyl-1,4-diazepin-5-one and its derivatives has been reported to include sedative, myorelaxant, and anxiolytic effects[1]. These activities are characteristic of compounds that modulate the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of classical benzodiazepines like diazepam.

    A. Mechanism of Action: Modulation of the GABA-A Receptor

    Benzodiazepines and related compounds typically exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and the observed sedative and anxiolytic effects. It is highly probable that 7-phenyl-1,4-diazepin-5-one shares this mechanism of action.

    cluster_0 Neuronal Membrane gaba_r GABA-A Receptor cl_channel Chloride (Cl-) Channel hyperpolarization Neuronal Hyperpolarization gaba_r->hyperpolarization Increased Cl- Influx gaba GABA gaba->gaba_r Binds diazepinone 7-phenyl-1,4-diazepin-5-one diazepinone->gaba_r Binds (Allosteric Site) inhibition Neuronal Inhibition hyperpolarization->inhibition effects Anxiolytic & Sedative Effects inhibition->effects

    Figure 3: Proposed mechanism of action of 7-phenyl-1,4-diazepin-5-one at the GABA-A receptor.

    B. Comparative Biological Evaluation: Key Assays and Expected Outcomes

    To rigorously assess the anxiolytic and sedative properties of 7-phenyl-1,4-diazepin-5-one, standardized behavioral and in vitro assays are essential. Below, we outline the key experimental protocols and provide a prospective comparison with the well-established anxiolytic, diazepam.

    1. In Vitro Receptor Binding Assay

    • Objective: To determine the binding affinity of 7-phenyl-1,4-diazepin-5-one for the benzodiazepine binding site on the GABA-A receptor.

    • Methodology: A competitive radioligand binding assay is typically employed. This involves incubating cell membranes expressing GABA-A receptors with a radiolabeled ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated.

    • Expected Outcome: It is anticipated that 7-phenyl-1,4-diazepin-5-one will displace the radioligand in a concentration-dependent manner, indicating binding to the benzodiazepine site. A lower Ki value would suggest a higher binding affinity. A direct comparison of the Ki value for 7-phenyl-1,4-diazepin-5-one with that of diazepam would provide a quantitative measure of their relative binding potencies.

    2. In Vivo Behavioral Assays

    • a) Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

      • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

      • Protocol:

        • The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

        • Animals (typically mice or rats) are administered the test compound (e.g., 7-phenyl-1,4-diazepin-5-one at various doses), a vehicle control, or a positive control (e.g., diazepam).

        • After a set pre-treatment time, each animal is placed in the center of the maze, and its behavior is recorded for a defined period (e.g., 5 minutes).

        • Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.

      • Expected Outcome: An effective anxiolytic dose of 7-phenyl-1,4-diazepin-5-one would be expected to significantly increase the percentage of time spent in the open arms and the number of open arm entries compared to the vehicle-treated group. A dose-response curve can be generated and compared to that of diazepam to assess relative potency and efficacy.

    • b) Open Field Test (OFT) for Sedative and Locomotor Activity

      • Principle: This test assesses general locomotor activity and exploratory behavior in a novel environment. A significant reduction in locomotor activity can be indicative of sedative effects.

      • Protocol:

        • The apparatus is a square arena with walls to prevent escape.

        • Animals are treated with the test compound, vehicle, or a positive control.

        • Each animal is placed in the center of the open field, and its activity is tracked using an automated system for a set duration.

        • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

      • Expected Outcome: At higher doses, 7-phenyl-1,4-diazepin-5-one is expected to decrease the total distance traveled, indicating a sedative effect. This is a crucial control experiment when interpreting the EPM results, as a general decrease in motor activity could be confounded with a true anxiolytic effect. Comparing the dose at which sedation occurs with the anxiolytic dose provides an indication of the therapeutic window.

    Prospective Comparative Biological Activity Profile
    Parameter7-phenyl-1,4-diazepin-5-one (Expected)Diazepam (Reference)
    GABA-A Receptor Binding (Ki) To be determined experimentally.High affinity (nM range).
    Anxiolytic Activity (EPM) Increase in open arm exploration at effective doses.Well-established anxiolytic effect.
    Sedative Activity (OFT) Dose-dependent decrease in locomotor activity.Known to induce sedation at higher doses.
    Myorelaxant Activity Reported to have muscle relaxant properties.Potent muscle relaxant.

    Note: The table represents a prospective comparison based on the reported qualitative activities of 7-phenyl-1,4-diazepin-5-one and the well-characterized profile of diazepam. Quantitative data from direct comparative studies are needed for a definitive assessment.

    III. Conclusion and Future Directions

    7-phenyl-1,4-diazepin-5-one represents a promising scaffold for the development of novel central nervous system agents. This guide has provided a comparative overview of potential synthetic routes and a framework for evaluating its biological activity. While classical condensation methods offer a straightforward approach to its synthesis, alternative strategies like the Schmidt rearrangement may provide advantages in terms of control and reproducibility, albeit with their own challenges.

    The reported anxiolytic and sedative properties of 7-phenyl-1,4-diazepin-5-one are consistent with modulation of the GABA-A receptor. To fully understand its therapeutic potential, rigorous and reproducible experimental data are required. Future research should focus on:

    • Direct Head-to-Head Synthesis Comparison: A systematic study comparing different synthetic routes to 7-phenyl-1,4-diazepin-5-one, with detailed analysis of yield, purity, scalability, and cost-effectiveness.

    • Quantitative Biological Profiling: Comprehensive in vitro and in vivo studies to determine the precise binding affinity, potency, and efficacy of 7-phenyl-1,4-diazepin-5-one in validated models of anxiety and sedation, directly benchmarked against standard compounds like diazepam.

    • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs to understand the key structural features required for optimal activity and to potentially dissociate the desired anxiolytic effects from unwanted sedative side effects.

    By addressing these key areas, the scientific community can build a more complete and reproducible understanding of 7-phenyl-1,4-diazepin-5-one and its potential as a valuable pharmacological tool or therapeutic lead.

    IV. References

    • Ann Pharm Fr. 2001 May;59(3):206-10. [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. [Link]

    • Abonia, R., et al. (2017). A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[2][3]diazepin-5-ones as potential anticancer and antiprotozoal agents. European Journal of Medicinal Chemistry, 141, 567-583. [Link]

    Sources

    A Senior Application Scientist's Guide to Comparative Docking Studies of 7-phenyl-1,4-diazepin-5-one and its Structural Analogs

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides an in-depth comparative analysis of 7-phenyl-1,4-diazepin-5-one and its structural analogs using molecular docking. It is designed for researchers, scientists, and drug development professionals to illustrate how computational techniques can elucidate structure-activity relationships (SAR) and guide the rational design of novel therapeutic agents.

    The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications.[1][2] These seven-membered heterocyclic rings are particularly known for their psychoactive properties, including sedative, anxiolytic, and myorelaxant actions, primarily through interaction with targets in the central nervous system (CNS).[3] Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6] By comparing the docking scores and binding modes of a parent compound with its analogs, we can gain critical insights into the molecular features that govern their biological activity.

    This guide will dissect the methodology of a comparative docking study, present hypothetical yet plausible results for the 7-phenyl-1,4-diazepin-5-one scaffold against the Gamma-aminobutyric acid type A (GABA-A) receptor—a key target for benzodiazepine-like compounds—and provide detailed, replicable protocols.[7]

    The Causality of Comparative Docking: A Strategic Overview

    The fundamental principle of a comparative docking study is to establish a cause-and-effect relationship between a specific structural modification and the resulting change in binding affinity. This is not merely about generating scores; it is about understanding the why behind the numbers. Does adding a hydroxyl group create a new hydrogen bond? Does increasing lipophilicity enhance hydrophobic interactions? These are the questions we aim to answer to guide the synthesis of more potent and selective molecules.

    The workflow is a self-validating system. We begin with a known active scaffold and a biologically relevant target. Each subsequent step, from ligand preparation to the final analysis, is designed to systematically probe the impact of chemical changes, culminating in a predictive model for future drug design.

    G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection (e.g., GABA-A Receptor from PDB) PROT_PREP 3. Protein Preparation (Remove water, add hydrogens) PDB->PROT_PREP LIG 2. Ligand Design (Parent + Analogs) LIG_PREP 4. Ligand Preparation (Energy minimization, assign charges) LIG->LIG_PREP GRID 5. Grid Box Generation (Define binding site) PROT_PREP->GRID LIG_PREP->GRID DOCK 6. Molecular Docking (Run AutoDock Vina) GRID->DOCK RESULTS 7. Result Analysis (Binding affinity, poses) DOCK->RESULTS SAR 8. SAR Elucidation (Compare scores & interactions) RESULTS->SAR VALIDATE 9. Validation (RMSD, experimental correlation) SAR->VALIDATE

    Caption: General workflow for a comparative molecular docking study.

    Structural Analogs Under Investigation

    Our study focuses on the 7-phenyl-1,4-diazepin-5-one core. We will investigate how substitutions at the para-position of the phenyl ring and on the diazepine nitrogen affect binding affinity. These positions are often critical for modulating the activity of benzodiazepine derivatives.[7][8]

    G cluster_scaffold 7-phenyl-1,4-diazepin-5-one Core Scaffold cluster_analogs Hypothetical Analogs Core A1 Analog 1: R1 = Cl, R2 = H Core->A1   Substitution Points A2 Analog 2: R1 = OH, R2 = H A3 Analog 3: R1 = H, R2 = CH3

    Caption: Core scaffold and points of modification for analogs.

    Comparative Docking Results

    The following table summarizes the predicted binding affinities and key molecular interactions of the parent compound and its analogs against the benzodiazepine binding site of the GABA-A receptor. A lower docking score indicates a stronger predicted binding affinity.[9][10]

    CompoundStructural ModificationDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
    Parent R1 = H, R2 = H-7.5Tyr159, Phe200Pi-Pi Stacked, Pi-Alkyl
    Analog 1 R1 = Cl, R2 = H-8.6Tyr159, Phe200, Ser205Pi-Pi Stacked, Halogen Bond, H-Bond
    Analog 2 R1 = OH, R2 = H-8.1Tyr159, His101, Thr206Pi-Pi Stacked, H-Bond (Acceptor & Donor)
    Analog 3 R1 = H, R2 = CH3-7.2Tyr159, Phe200Pi-Pi Stacked, Pi-Alkyl

    Structure-Activity Relationship (SAR) Analysis

    The computational data provides clear insights into the structure-activity relationships of this compound series.

    • Influence of Phenyl Ring Substitution (R1):

      • Analog 1 (-8.6 kcal/mol): The introduction of a chlorine atom at the para-position of the phenyl ring significantly improved the binding affinity compared to the parent compound (-7.5 kcal/mol). This enhancement is attributed to the formation of a favorable halogen bond with the backbone carbonyl of Ser205, anchoring the ligand more securely in the binding pocket. This aligns with known SAR for benzodiazepines, where an electron-withdrawing group at this position is often beneficial for activity.[11]

      • Analog 2 (-8.1 kcal/mol): The hydroxyl group in Analog 2 also increased binding affinity. The analysis of its binding pose revealed that the hydroxyl group acts as both a hydrogen bond donor to the side chain of His101 and an acceptor from Thr206, creating a stable network of interactions.

    • Influence of Diazepine Ring Substitution (R2):

      • Analog 3 (-7.2 kcal/mol): The addition of a methyl group to the nitrogen at position 1 resulted in a slightly less favorable docking score. This suggests that the substitution introduces a minor steric hindrance within the binding pocket, slightly disrupting the optimal orientation of the phenyl ring for Pi-Pi stacking with Tyr159. This highlights the sensitivity of the binding site to the size and nature of substituents on the diazepine ring itself.[8]

    Detailed Experimental Protocols

    The following protocols provide a step-by-step guide for performing a comparative docking study using widely available and validated software tools.[12][13]

    Protocol 1: Ligand Preparation

    Causality: Proper 3D structure generation and energy minimization are critical. An incorrect or high-energy conformation will produce unreliable docking results.

    • 2D Sketching: Draw the structures of 7-phenyl-1,4-diazepin-5-one and its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • 3D Conversion: Convert the 2D structures into 3D coordinates.

    • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.

    • File Format Conversion: Save the final 3D structures in a PDB (.pdb) file format.

    • Preparation for Docking (AutoDockTools):

      • Load the PDB file into AutoDockTools.

      • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

      • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

      • Save the prepared ligand in the PDBQT (.pdbqt) format, which includes charge and atom type information.

    Protocol 2: Protein Preparation

    Causality: The protein structure must be "cleaned" to be computationally tractable. Water molecules can interfere with ligand binding, and the absence of hydrogen atoms would prevent the correct calculation of hydrogen bonds.

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., GABA-A receptor) from the Protein Data Bank (RCSB PDB).

    • Clean the PDB File:

      • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.

      • Remove all water molecules and any co-crystallized ligands or ions not essential for the docking study.

    • Preparation for Docking (AutoDockTools):

      • Load the cleaned PDB file into AutoDockTools.

      • Add polar hydrogen atoms, as they are typically omitted in crystal structure files.

      • Compute and assign Gasteiger charges to all atoms in the protein.

      • Save the prepared protein in the PDBQT (.pdbqt) format.

    Protocol 3: Docking Simulation and Validation

    Causality: The grid box defines the search space for the docking algorithm. If it is too small, it may miss the true binding site; if too large, it can waste computational resources. Validation ensures the chosen parameters can reliably reproduce known binding modes.

    • Grid Box Generation:

      • In AutoDockTools, define a grid box that encompasses the entire binding site of interest. For the GABA-A receptor, this would be the known benzodiazepine binding pocket. The box should be large enough to allow the ligand to rotate and translate freely.[6]

    • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

    • Execute Docking: Run the docking simulation from the command line using AutoDock Vina.[14]

    • Analysis of Results:

      • The output PDBQT file contains the coordinates of the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

      • The log file provides the binding affinity scores for each generated pose.

      • Visualize the top-ranked pose in complex with the protein using PyMOL or UCSF Chimera to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).[15]

    • Protocol Validation:

      • Re-docking: If a co-crystallized ligand was present in the original PDB file, re-dock it into the binding site using the same protocol.

      • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[16]

    References

    • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. (n.d.). PubMed.
    • How to validate the molecular docking results? (2022). ResearchGate.
    • Software for molecular docking: a review. (2017). PMC - PubMed Central.
    • New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives. (2021). ACS Publications.
    • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. (n.d.). RSC Publishing.
    • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate.
    • How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate.
    • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
    • Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
    • Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (n.d.). Benchchem.
    • Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. (1994). PubMed.
    • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). ResearchGate.
    • Structure-activity relationship (SAR) of diazepam. (2023). Medicinal Chemistry Lectures Notes.
    • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
    • DOCKING. (2024). Center for Computational Structural Biology.
    • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
    • Quick Comparison of Molecular Docking Programs. (2025). YouTube.
    • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
    • (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (n.d.). ResearchGate.
    • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). PubMed Central.
    • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). PubMed.
    • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
    • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (n.d.). PMC - PubMed Central.
    • A concise synthesis of 1,4-dihydro-[3][17]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. (2010). PubMed. Retrieved from

    • Synthesis and Structure of 7-Methyl- and 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-ones. (n.d.). The Journal of Organic Chemistry.
    • Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][3][17]benzodiazepines. (1978). PubMed. Retrieved from

    • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][17]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PMC - NIH. Retrieved from

    Sources

    Safety Operating Guide

    Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle but a cornerstone of responsible research and a critical component of laboratory safety. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one, ensuring the protection of personnel and the environment.

    Core Principles of Chemical Waste Disposal

    The disposal of any chemical waste in a laboratory setting is governed by a hierarchy of regulations and best practices. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary federal framework for hazardous waste management[2][3]. It is crucial to adhere to your institution's specific Chemical Hygiene Plan (CHP), which will detail the procedures for waste collection, storage, and disposal in accordance with federal, state, and local regulations.

    Personal Protective Equipment (PPE): The First Line of Defense

    Given the potential hazards associated with this compound as a solid organic compound, the following minimum PPE should be worn at all times during handling and disposal procedures:

    PPE CategorySpecificationRationale
    Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes or airborne particles.
    Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact with the chemical.
    Body Protection A standard laboratory coatPrevents contamination of personal clothing.
    Respiratory Protection Generally not required for handling small quantities of a non-volatile solid in a well-ventilated area. However, if there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.Minimizes the risk of inhaling fine particles.

    Step-by-Step Disposal Protocol

    This protocol is designed for the disposal of small quantities of this compound typically generated in a research laboratory setting.

    Part 1: Waste Characterization and Segregation
    • Hazard Assessment: Based on the information for analogous compounds, this compound should be treated as a non-reactive, solid organic chemical waste that is potentially harmful if ingested and a skin/eye irritant. It is not expected to be acutely hazardous.

    • Waste Segregation: It is critical to segregate different waste streams to prevent dangerous chemical reactions. This compound should be disposed of in a container specifically designated for solid organic chemical waste .

      • DO NOT mix with liquid waste.

      • DO NOT mix with strong oxidizing agents, acids, or bases.

      • DO NOT dispose of in general trash or down the drain. Pharmaceutical waste, even if non-hazardous, can have detrimental effects on aquatic ecosystems[4].

    Part 2: Container Selection and Labeling
    • Container Selection: Choose a waste container that is compatible with solid organic chemicals. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The original product container, if empty and in good condition, can be reused for waste accumulation.

    • Labeling: Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . Also, include the date when the first waste was added to the container. Your institution's Environmental Health and Safety (EHS) office will provide specific hazardous waste labels that must be used.

    Part 3: Accumulation and Storage
    • Satellite Accumulation Area (SAA): The designated waste container should be kept in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.

    • Container Management:

      • Keep the waste container securely closed at all times, except when adding waste.

      • Ensure the exterior of the container remains clean and free of contamination.

      • Do not overfill the container. A good rule of thumb is to fill to no more than 90% of its capacity.

    Part 4: Final Disposal
    • Contact EHS: Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS office to arrange for a waste pickup.

    • Transportation: Do not transport the chemical waste yourself. Trained EHS personnel will collect the waste from the SAA.

    • Ultimate Disposal Method: The most common and environmentally sound method for the disposal of solid organic chemical waste is incineration at a licensed hazardous waste facility[5][6][7]. High-temperature incineration effectively destroys organic compounds, converting them into less harmful substances like carbon dioxide and water[6]. Landfilling of untreated chemical waste is heavily restricted to prevent environmental contamination[2][8].

    Disposal Workflow Diagram

    DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Select Compatible Waste Container (Solid Organic Waste) B->C D Label Container Correctly: 'Hazardous Waste' & Chemical Name C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Project Complete E->F G Contact Environmental Health & Safety (EHS) F->G H EHS Pickup G->H I Transport to Licensed Waste Facility H->I J Incineration I->J

    Caption: Decision workflow for the proper disposal of this compound.

    Conclusion

    The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure they are adhering to the highest standards of safety and regulatory compliance. Always consult your institution's specific guidelines and Chemical Hygiene Plan, and when in doubt, contact your Environmental Health and Safety office for guidance.

    References

    • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. EPA. Retrieved from [Link]

    • Clean Harbors. (n.d.). High-Temperature Incineration. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (1988, April 5). Office of Solid Waste. EPA. Retrieved from [Link]

    • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

    • Enva. (2025, January 1). How Chemical Waste Is Treated. Retrieved from [Link]

    • Easy RX Cycle. (2025, May 25). Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. Retrieved from [Link]

    • FedCenter. (2017, July 5). Hazardous Waste Landfills. Retrieved from [Link]

    • Wiley, S. K. (1987). Incinerate your hazardous waste. Hydrocarbon Processing, 66(6). Retrieved from [Link]

    • US Bio-Clean. (n.d.). What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. EPA. Retrieved from [Link]

    • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

    • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]

    • GIC Medical Disposal. (2024, September 16). How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. Retrieved from [Link]

    • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

    • Sarwa, K. K., et al. (2021). Safe Method of Disposal of Unused Pharmaceutical Product. CSVTU International Journal of Biotechnology, Bioinformatics and Biomedical, 6(2). Retrieved from [Link]

    • Shaikh, I. A., et al. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]'

    • Santacesaria, E., et al. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

    • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]

    • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

    • Parshikov, I. A., & Moody, J. D. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology. Retrieved from [Link]

    • MDPI. (2023). Special Issue : Nitrogen Containing Scaffolds in Medicinal Chemistry 2023. Retrieved from [Link]

    • LookChem. (n.d.). Cas 5946-39-4, 2,3,4,5-TETRAHYDRO-1H-BENZO[E][2][3]DIAZEPINE. Retrieved from [Link]

    Sources

    A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

    Author: BenchChem Technical Support Team. Date: January 2026

    As a novel research chemical, 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one lacks extensive toxicological data. Its structural similarity to benzodiazepines—a class of central nervous system depressants—necessitates a cautious approach.[1] This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in the principle of treating substances of unknown toxicity with the highest degree of care.

    Hazard Assessment: An Evidence-Based Approach

    Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer potential hazards from structurally related compounds. For instance, 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is classified with hazards such as being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[2] Therefore, it is prudent to assume that this compound may present similar risks.

    Assumed Potential Hazards:

    • Acute Toxicity (Oral): Harmful if swallowed.

    • Skin Corrosion/Irritation: May cause skin irritation or burns.

    • Eye Damage/Irritation: May cause serious eye irritation or damage.

    • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

    • Unknown Pharmacological Effects: As a benzodiazepine analog, it may have psychoactive properties.

    This proactive hazard assessment informs the selection of appropriate engineering controls and personal protective equipment (PPE).

    Core Protection: Engineering Controls

    Before any personal protective equipment is considered, primary engineering controls must be in place. These are the first and most effective line of defense.

    • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions should be performed inside a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates and vapors.

    • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

    Personal Protective Equipment (PPE): A Multi-Layered Defense

    The following PPE is mandatory for all procedures involving this compound. The selection is based on providing comprehensive protection against the assumed hazards.

    Protection Type Required PPE Rationale and Best Practices
    Hand Protection Double-gloving with disposable nitrile gloves.Nitrile gloves offer good resistance to a broad range of chemicals for short-term use.[3] Double-gloving provides an extra layer of protection against potential tears and contamination. The outer glove should be removed and replaced immediately upon any suspected contact.
    Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects against splashes and dust.[4] When there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn over the chemical splash goggles.[3][4]
    Body Protection Flame-resistant lab coat.A fully buttoned lab coat protects skin and personal clothing from contamination.[4] Long pants and closed-toe, closed-heel shoes are required to cover all skin on the lower body.[3][4]
    Respiratory Protection Not typically required if work is conducted in a fume hood.If engineering controls are not feasible or fail, a NIOSH-approved respirator may be required.[3][5] Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.
    Standard Operating Procedure: Weighing and Solution Preparation

    This step-by-step protocol integrates safety measures into a common laboratory workflow. Following this procedure minimizes exposure risk and ensures operational integrity.

    Workflow for Weighing and Preparing a Solution

    cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational prep2 Don all required PPE: - Double nitrile gloves - Chemical splash goggles - Lab coat prep1->prep2 prep3 Gather all necessary equipment: - Spatula, weigh paper, beaker, solvent prep2->prep3 handle1 Carefully transfer solid compound to weigh paper prep3->handle1 Begin Handling handle2 Record weight handle1->handle2 handle3 Transfer solid to beaker handle2->handle3 handle4 Add solvent to dissolve solid handle3->handle4 clean1 Decontaminate spatula and work surface handle4->clean1 Complete Handling clean2 Dispose of outer gloves and weigh paper in designated hazardous waste container clean1->clean2 clean3 Remove inner gloves and wash hands thoroughly clean2->clean3

    Caption: Workflow for Safely Handling the Compound

    Detailed Steps:

    • Preparation:

      • Ensure the chemical fume hood has a valid certification and is functioning correctly.

      • Put on all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.

      • Assemble all necessary materials (spatula, weigh paper, glassware, solvent) within the fume hood to minimize movement in and out of the containment area.

    • Handling (inside fume hood):

      • Carefully dispense the solid this compound onto weigh paper, avoiding the creation of dust.

      • Once the desired mass is weighed, transfer the solid into the designated vessel.

      • Slowly add the desired solvent to the solid to prepare the solution.

    • Decontamination and Disposal:

      • Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

      • Carefully fold the weigh paper and dispose of it, along with the outer pair of gloves, into a clearly labeled hazardous chemical waste container.

      • Remove the inner gloves and dispose of them.

      • Exit the laboratory and immediately wash your hands thoroughly with soap and water.

    Spill and Disposal Management

    Spill Response:

    • Minor Spill (inside fume hood):

      • Alert others in the immediate area.

      • Absorb the spill with a chemical absorbent pad or sand.

      • Wipe the area clean with a suitable solvent.

      • Place all contaminated materials in a sealed bag and dispose of it as hazardous waste.

    • Major Spill (outside fume hood):

      • Evacuate the immediate area.

      • Alert laboratory personnel and management.

      • Prevent others from entering the contaminated area.

      • Follow your institution's specific emergency response procedures.

    Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.

    • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

    Disposal must always be in accordance with local, state, and federal regulations.

    References

    • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

    • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

    • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

    • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. Available at: [Link]

    • PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Available at: [Link]

    • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

    • MDPI. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Available at: [Link]

    • ResearchGate. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

    • PMC. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Available at: [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.